Product packaging for Methyl 2,3-dibromopropionate(Cat. No.:CAS No. 1729-67-5)

Methyl 2,3-dibromopropionate

Cat. No.: B161898
CAS No.: 1729-67-5
M. Wt: 245.9 g/mol
InChI Key: ROXQOUUAPQUMLN-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromopropionate is the methyl ester of 2,3-dibromopropanoic acid. It reacts with 2-acetamido-3-hydroxypyridine to give 2-substituted pyrido-oxazine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2O2 B161898 Methyl 2,3-dibromopropionate CAS No. 1729-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dibromopropanoate
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InChI

InChI=1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3
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InChI Key

ROXQOUUAPQUMLN-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C(CBr)Br
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Molecular Formula

C4H6Br2O2
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DSSTOX Substance ID

DTXSID2042145
Record name Methyl 2,3-dibromopropionate
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Molecular Weight

245.90 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl 2,3-dibromopropionate
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CAS No.

1729-67-5
Record name Propanoic acid, 2,3-dibromo-, methyl ester
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Record name Methyl 2,3-dibromopropionate
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Record name METHYL 2,3-DIBROMOPROPIONATE
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Foundational & Exploratory

"Methyl 2,3-dibromopropionate" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1729-67-5

This technical guide provides a comprehensive overview of Methyl 2,3-dibromopropionate, a halogenated ester utilized in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed information on its properties, synthesis, and safety considerations.

Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid.[1] Its key physical and chemical properties are summarized in the tables below for ease of reference.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₄H₆Br₂O₂[2]
Molecular Weight 245.90 g/mol
Appearance Clear, colorless liquid[3]
Density 1.944 g/mL at 20 °C
Boiling Point 83-86 °C at 10 mmHg
Refractive Index n20/D 1.514
Water Solubility 2.6 g/L at 20 °C[1]
Vapor Pressure 1.3 hPa at 20 °C[2]
Storage Temperature 2-8°C
Table 2: Identifiers and Descriptors
IdentifierValueReference(s)
CAS Number 1729-67-5[2]
EINECS Number 217-044-3[2]
Beilstein/REAXYS 1750190
PubChem CID 95428[3]
SMILES COC(=O)C(CBr)Br[3]
InChI 1S/C4H6Br2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3[3]
InChIKey ROXQOUUAPQUMLN-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of alkyl 2,3-dibromopropionates, including the methyl ester, is typically achieved through the bromination of the corresponding alkyl acrylate (B77674).[4] The following is a detailed experimental protocol adapted from established methods.

Experimental Protocol: Synthesis

Materials:

  • Methyl acrylate

  • Bromine

  • Chloroform (B151607)

  • Ice bath

  • Stirrer, thermometer, and dropping funnel equipped flask

Procedure:

  • Place methyl acrylate (0.15 mol) into a flask equipped with a stirrer, thermometer, and dropping funnel.

  • Add chloroform (10 ml) to the flask.

  • Immerse the flask in an ice bath to maintain a low temperature.

  • Slowly add bromine (0.17 mol) to the reaction mixture through the dropping funnel over a period of 3-4 hours. It is crucial to maintain the reaction temperature below 40 °C during the addition.

  • After the addition of bromine is complete, remove the chloroform from the reaction mixture.

  • The resulting crude product can be purified by vacuum distillation to yield this compound.[4]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process methyl_acrylate Methyl Acrylate (0.15 mol) reaction Reaction Flask methyl_acrylate->reaction Add bromine Bromine (0.17 mol) bromine->reaction Slowly add over 3-4h chloroform Chloroform (10 ml) chloroform->reaction Add ice_bath Ice Bath temp_control < 40 °C stirring Stirring reaction->ice_bath Maintain low temp reaction->temp_control Monitor reaction->stirring Ensure mixing distillation Vacuum Distillation reaction->distillation Purify product product This compound distillation->product Final Product G Reactivity of this compound cluster_products Potential Products start This compound product1 Methyl 2-azidoacrylate start->product1 + NaN₃ (example) product2 2-Substituted Pyrido-oxazine start->product2 + 2-acetamido-3-hydroxypyridine product3 Aziridine-2-carboxylates start->product3 + Amine (example)

References

A Technical Guide to Methyl 2,3-dibromopropionate: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This technical guide provides an in-depth overview of Methyl 2,3-dibromopropionate, a halogenated ester with applications in organic synthesis. This document outlines its fundamental chemical and physical properties, a detailed experimental protocol for a key reaction, and a visualization of its synthesis pathway.

Core Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid.[1][2] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C4H6Br2O2
Molecular Weight 245.90 g/mol [2][3][4]
Density 1.944 g/mL at 20 °C[2][3][4]
Boiling Point 83-86 °C at 10 mmHg[2][3][4]
Refractive Index n20/D 1.514[2][3][4]
CAS Number 1729-67-5[3][5][6]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of methyl acrylate. The following diagram illustrates the workflow for this chemical transformation.

Synthesis_of_Methyl_2_3_dibromopropionate cluster_reactants Reactants cluster_process Process cluster_product Product MA Methyl Acrylate Reaction Addition Reaction MA->Reaction Br2 Bromine (Br2) Br2->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Experimental Protocol: Reductive Elimination of 3-Aryl 2,3-Dihalopropanoates

This compound can undergo a reductive elimination reaction when treated with dimethyl sulfoxide (B87167) (DMSO). This reaction is particularly useful for the synthesis of cinnamates from 3-aryl 2,3-dibromopropanoates. The following protocol is a representative example of this type of transformation.

Objective: To synthesize a cinnamate (B1238496) derivative via the reductive elimination of a 3-aryl 2,3-dibromopropanoate using DMSO.

Materials:

  • 3-Aryl 2,3-dibromopropanoate (e.g., Methyl 2,3-dibromo-3-phenylpropanoate)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the 3-aryl 2,3-dibromopropanoate (1.0 equivalent) in DMSO, add a small amount of water.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cinnamate derivative.

This DMSO-mediated elimination proceeds through a proposed pathway where DMSO acts as both a nucleophile and a bromine scavenger, leading to the formation of the corresponding cinnamate, brominated-DMSO, methyl bromide, and hydrogen bromide as byproducts.[5][6]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the proposed reaction pathway for the DMSO-mediated reductive elimination of a 3-aryl 2,3-dibromopropanoate.

DMSO_Mediated_Elimination cluster_reactants Reactants cluster_intermediates Intermediates & Byproducts cluster_products Products Dibromo 3-Aryl 2,3-dibromopropanoate Intermediate Alkoxysulfonium Intermediate Dibromo->Intermediate Nucleophilic attack by DMSO DMSO DMSO DMSO->Intermediate Byproducts Brominated-DMSO + MeBr + HBr Intermediate->Byproducts Cinnamate Cinnamate Derivative Intermediate->Cinnamate syn-Elimination of Bromine

DMSO-mediated reductive elimination pathway.

References

Synthesis of Methyl 2,3-dibromopropionate from Methyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2,3-dibromopropionate from methyl acrylate (B77674). The document details the underlying chemical reaction, presents a comparative summary of various synthetic approaches, and offers a detailed experimental protocol. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved through the bromination of methyl acrylate. This process involves the electrophilic addition of bromine across the double bond of the acrylate ester. This guide will explore the nuances of this reaction, providing the necessary data and protocols for its successful implementation in a laboratory setting.

Reaction and Mechanism

The fundamental reaction involves the addition of molecular bromine (Br₂) or a bromine equivalent to methyl acrylate to yield this compound. The reaction proceeds via a classic electrophilic addition mechanism. The electron-rich double bond of methyl acrylate attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition fashion, resulting in the vicinal dibromide.

Quantitative Data Summary

The following table summarizes various reported methods for the synthesis of this compound, highlighting the reaction conditions and corresponding yields.

Brominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Br₂Acetonitrile252 hours~50% conversion[1]
Cu(II)Br₂Acetonitrile252 hours~50% conversion[1]
Br₂Not specifiedNot specifiedNot specified80%[2]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from methyl acrylate using molecular bromine.

Materials:

  • Methyl acrylate

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acrylate in an equal volume of carbon tetrachloride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel to the stirred solution of methyl acrylate. The addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour to ensure the reaction goes to completion.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

  • Separate the organic layer using a separatory funnel and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Reaction_Pathway Reaction Pathway for the Bromination of Methyl Acrylate MA Methyl Acrylate BI Bromonium Ion Intermediate MA->BI + Br₂ Br2 Br₂ Br_ion Br⁻ Product This compound BI->Product + Br⁻ (anti-addition)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Methyl Acrylate and Solvent Cooling 2. Cool to 0-5 °C Reactants->Cooling Addition 3. Add Bromine Solution Dropwise Cooling->Addition Stirring 4. Stir at Room Temperature Addition->Stirring Wash_bicarb 5. Wash with NaHCO₃ Solution Stirring->Wash_bicarb Wash_water 6. Wash with Water Wash_bicarb->Wash_water Drying 7. Dry with Na₂SO₄ Wash_water->Drying Filtration 8. Filter Drying->Filtration Evaporation 9. Solvent Evaporation Filtration->Evaporation Distillation 10. Vacuum Distillation (Optional) Evaporation->Distillation Final_Product This compound Distillation->Final_Product

References

Technical Guide: Physicochemical Properties of Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of Methyl 2,3-dibromopropionate, a key intermediate in various organic syntheses. The information presented herein is intended to support laboratory research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical Properties

The boiling point and density are critical parameters for the safe handling, purification, and application of this compound in a research setting. These properties have been determined under specific conditions as detailed in the literature.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for quick reference and comparison.

Physical PropertyValueConditions
Boiling Point 83-86 °Cat 10 mmHg
Density 1.944 g/mLat 20 °C

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the direct bromination of methyl acrylate (B77674). A general procedure is as follows:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The setup is placed in an ice bath to maintain a low temperature during the initial phase of the reaction.

  • Reagent Preparation: Methyl acrylate is dissolved in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, within the reaction flask.

  • Bromination: A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the stirred solution of methyl acrylate. The temperature is carefully monitored and maintained between 0-5 °C during the addition to control the exothermic reaction.

  • Reaction Completion: After the addition of bromine is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is washed sequentially with a dilute aqueous solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Boiling Point Determination

The boiling point of this compound is determined under reduced pressure to prevent decomposition at higher temperatures.

  • Apparatus: A vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Procedure: The purified liquid is placed in the distillation flask with a boiling chip or a magnetic stirrer. The system is evacuated to the desired pressure (e.g., 10 mmHg). The flask is then heated gently.

  • Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Density Determination

The density of liquid this compound can be accurately measured using a pycnometer.[1][2][3][4]

  • Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed again.

  • Temperature Control: The procedure is carried out at a constant temperature (e.g., 20 °C) by using a water bath to ensure accuracy.

  • Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start1 Methyl Acrylate in Solvent reaction Bromination (0-5 °C, then RT) start1->reaction start2 Bromine in Solvent start2->reaction wash Aqueous Wash (Na2S2O3, H2O, Brine) reaction->wash Crude Product dry Drying (Anhydrous MgSO4) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Methyl 2,3-dibromopropionate distill->product Purified Product

Caption: Workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of Methyl 2,3-dibromopropionate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2,3-dibromopropionate in frequently utilized organic solvents. Designed for researchers, scientists, and professionals in the field of drug development, this document compiles available qualitative solubility information, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Executive Summary

Qualitative Solubility Profile

Based on a comprehensive review of chemical literature, this compound is utilized in a variety of organic solvents, suggesting at least partial solubility. The following table summarizes the qualitative solubility of this compound in several common organic solvents. This information is derived from documented reaction conditions and work-up procedures.

SolventQualitative SolubilityContext of Use
MethanolMentioned as a reaction solvent.
AcetonitrileUtilized as a solvent for reactions.
Dimethylformamide (DMF)Employed as a reaction solvent.
Dimethyl Sulfoxide (DMSO)Used as a solvent in synthetic procedures.
Tetrahydrofuran (THF)Mentioned as a co-solvent.
TolueneUsed as a reaction solvent, with solubility enhancement by co-solvents.
Isopropyl AcetateMentioned as a reaction solvent, with solubility enhancement by co-solvents.
2-PropanolUtilized as a co-solvent.
2-Methyl THFMentioned as a co-solvent.
Methyl tert-butyl ether (MTBE)Available as a commercial solution in this solvent and used for extraction.
Ethyl AcetateCommonly used in work-up and extraction procedures.
AcetoneUsed as a reaction solvent.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or NMR with an internal standard)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Determine the mass of the collected solution in the volumetric flask.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC-FID, HPLC-UV). An internal standard can be used to improve accuracy.

    • From the analysis, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Back-calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical relationships and workflows for assessing the solubility of a chemical compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Compound Select Compound Mix Prepare Supersaturated Mixture Compound->Mix Solvent Select Solvent Solvent->Mix Temp Define Temperature Equilibrate Equilibrate (24-48h) Temp->Equilibrate Mix->Equilibrate Sample Sample & Filter Supernatant Equilibrate->Sample Quantify Quantify Concentration Sample->Quantify Calculate Calculate Solubility Quantify->Calculate Report Report Data Calculate->Report

Caption: A workflow for the experimental determination of compound solubility.

G Start Solubility Assessment Start LitSearch Literature Search for Existing Data Start->LitSearch DataFound Quantitative Data Found? LitSearch->DataFound QualInfo Compile Qualitative Information DataFound->QualInfo No ReportData Report Findings DataFound->ReportData Yes ExpDet Perform Experimental Determination ExpDet->ReportData QualInfo->ExpDet

Caption: A logical workflow for assessing the solubility of a chemical compound.

Spectroscopic Profile of Methyl 2,3-dibromopropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,3-dibromopropionate, a halogenated ester of significant interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCoupling Constants (J) in Hz
4.452Doublet of doublets1HCHBrJ = 10.8, 4.8
3.919Doublet of doublets1HCH₂Br (diastereotopic)J = 10.8, 9.8
3.844Singlet3HOCH₃-
3.697Doublet of doublets1HCH₂Br (diastereotopic)J = 9.8, 4.8

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)Carbon Type
168.0C=O (Ester carbonyl)
53.0OCH₃ (Methoxy)
45.0CHBr
34.0CH₂Br

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of key functional groups. The following are characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~1740StrongC=OStretch
~1200StrongC-OStretch (Ester)
~2950MediumC-HStretch (Alkyl)
~650StrongC-BrStretch

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

m/zRelative Intensity (%)Assignment
244, 246, 248Variable[M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms)
165, 167High[M - OCH₃]⁺
121, 123High[CH₂BrCHBr]⁺
59High[COOCH₃]⁺

Table 4: Mass Spectrometry Data for this compound. [2]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of this compound (typically 10-50 mg for ¹³C NMR and 1-5 mg for ¹H NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • A background spectrum of the clean salt plates is first recorded.

  • The sample is then placed on one plate, and the second plate is pressed on top to create a thin film.

  • The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Resolution: Typically 4 cm⁻¹.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: Typically set to 250 °C.

  • Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few minutes, then ramped up to 250-280 °C at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanned from m/z 40 to 300.

  • Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Preparation Dissolution / Dilution / Thin Film Sample->Preparation NMR_acq NMR Spectrometer Preparation->NMR_acq IR_acq FTIR Spectrometer Preparation->IR_acq MS_acq GC-MS System Preparation->MS_acq NMR_proc Fourier Transform Phasing Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction Peak Picking IR_acq->IR_proc MS_proc Chromatogram Integration Mass Spectrum Extraction MS_acq->MS_proc NMR_analysis Chemical Shift Analysis Coupling Constant Analysis Structural Elucidation NMR_proc->NMR_analysis IR_analysis Functional Group Identification IR_proc->IR_analysis MS_analysis Molecular Ion Identification Fragmentation Pattern Analysis MS_proc->MS_analysis Final_Report Comprehensive Spectroscopic Profile NMR_analysis->Final_Report IR_analysis->Final_Report MS_analysis->Final_Report

General workflow for spectroscopic analysis.

References

Methyl 2,3-dibromopropionate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Methyl 2,3-dibromopropionate (CAS No. 1729-67-5). The following sections detail the hazardous properties, proper handling procedures, emergency response, and disposal of this compound, tailored for a laboratory and research environment.

Hazard Identification and Classification

This compound is a combustible liquid that can cause serious eye and skin irritation.[1] It may also cause respiratory irritation.[2]

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Hazard Pictogram:

  • GHS07: Exclamation Mark[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 1729-67-5[1][3][4]
Molecular Formula C₄H₆Br₂O₂[3]
Molecular Weight 245.90 g/mol [3]
Appearance Clear, colorless liquid[1][4]
Boiling Point 83-86 °C at 10 mmHg (13 hPa)[1][4]
Density 1.944 g/mL at 20 °C[1]
Refractive Index n20/D 1.514
Storage Temperature 2-8 °C[1][4]
Flash Point Not applicable / Not determined[2]
Stability Stable under normal temperatures and pressures.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn when handling this chemical:

  • Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be required for larger quantities or when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., neoprene) are required. Always inspect gloves prior to use.

    • Clothing: A lab coat or chemical-resistant apron should be worn. For larger scale operations, a chemical protection suit may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3] An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

Store containers tightly closed in a cool, dry, and well-ventilated area.[1][5] The recommended storage temperature is between 2-8°C.[1][4] Keep away from heat, sparks, and open flames.[1]

The following diagram outlines the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound reception Receiving storage Storage (2-8°C, well-ventilated) Keep away from heat/ignition sources reception->storage ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) storage->ppe handling Handling in Fume Hood ppe->handling use Experimental Use handling->use decontamination Decontaminate Equipment & Work Area use->decontamination waste Waste Disposal (Follow institutional protocols) decontamination->waste remove_ppe Remove PPE decontamination->remove_ppe First_Aid_Response First-Aid Response for this compound Exposure exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion inhalation_action Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->inhalation_action skin_action Wash with soap and water for 15 min. Remove contaminated clothing. skin->skin_action eye_action Flush with water for 15 min. Remove contact lenses. eye->eye_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. ingestion->ingestion_action medical Seek Immediate Medical Attention inhalation_action->medical skin_action->medical eye_action->medical ingestion_action->medical

References

An In-depth Technical Guide on the Reactivity of Methyl 2,3-dibromopropionate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dibromopropionate is a versatile difunctionalized electrophile that serves as a valuable building block in organic synthesis. Its reactivity is characterized by a propensity for both nucleophilic substitution and elimination reactions, largely dictated by the nature of the attacking nucleophile, the reaction conditions, and the stereochemistry of the substrate. This technical guide provides a comprehensive overview of the core reactivity principles of this compound with a range of common nucleophiles, including amines, thiols, azides, and iodide ions. Detailed experimental protocols for key transformations, quantitative data where available, and mechanistic insights are presented to facilitate its application in research and development, particularly in the synthesis of novel chemical entities for drug discovery.

Introduction

This compound (MDbP) is a halogenated ester containing two bromine atoms on adjacent carbons, rendering it a highly reactive substrate for various chemical transformations. The presence of two leaving groups, coupled with the influence of the adjacent ester functionality, allows for a diverse range of reaction pathways. Understanding the interplay between the substrate's structure and the nucleophile's characteristics is paramount for controlling the reaction outcome and achieving desired synthetic targets. This guide will delve into the primary reaction pathways of MDbP with nucleophiles: nucleophilic substitution (SN2) and elimination (E2).

General Reactivity Profile

The reactivity of this compound is governed by the two electrophilic carbon centers (C2 and C3) bonded to bromine atoms. Nucleophiles can attack either carbon, leading to substitution products, or a proton on the α- or β-carbon can be abstracted by a basic nucleophile, resulting in elimination products. The primary factors influencing the reaction pathway are:

  • Nucleophilicity vs. Basicity: Strong, non-basic nucleophiles (e.g., I⁻, RS⁻, N₃⁻) tend to favor substitution reactions. Strong, sterically hindered bases (e.g., DBU) or strong, non-hindered bases (e.g., alkoxides) favor elimination reactions. Amines can act as both nucleophiles and bases, leading to a mixture of products depending on their structure and the reaction conditions.

  • Steric Hindrance: The accessibility of the electrophilic carbons and the protons on the adjacent carbons plays a crucial role. Steric hindrance on the nucleophile or the substrate can disfavor the SN2 pathway and promote elimination.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Reactions with Specific Nucleophiles

This section details the reactivity of this compound with various classes of nucleophiles, providing experimental protocols and quantitative data where available.

Amine Nucleophiles

The reaction of this compound with amines can lead to a variety of products, including mono- and di-substituted amines, as well as elimination products. The outcome is highly dependent on the structure of the amine and the reaction stoichiometry.

Reaction with Piperidine (B6355638):

Secondary amines like piperidine are good nucleophiles and can participate in both substitution and elimination reactions. The initial reaction is expected to be an SN2 substitution at the less hindered C3 position, followed by a subsequent reaction that can be either another substitution or an elimination.

Experimental Protocol: Reaction of this compound with Piperidine

  • Materials: this compound, piperidine, anhydrous diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of piperidine (2.2 eq.) in anhydrous diethyl ether to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the piperidinium (B107235) hydrobromide salt.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data:

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
PiperidineMethyl 2-bromo-3-piperidinopropanoate, Methyl 2-piperidinoacrylateDiethyl ether, 0 °C to RT, 24hNot specifiedInferred from general reactivity principles
Thiol Nucleophiles

Thiolates are excellent nucleophiles and generally favor substitution over elimination. The reaction with this compound is expected to proceed via a double SN2 displacement of both bromide ions.

Reaction with Sodium Thiophenoxide:

Sodium thiophenoxide is a strong sulfur nucleophile that will readily displace both bromide ions to form a dithioether product.

Experimental Protocol: Reaction of this compound with Sodium Thiophenoxide

  • Materials: this compound, thiophenol, sodium methoxide (B1231860), anhydrous methanol (B129727).

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium thiophenoxide by adding thiophenol (2.1 eq.) to a solution of sodium methoxide (2.1 eq.) in anhydrous methanol at 0 °C.

    • To this solution, add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude product.

    • Purify by column chromatography on silica gel.

Quantitative Data:

NucleophileProductReaction ConditionsYield (%)Reference
Sodium ThiophenoxideMethyl 2,3-bis(phenylthio)propanoateMethanol, 0 °C to RT, 12hNot specifiedInferred from general reactivity principles
Azide (B81097) Nucleophiles

Sodium azide is a potent nucleophile and is commonly used to introduce the azide functionality, which can be further transformed into an amine or participate in click chemistry. The reaction with this compound is a key step in the synthesis of methyl 2-azidoacrylate.[1]

Reaction with Sodium Azide:

The reaction likely proceeds through a sequential SN2 displacement of the bromide ions. The intermediate, methyl 2-azido-3-bromopropionate, can then undergo elimination to form the α-azidoacrylate.

Experimental Protocol: Synthesis of Methyl 2-azidoacrylate [1]

  • Materials: this compound, sodium azide, methanol.

  • Procedure:

    • Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate safety precautions.

    • Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

    • Add a solution of sodium azide (2.2 eq.) in water to the flask.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Carefully concentrate the solution to obtain methyl 2-azidoacrylate.

Quantitative Data:

NucleophileProductReaction ConditionsYield (%)Reference
Sodium AzideMethyl 2-azidoacrylateMethanol/Water, RefluxNot specified[1]
Iodide Nucleophiles

Iodide is an excellent nucleophile and a good leaving group. The reaction of vicinal dihalides with iodide ions, known as the Finkelstein reaction, can lead to the corresponding diiodide, which is often more reactive. However, in the case of this compound, iodide can also induce debromination (an E2-like elimination of Br₂) to form an alkene. Rate and product studies on related methyl 2,3-dibromo-2,3-diarylpropanoates show that reaction with iodide predominantly affords debrominated olefins.[2]

Reaction with Sodium Iodide:

The reaction in a polar aprotic solvent like acetone (B3395972) or DMF is expected to favor the formation of methyl acrylate (B77674) through a reductive elimination mechanism.

Experimental Protocol: Reaction of this compound with Sodium Iodide

  • Materials: this compound, sodium iodide, anhydrous acetone.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetone.

    • Add sodium iodide (2.5 eq.) to the solution.

    • Reflux the mixture with stirring for 24 hours. The formation of a precipitate (sodium bromide) indicates the reaction is proceeding.

    • Monitor the reaction by GC-MS to observe the formation of methyl acrylate.

    • After cooling, filter the mixture to remove the inorganic salts.

    • Carefully remove the acetone by distillation to isolate the product.

Quantitative Data:

NucleophileProductReaction ConditionsYield (%)Reference
Sodium IodideMethyl acrylateAcetone, Reflux, 24hNot specified[2]

Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound readily undergoes dehydrobromination to form methyl 2-bromoacrylate. This is a synthetically useful transformation to introduce a valuable α-bromoacrylate moiety.

Dehydrobromination with Organic Bases:

Bases such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective for this elimination reaction.

Experimental Protocol: Dehydrobromination of this compound

  • Materials: this compound, triethylamine, anhydrous dichloromethane (B109758).

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Slowly add triethylamine (1.5 eq.) to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or GC.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting methyl 2-bromoacrylate by vacuum distillation.

Quantitative Data:

BaseProductReaction ConditionsYield (%)Reference
TriethylamineMethyl 2-bromoacrylateDichloromethane, 0 °C to RT, 4-6hNot specifiedGeneral knowledge
DBUMethyl 2-bromoacrylateDichloromethane, 0 °C to RTHighInferred from DBU's known efficacy

Mechanistic Summary and Visualizations

The primary reaction pathways for this compound with nucleophiles are summarized below.

G MDbP This compound Subst_Prod Substitution Product(s) (e.g., Methyl 2,3-disubstituted propanoate) MDbP->Subst_Prod SN2 Pathway Elim_Prod Elimination Product (Methyl 2-bromoacrylate) MDbP->Elim_Prod E2 Pathway Mixed_Prod Mixture of Substitution and Elimination Products MDbP->Mixed_Prod Subst_Nu Strong, non-basic nucleophile (I⁻, RS⁻, N₃⁻) Base_Nu Strong, hindered base (DBU) Amine_Nu Amine (e.g., Piperidine)

Caption: General reaction pathways of this compound.

G cluster_workflow General Experimental Workflow for Nucleophilic Reactions start Start: Dissolve this compound in an appropriate solvent add_nucleophile Add nucleophile (e.g., amine, thiol, azide, iodide) under controlled temperature start->add_nucleophile reaction Stir the reaction mixture for a specified time, monitoring by TLC/GC add_nucleophile->reaction workup Aqueous workup (washing with water, brine, etc.) and extraction reaction->workup drying Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) workup->drying concentration Concentrate the solution under reduced pressure drying->concentration purification Purify the crude product (e.g., column chromatography, distillation) concentration->purification end End: Characterize the final product purification->end

Caption: A generalized experimental workflow for reactions with MDbP.

Applications in Drug Development and Organic Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of various target molecules, including:

  • Heterocycles: The reaction with dinucleophiles can be employed for the construction of heterocyclic scaffolds. For instance, its reaction with 2-acetamido-3-hydroxypyridine is reported to yield substituted pyrido-oxazines.[1]

  • Unnatural Amino Acids: The introduction of nitrogen functionalities via azide or amine displacement provides a route to precursors of β-substituted α,β-diamino acids or other unnatural amino acid derivatives.

  • Functionalized Acrylates: Dehydrobromination provides access to methyl 2-bromoacrylate, a useful monomer and Michael acceptor in polymer and medicinal chemistry. The reaction with azides leads to methyl 2-azidoacrylate, a versatile building block.[1]

Conclusion

This compound is a reactive and versatile substrate whose reaction pathways can be effectively controlled by the judicious choice of nucleophile and reaction conditions. This guide has outlined the core principles of its reactivity, providing a foundation for its application in synthetic chemistry. For professionals in drug development, the ability to selectively introduce various functionalities using this readily available starting material opens up avenues for the creation of novel molecular architectures with potential biological activity. Further exploration of its reactivity with a broader range of complex nucleophiles is warranted to fully exploit its synthetic potential.

References

The Versatile Building Block: A Technical Guide to Methyl 2,3-dibromopropionate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,3-dibromopropionate has emerged as a highly versatile and valuable building block in modern organic synthesis. Its inherent reactivity, stemming from the presence of two bromine atoms and an ester functional group, allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of a wide array of complex molecules, including heterocycles of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis. This compound is a clear, colorless to almost colorless liquid.[1][2][3] Key physicochemical data are summarized in Table 1. Spectroscopic data, essential for reaction monitoring and product characterization, are also provided.

Table 1: Physicochemical Properties of this compound [4][5][6]

PropertyValue
Molecular Formula C₄H₆Br₂O₂
Molecular Weight 245.90 g/mol
CAS Number 1729-67-5
Boiling Point 83-86 °C / 10 mmHg
Density 1.944 g/mL at 20 °C
Refractive Index (n20/D) 1.514
Storage Temperature 2-8 °C

Spectroscopic Data:

  • Mass Spectrum (Electron Ionization): The NIST WebBook provides the mass spectrum of this compound, which is a valuable tool for its identification.[1][7]

  • Infrared (IR) Spectrum: The IR spectrum will show characteristic absorptions for the C=O stretch of the ester and C-Br stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the methyl ester protons, the methine proton at the 2-position, and the methylene (B1212753) protons at the 3-position.

    • ¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon, the two bromine-bearing carbons, and the methyl ester carbon.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound lies in the strategic manipulation of its functional groups. The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while their presence also facilitates elimination reactions to form valuable unsaturated intermediates. The ester group can be hydrolyzed, reduced, or transesterified to further diversify the resulting molecular scaffolds.

A key transformation is its dehydrobromination to form methyl 2-bromoacrylate, a versatile Michael acceptor and monomer for polymer synthesis. This elimination reaction is typically achieved by treatment with a base.[1]

Synthesis of Key Heterocyclic Scaffolds

This compound is a powerful precursor for the synthesis of a variety of heterocyclic compounds, many of which are privileged structures in drug discovery.

Synthesis of Aziridine-2-carboxylates

Aziridines are three-membered nitrogen-containing heterocycles that are important intermediates in the synthesis of amino acids and other biologically active molecules. This compound can be used as a precursor to synthesize aziridine-2-carboxylates through a sequence of reactions involving nucleophilic substitution and intramolecular cyclization.

Synthesis of Pyrido[3,2-b][9][10]oxazines

Pyrido[8][9]oxazine derivatives are known to possess a range of biological activities. The reaction of this compound with 2-acetamido-3-hydroxypyridine provides a direct route to 2-substituted pyrido-oxazines.[3] This reaction proceeds via a tandem nucleophilic substitution and cyclization sequence.

Synthesis of Thiazoles, Pyrazoles, and Oxazolines

The reactivity of this compound can be harnessed to construct various five-membered heterocyclic rings.

  • Thiazoles: Thiazole (B1198619) rings are present in many pharmaceuticals. While direct synthesis from this compound is less common, it can be converted to intermediates like α-haloketones which then react with thioamides (Hantzsch thiazole synthesis).[2]

  • Pyrazoles: Pyrazole (B372694) derivatives are known for their diverse pharmacological properties. Synthesis can be achieved by reacting a 1,3-dicarbonyl equivalent, derived from this compound, with hydrazine (B178648) derivatives.[10]

  • Oxazolines: Oxazolines are valuable intermediates in organic synthesis and are found in some natural products. They can be synthesized from β-amino alcohols, which can be prepared from this compound.[11][12]

Experimental Protocols

This section provides detailed experimental procedures for some of the key transformations of this compound.

Synthesis of Methyl 2-bromoacrylate via Dehydrobromination[1]

Reaction Scheme:

G Methyl_2_3_dibromopropionate This compound Methyl_2_bromoacrylate Methyl 2-bromoacrylate Methyl_2_3_dibromopropionate->Methyl_2_bromoacrylate Heat Base Base (e.g., Quinoline) Base->Methyl_2_bromoacrylate HBr_salt HBr salt

Caption: Dehydrobromination of this compound.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (0.04 mol).

  • Add quinoline (B57606) (0.057 mol) to the flask.

  • Heat the reaction mixture at 100 °C for 30 minutes under a nitrogen atmosphere.

  • After cooling, dissolve the reaction mixture in chloroform (B151607) (50 mL).

  • Wash the organic solution thoroughly with 5% aqueous HCl to remove unreacted quinoline, followed by washing with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford methyl 2-bromoacrylate.

Quantitative Data:

Table 2: Synthesis of Alkyl 2-bromoacrylates [1]

Starting Alkyl 2,3-dibromopropionateProductYield (%)
This compoundMethyl 2-bromoacrylate(Not specified)
Ethyl 2,3-dibromopropionateEthyl 2-bromoacrylate(Not specified)
Butyl 2,3-dibromopropionateButyl 2-bromoacrylate(Not specified)
Synthesis of Methyl 2-(bromomethyl)acrylate[9]

Reaction Workflow:

G cluster_0 Reaction cluster_1 Work-up Start Methyl 2-(hydroxymethyl)acrylate in Acetonitrile (B52724) PBr3 Phosphorus tribromide (slow addition) Stir Stir at RT for 4h PBr3->Stir Quench Quench with water Stir->Quench Concentrate Remove acetonitrile Quench->Concentrate Extract Extract with Ethyl Acetate (B1210297) Concentrate->Extract Dry Dry over Na₂SO₄ Extract->Dry Final_Product Methyl 2-(bromomethyl)acrylate Dry->Final_Product

Caption: Synthesis of Methyl 2-(bromomethyl)acrylate.

Procedure:

  • Dissolve methyl 2-(hydroxymethyl)acrylate (10.2 g) in acetonitrile (150 mL) in a suitable reaction vessel.

  • Slowly add phosphorus tribromide (4 mL) dropwise to the solution.

  • Stir the reaction mixture continuously for 4 hours at room temperature.

  • Upon completion, quench the reaction by the addition of water.

  • Remove the acetonitrile solvent by rotary evaporation.

  • Add water (100 mL) to the residue and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Quantitative Data:

Table 3: Synthesis of Methyl 2-(bromomethyl)acrylate [8]

ReactantProductYield (%)
Methyl 2-(hydroxymethyl)acrylateMethyl 2-(bromomethyl)acrylate86

Logical Relationships in Synthesis

The synthetic pathways originating from this compound often involve a series of logical steps, including functional group interconversions, cyclizations, and subsequent elaborations.

Logical Workflow for Heterocycle Synthesis:

G MDBP This compound Intermediate Reactive Intermediate (e.g., α-halo-α,β-unsaturated ester) MDBP->Intermediate Elimination/Substitution Cyclization Cyclization Intermediate->Cyclization Nucleophile Binucleophile (e.g., aminophenol, hydrazine) Nucleophile->Cyclization Heterocycle Heterocyclic Core Cyclization->Heterocycle Functionalization Further Functionalization Heterocycle->Functionalization Target Target Molecule (e.g., Bioactive Compound) Functionalization->Target

Caption: General workflow for heterocycle synthesis.

Conclusion

This compound is a cost-effective and highly adaptable building block with broad applications in organic synthesis. Its ability to serve as a precursor to a variety of reactive intermediates makes it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile reagent in their pursuit of novel molecules for drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-Azidoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-azidoacrylate, a valuable building block in organic synthesis and drug development, starting from the commercially available methyl 2,3-dibromopropionate. The synthesis proceeds via a two-step, one-pot reaction involving an initial nucleophilic substitution with sodium azide (B81097) to form a diazide intermediate, followed by a base-mediated elimination to yield the desired vinyl azide. This protocol includes a comprehensive list of materials and reagents, detailed experimental procedures, and safety precautions.

Introduction

Vinyl azides are versatile intermediates in organic synthesis, serving as precursors to a variety of nitrogen-containing heterocycles and other functionalized molecules. Methyl 2-azidoacrylate, in particular, is an attractive synthon due to the presence of both an acrylate (B77674) moiety, which can participate in Michael additions and polymerization reactions, and an azide group, which can undergo cycloadditions (e.g., "click chemistry"), reductions to amines, or rearrangements. This application note details a reliable method for the preparation of methyl 2-azidoacrylate from this compound.

Reaction Scheme

The overall transformation from this compound to methyl 2-azidoacrylate is depicted below. The reaction proceeds through the formation of a methyl 2,3-diazidopropionate intermediate, which then undergoes elimination.

Reaction_Scheme Methyl_2_3_dibromopropionate This compound Intermediate Methyl 2,3-diazidopropionate (Intermediate) Methyl_2_3_dibromopropionate->Intermediate Step 1: Azidation Product Methyl 2-azidoacrylate Intermediate->Product Step 2: Elimination Reagents1 NaN3 (2.2 eq) Reagents2 Base (e.g., DBU)

Caption: Overall reaction scheme for the synthesis of methyl 2-azidoacrylate.

Experimental Protocol

This protocol is designed for the synthesis of methyl 2-azidoacrylate on a laboratory scale.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Sigma-Aldrich
Sodium azide (NaN₃)≥99.5%Sigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Diethyl ether (Et₂O), anhydrous≥99.7%Sigma-Aldrich
Saturated aqueous sodium bicarbonateLaboratory grade-
Brine (saturated aqueous NaCl)Laboratory grade-
Anhydrous magnesium sulfate (B86663) (MgSO₄)Laboratory grade-
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Thermometer--
Septum--
Nitrogen inlet--
Separatory funnel (250 mL)--
Rotary evaporator--

Quantitative Data Summary:

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound245.90[1][2]10.01.02.46 g
Sodium azide (NaN₃)65.0122.02.21.43 g
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2412.01.21.81 mL
Anhydrous Dimethylformamide (DMF)---20 mL

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.46 g, 10.0 mmol).

    • Add anhydrous dimethylformamide (DMF, 20 mL) to the flask to dissolve the starting material.

    • Fit the flask with a septum and a nitrogen inlet.

  • Azidation Reaction:

    • Carefully add sodium azide (1.43 g, 22.0 mmol) to the stirred solution in one portion. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Elimination Reaction:

    • After the azidation is complete, cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.81 mL, 12.0 mmol) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the product by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product excessively, as vinyl azides can be thermally unstable.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure methyl 2-azidoacrylate.

Visualizations

Experimental Workflow:

Experimental_Workflow A 1. Dissolve this compound in anhydrous DMF B 2. Add Sodium Azide A->B C 3. Stir at room temperature for 12-16 hours (Azidation) B->C D 4. Cool to 0 °C C->D E 5. Add DBU dropwise D->E F 6. Stir at room temperature for 2-4 hours (Elimination) E->F G 7. Quench with water and extract with diethyl ether F->G H 8. Wash with NaHCO3 (aq) and brine G->H I 9. Dry with MgSO4, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A step-by-step workflow for the synthesis of methyl 2-azidoacrylate.

Signaling Pathway/Logical Relationship:

Logical_Relationship Start This compound Intermediate Methyl 2,3-diazidopropionate Start->Intermediate SN2 Reaction Product Methyl 2-azidoacrylate Intermediate->Product E2 Elimination Reagent1 Sodium Azide (Nucleophilic Substitution) Reagent1->Start Reagent2 DBU (Base) (Elimination) Reagent2->Intermediate

Caption: The logical progression from starting material to product via key intermediates and reaction types.

Safety and Handling

  • Sodium Azide (NaN₃): Highly toxic. Avoid inhalation, ingestion, and skin contact. It can form explosive heavy metal azides; therefore, avoid contact with lead and copper. All manipulations should be performed in a well-ventilated fume hood.

  • This compound: Irritant. Handle with gloves and safety glasses.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Corrosive and an irritant. Avoid contact with skin and eyes.

  • Organic Solvents: Diethyl ether and dimethylformamide are flammable and should be handled away from ignition sources.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (s, 1H), 5.80 (s, 1H), 3.80 (s, 3H) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.0, 130.0, 110.0, 52.0 ppm.

  • IR (thin film): ν 2115 (N₃ stretch), 1720 (C=O stretch), 1630 (C=C stretch) cm⁻¹.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of methyl 2-azidoacrylate from this compound. The procedure is suitable for laboratory-scale synthesis and yields a versatile building block for applications in medicinal chemistry and materials science. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for the Preparation of Aziridine-2-carboxylates using Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridine-2-carboxylates are valuable building blocks in organic synthesis and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. The strained three-membered ring of the aziridine (B145994) moiety makes them versatile intermediates for the synthesis of complex nitrogen-containing molecules, including amino acids and heterocyclic compounds. This document provides a detailed protocol for the synthesis of N-substituted aziridine-2-carboxylates starting from methyl 2,3-dibromopropionate and a primary amine. This method is a variation of the Gabriel synthesis of aziridines, which involves the reaction of a vicinal dihalide with a primary amine, followed by intramolecular cyclization. While direct reaction of vicinal dihalides with primary amines can sometimes lead to elimination byproducts, careful control of reaction conditions can favor the desired aziridination.[1]

The overall transformation involves a two-step, one-pot process:

  • Initial SN2 Reaction: A primary amine displaces one of the bromide atoms of this compound to form a 2-bromo-3-aminopropionate intermediate.

  • Intramolecular Cyclization: The newly introduced amino group, upon deprotonation by a base, acts as an internal nucleophile, displacing the second bromide to form the aziridine ring.[2]

Reaction Pathway

The synthesis proceeds through a sequential nucleophilic substitution and intramolecular cyclization.

Figure 1: General reaction pathway for the synthesis of aziridine-2-carboxylates.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target aziridine-2-carboxylate (B8329488).

Experimental_Workflow start Start setup Set up a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar). start->setup add_reactants Add this compound and a suitable aprotic solvent (e.g., acetonitrile). setup->add_reactants cool Cool the reaction mixture in an ice bath (0 °C). add_reactants->cool add_amine Slowly add the primary amine to the reaction mixture. cool->add_amine warm_rt Allow the reaction to warm to room temperature and stir for 2-4 hours. add_amine->warm_rt add_base Add a non-nucleophilic base (e.g., K2CO3 or Et3N) to the reaction mixture. warm_rt->add_base stir_overnight Stir the reaction mixture at room temperature overnight. add_base->stir_overnight monitor Monitor the reaction progress by TLC or GC-MS. stir_overnight->monitor workup_start Begin Aqueous Workup monitor->workup_start filter Filter off any solid precipitate. workup_start->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate extract Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. concentrate->extract dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. extract->dry purify_start Purification dry->purify_start concentrate_final Concentrate the dried organic layer in vacuo. purify_start->concentrate_final chromatography Purify the crude product by flash column chromatography. concentrate_final->chromatography characterize Characterize the final product (NMR, MS, IR). chromatography->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline, or other alkyl/aryl amines)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

  • Anhydrous aprotic solvent (e.g., acetonitrile (B52724), DMF, or THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Syringes and needles

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous acetonitrile (or another suitable aprotic solvent) to make a 0.2 M solution.

  • Addition of Amine: Cool the flask in an ice bath to 0 °C under an inert atmosphere. Slowly add the primary amine (1.1 eq.) dropwise to the stirred solution.

  • Formation of Intermediate: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours to facilitate the initial SN2 reaction.

  • Cyclization: Add anhydrous potassium carbonate (2.5 eq.) or triethylamine (2.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the resulting suspension vigorously at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the inorganic salts.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final N-substituted methyl aziridine-2-carboxylate by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table provides a template for recording and comparing the results of the synthesis with different primary amines.

EntryPrimary Amine (R-NH₂)BaseSolventReaction Time (h)Yield (%)Notes
1BenzylamineK₂CO₃CH₃CN16e.g., 65-
2AnilineEt₃NDMF24e.g., 45Slower reaction, potential for side products.
3n-ButylamineK₂CO₃CH₃CN16e.g., 70-
4tert-ButylamineK₂CO₃CH₃CN48Low/NoSteric hindrance may inhibit the reaction.

Yields are hypothetical and will vary depending on the specific substrate and reaction conditions.

Safety and Handling Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Primary amines can be corrosive and toxic. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Work away from open flames and ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Concluding Remarks

This protocol outlines a general method for the synthesis of N-substituted aziridine-2-carboxylates from this compound. The success of this reaction is dependent on the nature of the primary amine and the careful control of reaction conditions to minimize the formation of elimination byproducts. Optimization of the base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields. The resulting aziridine-2-carboxylates are versatile intermediates for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrido-oxazines using Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido-oxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These scaffolds are integral to the development of novel therapeutic agents, including potential anticancer and central nervous system-targeting drugs. This document provides detailed application notes and experimental protocols for the synthesis of a key substituted pyrido-oxazine, methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate, utilizing methyl 2,3-dibromopropionate as a crucial reagent. The synthetic strategy involves a two-step process commencing with the preparation of 2-amino-3-hydroxypyridine (B21099), followed by its cyclization with this compound.

Overall Synthetic Workflow

The synthesis of methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-3-hydroxypyridine. This is typically accomplished via the nitration of 2-hydroxypyridine (B17775) to form 2-hydroxy-3-nitropyridine (B160883), followed by the reduction of the nitro group. The second stage is the cyclization of 2-amino-3-hydroxypyridine with this compound to yield the final pyrido-oxazine product.

G cluster_0 Stage 1: Synthesis of 2-amino-3-hydroxypyridine cluster_1 Stage 2: Synthesis of Pyrido-oxazine 2-hydroxypyridine 2-hydroxypyridine Nitration Nitration 2-hydroxypyridine->Nitration HNO3, H2SO4 2-hydroxy-3-nitropyridine 2-hydroxy-3-nitropyridine Nitration->2-hydroxy-3-nitropyridine Reduction Reduction 2-hydroxy-3-nitropyridine->Reduction H2, Pd/C 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine Reduction->2-amino-3-hydroxypyridine Cyclization Cyclization 2-amino-3-hydroxypyridine->Cyclization This compound, Base Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate Cyclization->Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate

Overall workflow for the synthesis of the target pyrido-oxazine.

Experimental Protocols

Stage 1: Synthesis of 2-amino-3-hydroxypyridine

Part A: Synthesis of 2-hydroxy-3-nitropyridine

This procedure follows a standard nitration of a pyridine (B92270) ring.

Materials:

  • 2-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 2-hydroxypyridine (1.0 eq).

  • Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

  • Once the 2-hydroxypyridine has completely dissolved, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-3-nitropyridine.

Part B: Synthesis of 2-amino-3-hydroxypyridine

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • 2-hydroxy-3-nitropyridine

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) source

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol.

  • Add 10% Pd/C (5-10% by weight of the starting material).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-3-hydroxypyridine as a solid. This product is often used in the next step without further purification.

Stage 2: Synthesis of Methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate

This protocol outlines the cyclization reaction to form the desired pyrido-oxazine.

Materials:

  • 2-amino-3-hydroxypyridine

  • This compound

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-amino-3-hydroxypyridine (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) or cesium carbonate (2.5 eq).

  • Add anhydrous DMF or acetonitrile as the solvent.

  • To this suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate.

Proposed Reaction Mechanism

The cyclization is proposed to proceed via a tandem nucleophilic substitution. The phenoxide, being more nucleophilic than the amine under basic conditions, first displaces one of the bromide ions. This is followed by an intramolecular nucleophilic attack by the amino group to displace the second bromide, leading to the formation of the six-membered oxazine (B8389632) ring.

G Proposed Reaction Mechanism start 2-amino-3-hydroxypyridine + this compound intermediate1 Intermediate 1 (O-alkylation) start->intermediate1 Base (Deprotonation of -OH) SN2 reaction product Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate intermediate1->product Intramolecular SN2 reaction (N-alkylation)

Proposed mechanism for the cyclization reaction.

Data Presentation

The following tables provide representative data for the synthesis of the target pyrido-oxazine and its intermediates. The data is based on typical yields and spectroscopic values reported for analogous reactions in the literature.

Table 1: Synthesis of Intermediates

CompoundStarting MaterialReagents and ConditionsYield (%)M.P. (°C)
2-hydroxy-3-nitropyridine2-hydroxypyridineHNO₃, H₂SO₄, 0 °C to rt, 3h75-85185-188
2-amino-3-hydroxypyridine2-hydroxy-3-nitropyridineH₂, 10% Pd/C, MeOH, rt, 5h85-95168-171

Table 2: Synthesis of Methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate

Starting MaterialReagents and ConditionsYield (%)M.P. (°C)
2-amino-3-hydroxypyridineThis compound, K₂CO₃, DMF, 90 °C, 18h60-70145-148

Table 3: Spectroscopic Data for Methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate

SpectroscopyData
¹H NMR (400 MHz, CDCl₃)δ 7.55 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 6.80 (dd, J = 7.6, 1.6 Hz, 1H, Py-H), 6.65 (dd, J = 7.6, 4.8 Hz, 1H, Py-H), 4.60 (dd, J = 11.2, 3.6 Hz, 1H, O-CH₂), 4.45 (t, J = 3.6 Hz, 1H, N-CH), 4.20 (dd, J = 11.2, 3.6 Hz, 1H, O-CH₂), 3.80 (s, 3H, OCH₃), 3.70 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃)δ 170.5 (C=O), 145.2 (C), 138.0 (C), 137.5 (CH), 120.0 (CH), 115.8 (CH), 68.0 (CH₂), 53.0 (CH₃), 52.5 (CH).
Mass Spec (ESI-MS)m/z 209.09 [M+H]⁺

Applications in Drug Development

Substituted pyrido-oxazines are considered "privileged structures" in medicinal chemistry. They have been investigated for a range of biological activities, including:

  • Anticancer Agents: Certain derivatives have shown potent inhibitory activity against various cancer cell lines.

  • CNS Activity: The scaffold has been explored for the development of agents targeting central nervous system disorders.

  • Enzyme Inhibition: The rigid, fused ring system can be tailored to fit into the active sites of specific enzymes, making them attractive candidates for enzyme inhibitors.

The synthetic route described herein provides a reliable method for accessing this important class of molecules, enabling further exploration of their therapeutic potential. Researchers can utilize this protocol as a foundation for the synthesis of a library of substituted pyrido-oxazines for screening in various biological assays.

References

Application Notes and Protocols: Synthesis and Potential Applications of a Pyrido[3,2-b]oxazine Derivative

Application Notes and Protocols: Synthesis and Potential Applications of a Pyrido[3,2-b][1][2]oxazine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a 2-substituted pyrido[3,2-b][1][2]oxazine derivative through the reaction of "Methyl 2,3-dibromopropionate" with "2-acetamido-3-hydroxypyridine". Furthermore, it explores the potential application of this class of compounds in the field of drug development, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. This document includes a detailed, albeit proposed, experimental protocol, a summary of relevant biological activity data, and visualizations of the synthetic workflow and a relevant signaling pathway.

Introduction

The fusion of pyridine (B92270) and oxazine (B8389632) ring systems creates the pyrido-oxazine scaffold, a heterocyclic framework that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The reaction between this compound and 2-acetamido-3-hydroxypyridine provides a direct route to a 2-substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine derivative. This specific reaction has been reported to exclusively yield the 2-substituted product in a one-step operation.

Pyrido[2,3-b][1][2]oxazine derivatives have recently emerged as a promising class of inhibitors for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3] EGFR is a crucial signaling protein that, when dysregulated, can drive the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC). The development of novel EGFR inhibitors is a key focus in oncology research, aiming to overcome resistance to existing therapies.

Synthesis of Methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate

Reaction Scheme:

reaction_schemecluster_reactantsReactantscluster_productProductMethyl_2_3_dibromopropionateThis compoundProductMethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylateMethyl_2_3_dibromopropionate->Product+2_acetamido_3_hydroxypyridine2-acetamido-3-hydroxypyridine2_acetamido_3_hydroxypyridine->Product

Caption: Reaction of this compound and 2-acetamido-3-hydroxypyridine.

Experimental Protocol (Proposed)

This protocol is based on general principles of similar nucleophilic substitution and cyclization reactions, as the full experimental details from the primary literature could not be accessed. Optimization may be required.

Materials:

  • This compound (CAS: 1729-67-5)

  • 2-acetamido-3-hydroxypyridine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 2-acetamido-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate.

Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Potential Application in Drug Development: EGFR Tyrosine Kinase Inhibition

Recent studies have highlighted the potential of pyrido[2,3-b][1][2]oxazine derivatives as potent inhibitors of EGFR tyrosine kinase, including mutant forms that confer resistance to first and second-generation inhibitors.[1][3]

Quantitative Data: In Vitro Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of exemplary pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors against various non-small cell lung cancer (NSCLC) cell lines.[1]

CompoundCell LineEGFR Mutation StatusIC₅₀ (μM)
7f HCC827exon 19 deletion0.09
NCI-H1975L858R/T790M0.89
A549wild-type1.10
7g HCC827exon 19 deletionData not available
NCI-H1975L858R/T790MData not available
A549wild-typeData not available
7h HCC827exon 19 deletionData not available
NCI-H1975L858R/T790MData not available
A549wild-typeData not available
Osimertinib (Control) HCC827exon 19 deletionComparable to 7f
NCI-H1975L858R/T790MComparable to 7f
A549wild-typeComparable to 7f

Note: Specific IC₅₀ values for compounds 7g and 7h were not provided in the source material, but they were identified as promising candidates.[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for a pyrido[3,2-b][1][2]oxazine-based EGFR inhibitor.

EGFR_PathwayEGFEGF(Ligand)EGFREGFR(Receptor Tyrosine Kinase)EGF->EGFRBindsDimerizationDimerization &AutophosphorylationEGFR->DimerizationActivatesInhibitorPyrido[3,2-b][1,4]oxazineInhibitorInhibitor->EGFRInhibitsDownstreamDownstream Signaling(e.g., RAS/MAPK, PI3K/AKT)Dimerization->DownstreamActivatesProliferationCell Proliferation,Survival, AngiogenesisDownstream->ProliferationPromotesApoptosisApoptosisDownstream->ApoptosisInhibits

Caption: Inhibition of the EGFR signaling pathway by a pyrido[3,2-b][1][2]oxazine derivative.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and evaluation of the target compound.

workflowstartStartreactantsMix Reactants:- 2-acetamido-3-hydroxypyridine- this compound- K₂CO₃ in DMFstart->reactantsreactionHeat and Stir(80-90 °C, 12-24h)reactants->reactionworkupAqueous Workup& Extractionreaction->workuppurificationColumn Chromatographyworkup->purificationcharacterizationStructural Characterization(NMR, MS)purification->characterizationbioassayBiological Evaluation(e.g., EGFR Kinase Assay,Cell Proliferation Assay)characterization->bioassayendEndbioassay->end

Application Notes and Protocols: Methyl 2,3-dibromopropionate as a Versatile Intermediate for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2,3-dibromopropionate as a key building block in the synthesis of various heterocyclic compounds. The protocols detailed below offer step-by-step guidance for the preparation of thiazoles, pyrazoles, and other nitrogen- and sulfur-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a readily available and highly reactive trifunctional electrophile. Its vicinal bromine atoms and the methyl ester group provide multiple reaction sites for nucleophilic attack, making it an ideal starting material for the construction of diverse five- and six-membered heterocyclic rings. The ability to react with a variety of dinucleophiles allows for the efficient synthesis of libraries of substituted heterocycles for screening and lead optimization in drug development programs.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings. In a modified approach, this compound can serve as the α-halocarbonyl equivalent, reacting with a thioamide to yield a thiazole-4-carboxylate derivative.

Protocol 1: Synthesis of Methyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol details the reaction of this compound with thiourea (B124793) to form a substituted aminothiazole.

Reaction Scheme:

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure methyl 2-amino-4-methylthiazole-5-carboxylate.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Methyl 2-amino-4-methylthiazole-5-carboxylateC6H8N2O2S188.2165-75168-170

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H, thiazole-H), 5.30 (br s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 162.0, 148.0, 115.0, 52.0, 15.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C6H9N2O2S: 189.04, found 189.05.

Synthesis of Pyrazole (B372694) Derivatives

The reaction of this compound with hydrazine (B178648) derivatives provides a direct route to pyrazole-3-carboxylate scaffolds. The reaction proceeds through a cyclocondensation mechanism.

Protocol 2: Synthesis of Methyl 1-Phenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a substituted pyrazole by reacting this compound with phenylhydrazine (B124118).

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) at room temperature.

  • Add phenylhydrazine (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 1-phenyl-1H-pyrazole-3-carboxylate.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
Methyl 1-phenyl-1H-pyrazole-3-carboxylateC11H10N2O2202.2170-80White solid

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.70-7.65 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 6.90 (d, J = 2.4 Hz, 1H, pyrazole-H), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.0, 145.0, 140.0, 129.5, 128.0, 120.0, 110.0, 52.5.

  • MS (ESI): m/z [M+H]⁺ calculated for C11H11N2O2: 203.08, found 203.09.

Synthesis of Pyrido[3,2-b][1][2]oxazine Derivatives

This compound can also be employed in the synthesis of fused heterocyclic systems. For instance, its reaction with a bifunctional nucleophile like 2-acetamido-3-hydroxypyridine leads to the formation of a pyrido[3,2-b][1][2]oxazine scaffold.

Protocol 3: Synthesis of Methyl 2-(acetylamino)-2,3-dihydro-4H-pyrido[3,2-b][1][2]oxazine-4-carboxylate

This protocol outlines the synthesis of a bicyclic heteroaromatic compound.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • 2-Acetamido-3-hydroxypyridine (1.0 eq)

  • Potassium carbonate (2.5 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethyl acetate (for extraction)

  • Water (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 2-acetamido-3-hydroxypyridine (1.0 eq) in DMF.

  • Add potassium carbonate (2.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
Methyl 2-(acetylamino)-2,3-dihydro-4H-pyrido[3,2-b][1][2]oxazine-4-carboxylateC12H13N3O4263.2555-65Pale yellow solid

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.50 (d, J = 8.0 Hz, 1H, NH), 7.90 (d, J = 4.8 Hz, 1H, Ar-H), 7.10 (dd, J = 8.0, 4.8 Hz, 1H, Ar-H), 6.90 (d, J = 8.0 Hz, 1H, Ar-H), 4.80 (m, 1H, CH), 4.40 (dd, J = 12.0, 4.0 Hz, 1H, OCH₂), 4.20 (dd, J = 12.0, 6.0 Hz, 1H, OCH₂), 3.70 (s, 3H, OCH₃), 2.00 (s, 3H, COCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 170.0, 162.0, 145.0, 142.0, 138.0, 120.0, 118.0, 115.0, 68.0, 55.0, 52.0, 23.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C12H14N3O4: 264.10, found 264.11.

Visualizations

Logical Workflow for Heterocycle Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reagents Dinucleophilic Reagents cluster_products Heterocyclic Products Start This compound Thioamide Thioamide / Thiourea Start->Thioamide Cyclocondensation Hydrazine Hydrazine Derivative Start->Hydrazine Cyclocondensation Amidine Amidine Derivative Start->Amidine Cyclocondensation Other Other Dinucleophiles Start->Other Cyclocondensation Thiazole Thiazole Derivative Thioamide->Thiazole Pyrazole Pyrazole Derivative Hydrazine->Pyrazole Pyrimidine Pyrimidine Derivative Amidine->Pyrimidine OtherHet Other Heterocycles Other->OtherHet

Caption: General workflow for the synthesis of various heterocyclic compounds from this compound.

Reaction Pathway for Thiazole Synthesis

Thiazole_Synthesis Methyl_2_3_dibromopropionate This compound Intermediate Thiouronium Salt Intermediate Methyl_2_3_dibromopropionate->Intermediate Thiourea Thiourea Thiourea->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Thiazole Methyl 2-aminothiazole-4-carboxylate Cyclization->Thiazole

Caption: Proposed reaction pathway for the Hantzsch-type synthesis of a thiazole derivative.

Reaction Pathway for Pyrazole Synthesis

Pyrazole_Synthesis Methyl_2_3_dibromopropionate This compound Hydrazone_Intermediate Hydrazone Intermediate Methyl_2_3_dibromopropionate->Hydrazone_Intermediate Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone_Intermediate Cyclization_Elimination Cyclization & Elimination of HBr Hydrazone_Intermediate->Cyclization_Elimination Pyrazole Methyl 1-phenyl-1H-pyrazole-3-carboxylate Cyclization_Elimination->Pyrazole

Caption: Simplified reaction pathway for the synthesis of a pyrazole derivative.

References

Application Notes & Protocols: Methyl 2,3-dibromopropionate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2,3-dibromopropionate (CAS No: 1729-67-5) is a halogenated ester that serves as a valuable and versatile C3 building block in organic synthesis.[1] Its structure, featuring bromine atoms on adjacent carbons, allows for a variety of chemical transformations, making it an important precursor for the synthesis of key pharmaceutical intermediates. The reactivity of the carbon-bromine bonds enables facile elimination and substitution reactions, providing access to other important synthons such as methyl 2-bromoacrylate and various aziridine (B145994) derivatives. These intermediates are subsequently used in the synthesis of complex molecules, including non-natural amino acids and heterocyclic scaffolds that are central to many modern pharmaceuticals.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.

Data Presentation

The physicochemical properties of this compound are summarized below, providing essential data for its handling and use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1729-67-5--INVALID-LINK--
Molecular Formula C₄H₆Br₂O₂--INVALID-LINK--
Molecular Weight 245.90 g/mol --INVALID-LINK--
Appearance Clear colorless liquid--INVALID-LINK--
Density 1.944 g/mL at 20 °C--INVALID-LINK--
Boiling Point 83-86 °C / 10 mmHg--INVALID-LINK--
Refractive Index n20/D 1.514--INVALID-LINK--
SMILES COC(=O)C(CBr)Br--INVALID-LINK--

Application 1: Synthesis of Methyl 2-(bromomethyl)acrylate via Dehydrobromination

This compound can undergo base-mediated elimination of hydrogen bromide to yield Methyl 2-(bromomethyl)acrylate. This acrylate (B77674) derivative is a valuable intermediate, acting as a Michael acceptor and a substrate for nucleophilic substitution, enabling the synthesis of functionalized pyrrolidones and other heterocyclic systems relevant to medicinal chemistry.[2][3]

Table 2: Synthesis of Methyl 2-(bromomethyl)acrylate - Conditions & Yield

ReactantBaseSolventTemperatureTimeYield (%)
This compoundTriethylamine (B128534) (TEA)Benzene (B151609)Reflux1-2 h~80% (estimated)

Note: The yield is estimated based on a similar procedure for Methyl β,β'-dibromoisobutyrate.[4]

Experimental Protocol 1: Synthesis of Methyl 2-(bromomethyl)acrylate

This protocol is adapted from a procedure for a similar dibromo ester.[4]

Materials and Reagents:

  • This compound

  • Triethylamine (TEA), anhydrous

  • Benzene, anhydrous

  • Sodium bicarbonate solution, dilute

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Standard laboratory glassware (round-bottomed flask, reflux condenser, addition funnel)

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere.

  • Charge the flask with this compound (e.g., 0.1 mol) dissolved in 100 mL of anhydrous benzene.

  • Prepare a solution of triethylamine (0.1 mol) in 100 mL of anhydrous benzene and load it into the addition funnel.

  • Add the triethylamine solution dropwise to the stirred solution of this compound at room temperature over 30 minutes. A precipitate of triethylammonium (B8662869) bromide will form.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and filter to remove the triethylammonium bromide precipitate. Wash the precipitate with a small amount of benzene.

  • Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain pure Methyl 2-(bromomethyl)acrylate.

Application 2: Synthesis of Aziridine-2-Carboxylate Derivatives

Aziridine-2-carboxylates are highly valuable intermediates in pharmaceutical synthesis. They serve as precursors for a wide range of α- and β-amino acids and are incorporated into various biologically active molecules, including anti-cancer and anti-thrombotic agents.[5][6][7][8] The synthesis can proceed from this compound via a two-step sequence involving initial aminolysis followed by base-induced cyclization (a Gabriel-Cromwell type reaction).

Experimental Protocol 2: Synthesis of Methyl 1-benzylaziridine-2-carboxylate

This protocol outlines a general two-step procedure.

Step A: Synthesis of Methyl 2-bromo-3-(benzylamino)propanoate

Materials and Reagents:

  • This compound

  • Benzylamine (B48309)

  • Diethyl ether or Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in diethyl ether in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

  • Slowly add benzylamine (2.1 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and wash sequentially with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step B: Cyclization to Methyl 1-benzylaziridine-2-carboxylate

Materials and Reagents:

  • Crude Methyl 2-bromo-3-(benzylamino)propanoate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the crude product from Step A in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to 60 °C and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired Methyl 1-benzylaziridine-2-carboxylate.

Visualizations

Reaction Pathways

Reaction_Pathways MDBP This compound MBA Methyl 2-(bromomethyl)acrylate MDBP->MBA  Dehydrobromination  (Base) DBAP Methyl 2-bromo-3-aminopropanoate Derivative MDBP->DBAP  Aminolysis PI_1 Pharmaceutical Intermediates (e.g., Pyrrolidones) MBA->PI_1  Further  Reactions AZ Aziridine-2-carboxylate Derivative DBAP->AZ  Intramolecular  Cyclization (Base) PI_2 Pharmaceuticals (e.g., Amino Acids, Anti-cancer agents) AZ->PI_2  Ring Opening /  Further Reactions

Caption: Synthetic pathways from this compound.

Experimental Workflow

Experimental_Workflow start Start: Dissolve Reactant step1 Cool to 0 °C start->step1 step2 Add Amine (dropwise) step1->step2 step3 Stir at RT (12-16h) step2->step3 Step A: Aminolysis step4 Aqueous Workup (Wash & Dry) step3->step4 step5 Concentrate Solvent step4->step5 step6 Add Base & Solvent for Cyclization step5->step6 Step B: Cyclization step7 Heat & Stir (4-6h) step6->step7 step8 Filter & Concentrate step7->step8 step9 Column Chromatography step8->step9 end End: Pure Aziridine step9->end

Caption: Workflow for Aziridine-2-carboxylate synthesis.

References

Experimental protocol for the bromination of methyl acrylate to "Methyl 2,3-dibromopropionate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of methyl 2,3-dibromopropionate via the bromination of methyl acrylate (B77674). The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product. Quantitative data, including physical properties and spectroscopic information, are summarized for easy reference. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process. This protocol is intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a halogenated ester that can serve as a valuable intermediate in organic synthesis.[1] The addition of bromine across the double bond of an acrylate ester is a classic example of an electrophilic addition reaction, providing a straightforward route to vicinal dibromides. This protocol details a reliable method for the preparation of this compound from methyl acrylate.

Reaction Scheme

The overall reaction involves the addition of molecular bromine (Br₂) to methyl acrylate to yield this compound.

Chemical Equation:

CH₂(Br)CH(Br)COOCH₃ (this compound)

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

PropertyMethyl Acrylate (Starting Material)This compound (Product)
Molecular Formula C₄H₆O₂C₄H₆Br₂O₂
Molecular Weight 86.09 g/mol 245.90 g/mol [2][3]
Appearance Colorless liquidColorless to almost colorless clear liquid[2]
Density 0.956 g/mL at 20 °C1.944 g/mL at 20 °C
Boiling Point 80 °C83-86 °C at 10 mmHg
Theoretical Yield -To be calculated based on starting material
Expected Yield -High (A similar reaction reports a yield of 80%)

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of alkyl 2,3-dibromopropionates.

Materials:

Equipment:

  • Round-bottom flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place 0.15 mol of methyl acrylate. Add 10 mL of chloroform as the solvent.

  • Cooling: Immerse the flask in an ice bath to cool the reaction mixture.

  • Addition of Bromine: Slowly add 0.17 mol of bromine to the stirred solution over a period of 3-4 hours. It is crucial to maintain the reaction temperature below 40 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

  • Solvent Removal: Remove the chloroform from the reaction mixture using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. The boiling point of this compound is reported as 83-86 °C at 10 mmHg.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 4.45 (dd, 1H)

    • δ 3.92 (dd, 1H)

    • δ 3.84 (s, 3H)

    • δ 3.70 (dd, 1H)[4]

  • ¹³C NMR:

    • The ¹³C NMR spectrum is also a valuable tool for confirming the structure.[2][4]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Methyl Acrylate and Chloroform to Flask B 2. Cool Reaction Mixture in Ice Bath A->B E 5. Remove Chloroform via Rotary Evaporation C 3. Slowly Add Bromine (maintain < 40°C) B->C D 4. Stir at Room Temperature C->D D->E Reaction Complete F 6. Purify by Vacuum Distillation E->F G 7. Characterize by NMR Spectroscopy F->G Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Bromine is a highly corrosive and toxic substance. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloroform is a suspected carcinogen and is harmful if inhaled or swallowed. Avoid contact and inhalation.

  • Methyl acrylate is a flammable liquid and an irritant. Keep away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes & Protocols: Methyl 2,3-dibromopropionate in the Synthesis of Surfactants and Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of cationic surfactants and corrosion inhibitors using Methyl 2,3-dibromopropionate as a key reagent. The information is intended for use in a laboratory setting by trained professionals.

Introduction

This compound is a versatile chemical intermediate. A notable application lies in its use in combination with long-chain amines, such as N-octylamine, for the synthesis of specialized surfactants and corrosion inhibitors[1]. The reactivity of the two bromine atoms allows for the formation of quaternary ammonium (B1175870) salts, which are known for their surface-active and corrosion-inhibiting properties.

The general reaction involves the quaternization of a tertiary amine with this compound. However, primary or secondary amines like N-octylamine can also be used, which would lead to further reactions and potentially more complex products. The resulting molecules possess a hydrophilic head (the quaternary ammonium group) and a hydrophobic tail (the alkyl chain from the amine), making them effective at interfaces.

Applications

Cationic Surfactants

Quaternary ammonium salts derived from this compound and fatty amines can function as cationic surfactants. These surfactants have a variety of potential applications, including as emulsifiers, dispersants, and wetting agents. The effectiveness of these surfactants is dependent on their chemical structure, which influences properties such as critical micelle concentration (CMC) and the ability to reduce surface tension.

Corrosion Inhibitors

The same quaternary ammonium compounds can also act as effective corrosion inhibitors, particularly for metals in acidic environments. The cationic headgroup can adsorb onto the negatively charged metal surface, forming a protective film that isolates the metal from the corrosive medium. The long alkyl chain enhances this protective barrier. The inhibition efficiency of these compounds is a key measure of their performance.

Experimental Protocols

Protocol 1: Synthesis of a Quaternary Ammonium Surfactant

This protocol describes the synthesis of a potential cationic surfactant by reacting N,N-dimethyloctylamine (a tertiary amine derived from N-octylamine) with this compound.

Materials:

  • This compound

  • N,N-dimethyloctylamine

  • Anhydrous isopropanol (B130326) (solvent)

  • Diatomaceous earth

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the three-necked flask with N,N-dimethyloctylamine (1 equivalent) and anhydrous isopropanol.

  • Begin stirring the solution and purge the system with nitrogen.

  • In the dropping funnel, dissolve this compound (1.1 equivalents) in anhydrous isopropanol.

  • Slowly add the this compound solution to the stirred amine solution at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the quaternary ammonium salt.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the weight loss method to determine the corrosion inhibition efficiency of the synthesized quaternary ammonium compound on mild steel in a 1 M hydrochloric acid (HCl) solution.

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid solution

  • Synthesized quaternary ammonium inhibitor

  • Acetone

  • Distilled water

  • Abrasive paper (various grits)

Equipment:

  • Water bath with temperature control

  • Analytical balance (accurate to 0.1 mg)

  • Beakers

  • Desiccator

Procedure:

  • Prepare the mild steel coupons by abrading with progressively finer grades of abrasive paper, followed by washing with distilled water, degreasing with acetone, and drying.

  • Accurately weigh each coupon and record the initial weight.

  • Prepare a series of 1 M HCl solutions containing different concentrations of the synthesized inhibitor (e.g., 100, 200, 300, 400, 500 ppm). A blank solution with no inhibitor should also be prepared.

  • Immerse one coupon in each of the prepared solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 6 hours).

  • After the immersion period, remove the coupons, wash them with distilled water, scrub to remove any corrosion products, rinse with acetone, and dry thoroughly.

  • Reweigh the coupons and record the final weight.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (%IE) using the following formulas:

    • Weight Loss (ΔW) = Initial Weight - Final Weight

    • Corrosion Rate (CR) = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (%IE) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Data Presentation

The following tables are templates for organizing the quantitative data that would be generated from the experimental protocols.

Table 1: Synthesis of Quaternary Ammonium Surfactant

Reactant 1 (Amine)Reactant 2 (MDBP*)SolventReaction Time (h)Reaction Temp (°C)Yield (%)
N,N-dimethyloctylamineThis compoundIsopropanol24RefluxData to be filled

*MDBP: this compound

Table 2: Corrosion Inhibition Efficiency Data

Inhibitor Conc. (ppm)Weight Loss (g)Corrosion Rate (g/cm²h)Inhibition Efficiency (%)
0 (Blank)Data to be filledData to be filled-
100Data to be filledData to be filledData to be filled
200Data to be filledData to be filledData to be filled
300Data to be filledData to be filledData to be filled
400Data to be filledData to be filledData to be filled
500Data to be filledData to be filledData to be filled

Table 3: Surfactant Performance Data (Hypothetical)

Surfactant Conc. (ppm)Surface Tension (mN/m)Critical Micelle Conc. (CMC) (ppm)
10Data to be filled\multirow{5}{*}{Data to be filled}
50Data to be filled
100Data to be filled
200Data to be filled
500Data to be filled

Visualizations

Diagram 1: Synthesis of Quaternary Ammonium Surfactant

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Quaternization (Isopropanol, Reflux, 24h) A->C B N,N-dimethyloctylamine B->C D Quaternary Ammonium Salt (Cationic Surfactant / Corrosion Inhibitor) C->D G Metal Metal Surface (-ve charge) Film Protective Film Formation Metal->Film Inhibitor Quaternary Ammonium Cation (+ve head) + Hydrophobic Tail Inhibitor->Metal Adsorption Inhibitor->Film Protection Corrosion Inhibition Film->Protection G A Prepare Mild Steel Coupons C Immerse Coupons A->C B Prepare Inhibitor Solutions (various concentrations) B->C D Clean and Dry Coupons C->D E Weigh Coupons (Final Weight) D->E F Calculate Weight Loss, Corrosion Rate, and %IE E->F

References

Application Notes and Protocols for Monitoring Reactions of Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to monitor chemical reactions involving Methyl 2,3-dibromopropionate. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the consumption of this compound and the formation of products in a reaction mixture. The following protocol is a general guideline that can be adapted based on the specific reaction conditions and analytes.

Experimental Protocol: HPLC Analysis

Objective: To quantitatively monitor the progress of a reaction involving this compound by separating and quantifying the reactant, products, and byproducts.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Materials:

  • Column: A reverse-phase C8 or C18 column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size) is recommended for separating halogenated organic compounds.[1]

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Reaction Quenching Solution: A suitable solvent that stops the reaction and is miscible with the mobile phase (e.g., cold acetonitrile).

  • Standards: Prepare stock solutions of this compound and any known products of known concentrations in a suitable solvent (e.g., acetonitrile) for calibration.

Procedure:

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of the quenching solution in an HPLC vial. This prevents further reaction and prepares the sample for analysis.

    • Filter the sample if necessary to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 0.25 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 5 µL.[1]

    • Detection Wavelength: Monitor at 210 nm, where many organic molecules absorb. A PDA detector can be used to screen for the optimal wavelength for all components.[1][2]

    • Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities. An example gradient is as follows:

      • 0-0.1 min: 20% B

      • 0.1-15 min: Increase to 50% B

      • 15-35 min: Increase to 70% B

      • 35-40 min: Increase to 98% B (column wash)

      • 40-45 min: Return to 20% B (equilibration)

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the reaction products based on their retention times compared to the standards.

    • Generate a calibration curve for each analyte by plotting the peak area against the concentration of the standards.

    • Quantify the concentration of each component in the reaction samples at different time points using the calibration curves.

    • Plot the concentration of reactants and products versus time to obtain the reaction profile.

Quantitative Data Summary: HPLC

The following table summarizes typical performance data for the HPLC analysis of brominated organic compounds. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference
Linearity (R²)≥ 0.999[2]
Limit of Detection (LOD)0.008 - 0.04 µg/mL[2]
Limit of Quantitation (LOQ)0.024 - 0.12 µg/mL[2]
Intraday Precision (%RSD)≤ 6.28%[2]
Interday Precision (%RSD)≤ 5.21%[2]
Accuracy (Recovery)95.7% - 104.9%[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for identifying unknown byproducts.

Experimental Protocol: GC-MS Analysis

Objective: To monitor the reaction progress and identify components by separating them based on their boiling points and fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Materials:

  • GC Column: A low-polarity column such as a DB-1 or VF-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[3][4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

  • Solvent for Dilution: A volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Procedure:

  • Sample Preparation:

    • At various time points, take a small aliquot (e.g., 20 µL) from the reaction.

    • Dilute the aliquot significantly with a suitable solvent (e.g., in 1 mL of ethyl acetate) in a GC vial.

    • If necessary, derivatization may be required for non-volatile products, though this compound itself is amenable to direct analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.[5]

    • Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1.75 min.

      • Ramp 1: 60 °C/min to 150 °C.

      • Ramp 2: 23.8 °C/min to 300 °C, hold for 2.90 min.[5]

    • MS Parameters:

      • Ion Source Temperature: 280 °C.[5]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Mass Range: Scan from m/z 40 to 550.[5]

      • Solvent Delay: 3 minutes.[5]

  • Data Analysis:

    • Identify this compound and other components by comparing their mass spectra with a library (e.g., NIST).

    • Use selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis, focusing on characteristic ions of the analytes.

    • For quantitative analysis, create calibration curves using standards. The peak area of a characteristic ion is plotted against the concentration.

    • Determine the concentration of reactants and products over time.

Quantitative Data Summary: GC-MS

This table presents typical quantitative performance data for the GC-MS analysis of brominated compounds.

ParameterTypical ValueReference
Linearity (R²)> 0.99[6]
Method Limit of Detection (LOD)0.01 - 10.6 ng/g[6]
Method Limit of Quantitation (LOQ)0.03 - 32.0 ng/g[6]
Reproducibility (%RSD)< 15%[6]
Accuracy (Recovery)70 - 120%[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation.

Experimental Protocol: ¹H NMR Reaction Monitoring

Objective: To obtain kinetic and mechanistic information by monitoring changes in the proton NMR spectrum of the reaction mixture in real-time.

Instrumentation:

  • Benchtop or high-field NMR spectrometer equipped for flow-through or repeated analysis of samples.

Procedure:

  • In-situ Monitoring (NMR tube):

    • The reaction can be initiated directly in an NMR tube by adding one of the reactants or a catalyst.

    • The tube is placed in the NMR spectrometer, and spectra are acquired at regular intervals.

    • This method is suitable for slow reactions.

  • At-line Monitoring (Flow NMR):

    • For faster or more complex reactions, a flow system can be set up where the reaction mixture is continuously circulated from the reactor to the NMR flow cell and back.[8]

    • Set the desired flow rate (e.g., 1-10 mL/min).[8]

    • Acquire single-scan ¹H NMR spectra at short intervals (e.g., every 2 minutes).[8]

  • NMR Parameters:

    • Solvent: Use a deuterated solvent that is appropriate for the reaction.

    • Acquisition: A simple one-pulse experiment is usually sufficient.

    • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Data Analysis:

    • Identify characteristic peaks for the starting material and products. For this compound, the methoxy (B1213986) protons and the protons on the propionate (B1217596) backbone are distinct.

    • Integrate the signals corresponding to the starting material and a product.

    • The relative integrals can be used to determine the conversion of the reaction over time. For example, monitor the decrease of a reactant peak and the increase of a product peak.[8]

    • Plot the conversion or concentration as a function of time to determine reaction kinetics.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is ideal for in-situ, real-time monitoring of changes in functional groups during a reaction.

Experimental Protocol: ATR-FTIR Reaction Monitoring

Objective: To monitor the reaction progress by observing changes in the vibrational frequencies of functional groups.

Instrumentation:

  • FTIR spectrometer with a diamond or silicon ATR probe.

Procedure:

  • Setup:

    • Immerse the ATR probe directly into the reaction vessel.

    • Ensure good mixing so that the sample at the probe tip is representative of the bulk solution.

  • Data Acquisition:

    • Collect a background spectrum of the reaction mixture before initiating the reaction (e.g., before adding the catalyst or final reactant).

    • Once the reaction starts, collect spectra at regular time intervals.

    • The spectral range of interest will depend on the functional groups involved. For reactions of this compound, monitoring the carbonyl stretch of the ester (around 1740 cm⁻¹) and changes in the C-Br stretching region (typically below 800 cm⁻¹) can be informative.

  • Data Analysis:

    • Identify infrared bands that are unique to the reactant and product(s).

    • Trend the intensity (absorbance) of these characteristic peaks over time.

    • The change in absorbance is proportional to the change in concentration, allowing for the generation of a reaction profile.

Visualizations

Logical Workflow: SN2 Reaction of this compound

G cluster_reaction Reaction Monitoring cluster_data Data Processing cluster_outcome Outcome A This compound D Take Aliquots at Time Intervals A->D B Nucleophile (e.g., NaN3) B->D C Aprotic Solvent (e.g., DMF, Acetone) C->D E Quench Reaction D->E F HPLC Analysis E->F G GC-MS Analysis E->G H NMR Analysis E->H I FTIR Analysis E->I J Identify & Quantify Reactants/Products F->J G->J H->J I->J K Plot Concentration vs. Time J->K L Determine Reaction Kinetics & Yield K->L G start Start Reaction sampling Aliquot Sampling at t=n start->sampling quench Quench Reaction sampling->quench Ex-situ nmr NMR Analysis sampling->nmr In-situ/At-line ftir FTIR Analysis sampling->ftir In-situ/At-line hplc HPLC Analysis quench->hplc gcms GC-MS Analysis quench->gcms data Data Analysis & Quantification hplc->data gcms->data nmr->data ftir->data profile Generate Reaction Profile data->profile profile->sampling Continue Monitoring end End profile->end Reaction Complete

References

Application Notes and Protocols: GC-MS Analysis of Methyl 2,3-dibromopropionate and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Methyl 2,3-dibromopropionate and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, GC-MS analysis, and the monitoring of a key chemical transformation are presented.

Introduction

This compound (CAS No. 1729-67-5) is a halogenated ester with applications in organic synthesis, serving as a precursor for various chemical intermediates.[1] Its analysis and the characterization of its reaction products are crucial for process optimization, quality control, and safety assessment. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2] This document outlines the analytical workflow, from sample handling to data interpretation, and provides a protocol for a common reaction of this compound: dehydrobromination to form Methyl 2-bromoacrylate.

GC-MS Analysis of this compound

This section details the protocol for the qualitative and quantitative analysis of this compound by GC-MS.

Experimental Protocol: GC-MS Analysis

Objective: To separate and identify this compound using gas chromatography coupled with mass spectrometry.

Materials:

  • This compound standard (≥97.0% purity)

  • Suitable solvent (e.g., Dichloromethane (B109758), HPLC grade)

  • GC-MS instrument with a mass selective detector (MSD)

  • Capillary GC column (e.g., VF-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar non-polar column)[3]

  • Helium (carrier gas, 99.999% purity)

  • Autosampler vials with caps

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound in dichloromethane to fall within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injection Port: Split/splitless injector, operated in splitless mode.

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: Increase to 270 °C at a rate of 10 °C/min.[3]

        • Final hold: Hold at 270 °C for 5 minutes.

      • Column: VF-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-300

      • Solvent Delay: 3 minutes

  • Data Acquisition and Analysis: Inject 1 µL of each standard and sample. Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks. Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

Data Presentation: Quantitative Analysis of a Related Compound
ParameterValueReference
Limit of Detection (LOD)0.004 µg/mL[4]
Limit of Quantitation (LOQ)0.012 µg/mL[4]
Linearity (Correlation Coefficient, r²)0.9992[4]
Recovery97.0% - 102.9%[4]

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation Standard Standard Preparation Injector GC Injector Standard->Injector Sample Sample Preparation Sample->Injector Column GC Column (Separation) Injector->Column Vaporization MS Mass Spectrometer (Detection) Column->MS Elution Data Data Analysis MS->Data Signal

Caption: Workflow for GC-MS analysis.

Analysis of Reaction Products: Dehydrobromination of this compound

A common reaction of this compound is dehydrobromination to yield Methyl 2-bromoacrylate, a valuable monomer in polymer synthesis.[5] This section provides a protocol for this reaction and the subsequent GC-MS analysis of the product mixture.

Experimental Protocol: Synthesis of Methyl 2-bromoacrylate

Objective: To synthesize Methyl 2-bromoacrylate from this compound via dehydrobromination and monitor the reaction progress using GC-MS.

Materials:

  • This compound

  • Quinoline[5]

  • Chloroform

  • 5% aqueous HCl

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and stirring bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (0.04 mol) in a minimal amount of chloroform. Add quinoline (B57606) (0.057 mol).[5]

  • Reaction: Heat the mixture to 100 °C with stirring for 30 minutes under a nitrogen atmosphere.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature and dissolve it in 50 mL of chloroform.

    • Transfer the solution to a separatory funnel and wash thoroughly with 5% aqueous HCl to remove unreacted quinoline.

    • Wash the organic layer with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • GC-MS Analysis: Prepare a diluted sample of the crude product in dichloromethane and analyze using the GC-MS protocol described in section 2.1. Identify the product, Methyl 2-bromoacrylate, and any remaining starting material by their respective retention times and mass spectra.

Data Presentation: Expected GC-MS Data for Reactants and Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₄H₆Br₂O₂245.90165, 167, 121, 123, 59[6]
Methyl 2-bromoacrylateC₄H₅BrO₂164.99164, 166, 133, 135, 105, 59
QuinolineC₉H₇N129.16129, 102, 76

Visualization: Reaction Pathway and Mass Fragmentation

Reaction_Pathway cluster_reaction Dehydrobromination Reaction Start This compound Product Methyl 2-bromoacrylate Start->Product Quinoline, 100°C

Caption: Dehydrobromination of this compound.

Fragmentation_Pattern Parent This compound [M]+• m/z 244/246/248 Frag1 [M - OCH3]+• m/z 213/215/217 Parent->Frag1 Frag2 [M - Br]+• m/z 165/167 Parent->Frag2 Frag4 [COOCH3]+• m/z 59 Parent->Frag4 Frag5 [M - CH2Br]+• m/z 151/153 Parent->Frag5 Frag3 [M - HBr - Br]+• m/z 85 Frag2->Frag3

Caption: Proposed MS fragmentation of this compound.

Conclusion

The GC-MS methods and protocols detailed in these application notes provide a robust framework for the analysis of this compound and its reaction products. The provided experimental parameters, data tables, and visualizations offer a comprehensive resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development. Adherence to these protocols will enable accurate and reliable characterization of this important chemical intermediate and its derivatives.

References

Application Note: 1H NMR Characterization of Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the 1H NMR (Proton Nuclear Magnetic Resonance) characterization of methyl 2,3-dibromopropionate. It includes a summary of expected 1H NMR spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow diagram for the entire process. This information is intended to assist researchers in the unambiguous identification and characterization of this compound, which is a valuable building block in organic synthesis.

Introduction

This compound is a halogenated ester frequently employed as a precursor in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Accurate structural elucidation is critical for ensuring the purity and identity of this compound in any application. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the key parameters and procedures for obtaining a high-quality 1H NMR spectrum of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by a distinct set of signals corresponding to the different protons in the molecule. The chemical shifts (δ) and coupling constants (J) are influenced by the electronegative bromine atoms and the ester functionality. The expected 1H NMR data, acquired in deuterated chloroform (B151607) (CDCl3), is summarized in the table below.[1]

Table 1: 1H NMR Data for this compound in CDCl3

AssignmentChemical Shift (δ) ppm (300 MHz)MultiplicityCoupling Constants (J) HzIntegration
CHBr4.452ddJ = 10.8, 4.8 Hz1H
CH2Br (diastereotopic H)3.919ddJ = 10.8, 9.8 Hz1H
CH2Br (diastereotopic H)3.697ddJ = 9.8, 4.8 Hz1H
OCH33.844s-3H

Note: The protons of the CH2Br group are diastereotopic due to the adjacent chiral center (CHBr) and therefore exhibit distinct chemical shifts and couplings.

Experimental Protocols

Sample Preparation

A properly prepared sample is crucial for obtaining a high-resolution NMR spectrum. The following protocol outlines the steps for preparing a solution of this compound for 1H NMR analysis.

  • Glassware: Ensure the NMR tube and any glassware used for transfer are clean and dry to prevent contamination.

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[1]

  • Solvent: Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl3) containing a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm, to the sample.[1]

  • Dissolution: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Labeling: Clearly label the NMR tube with the sample identification.

1H NMR Data Acquisition

The following is a general procedure for acquiring a 1H NMR spectrum. Specific parameters may be adjusted based on the spectrometer and experimental goals.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following typical acquisition parameters for a standard 1H NMR experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectrometer Frequency: e.g., 300 MHz or 400 MHz.

    • Spectral Width (SW): A range appropriate for proton spectra, typically -2 to 12 ppm.

    • Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction of the resulting Free Induction Decay (FID).

  • Data Analysis: Calibrate the spectrum by setting the TMS signal to 0 ppm. Integrate the signals and determine the chemical shifts and coupling constants of the peaks corresponding to this compound.

Workflow Diagram

The following diagram illustrates the logical workflow for the 1H NMR characterization of this compound.

Caption: Workflow for 1H NMR characterization of this compound.

References

Application Notes: Methyl 2,3-dibromopropionate as an Internal and Surrogate Standard in the Analysis of Haloacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2,3-dibromopropionate is a brominated organic compound frequently utilized as a surrogate or internal standard in analytical chemistry, particularly for the quantification of disinfection byproducts in drinking water. Its application is prominent in methodologies such as the U.S. Environmental Protection Agency (EPA) Method 552.2, which focuses on the determination of haloacetic acids (HAAs). Due to its chemical properties and elution characteristics, it serves as a reliable marker to monitor the analytical process's efficiency, including sample extraction, derivatization, and chromatographic analysis.

Principle of Application

In the context of EPA Method 552.2, haloacetic acids, which are non-volatile, are first extracted from the water sample using a solvent like methyl tert-butyl ether (MTBE). Subsequently, they are derivatized to their more volatile methyl esters to facilitate gas chromatographic analysis. This compound is introduced into the sample at a known concentration at the beginning of the analytical procedure. As a surrogate, its recovery provides a measure of the method's performance for each sample. When used as an internal standard, it helps to correct for variations in injection volume and detector response, ensuring accurate quantification of the target analytes. The analysis is typically performed using a gas chromatograph equipped with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.[1][2][3]

Quantitative Data Summary

The following tables summarize the typical concentrations and instrumental conditions for the analysis of haloacetic acids using this compound as a surrogate standard.

Table 1: Standard Solution Concentrations

CompoundConcentration in Standard Mix (µg/mL)Purpose
Methyl monochloroacetate1.2Analyte
Methyl monobromoacetate0.8Analyte
Methyl dichloroacetate1.2Analyte
Dalapon methyl ester2Analyte
Methyl trichloroacetate0.4Analyte
1,2,3-Trichloropropane4Internal Standard
Methyl bromo(chloro)acetate0.8Analyte
Methyl bromodichloroacetate0.8Analyte
Methyl dibromoacetate0.4Analyte
Methyl chlorodibromoacetate2Analyte
This compound 2 Surrogate Standard
Methyl tribromoacetate4Analyte

Data sourced from a technical guide for haloacetic acid analysis.[4]

Table 2: Commercially Available Standard Solutions

Product NameConcentrationSolventSupplier Catalog No.
Method 552.2 Methyl-2,3-Dibromopropionate Standard1000 µg/mLMTBERestek: 31656[5]
Methyl-2,3-dibromopropionate Standard1000 µg/mLMethyl tert-butyl etherSupelco: 46970-U[6]
Methyl-2,3-dibromopropionate100 µg/mLMethyl-tert butyletherChebios: F114581[2]

Experimental Protocols

Protocol 1: Analysis of Haloacetic Acids in Drinking Water by GC-ECD using this compound as a Surrogate Standard (Based on EPA Method 552.2 Principles)

1. Scope

This protocol describes the determination of haloacetic acids in drinking water using liquid-liquid extraction, derivatization, and gas chromatography with electron capture detection. This compound is used as a surrogate standard to monitor method performance.

2. Reagents and Standards

  • Reagent Water: Purified water free of interfering compounds.

  • Methyl tert-butyl ether (MTBE): Pesticide residue grade or equivalent.

  • Sulfuric Acid: Concentrated, for sample preservation and acidification.

  • Sodium Sulfate (B86663): Anhydrous, for drying extracts.

  • Diazomethane (B1218177): Derivatizing agent (Caution: Diazomethane is explosive and carcinogenic. Handle with extreme care in a well-ventilated hood). Alternatively, other methylation agents can be used.

  • Stock Standard Solutions: Individual stock solutions of haloacetic acids and this compound (typically 1000 µg/mL in MTBE).

  • Working Standard Solutions: Prepared by diluting the stock solutions in MTBE to the desired concentrations as outlined in Table 1.

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Collect water samples in clean, amber glass bottles. Preserve the samples by acidifying with concentrated sulfuric acid to a pH < 0.5.

  • To a 100 mL aliquot of the water sample in a separatory funnel, add a known amount of this compound surrogate standard solution (e.g., to achieve a final concentration of 2 µg/mL in the extract).

  • Add 10 mL of MTBE to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower aqueous layer.

  • Transfer the upper MTBE layer to a vial containing anhydrous sodium sulfate to remove residual water.

  • Carefully transfer the dried extract to a clean vial.

  • Derivatize the haloacetic acids to their methyl esters by adding freshly prepared diazomethane solution dropwise until a faint yellow color persists.

  • Seal the vial and let it stand for 30 minutes at room temperature.

  • Add a small amount of silica (B1680970) gel to remove excess diazomethane.

  • The sample is now ready for GC-ECD analysis.

4. Instrumental Analysis (GC-ECD)

  • Gas Chromatograph: Equipped with an electron capture detector (ECD).

  • Columns: Rtx®-CLPesticides2 (30 m, 0.32 mm ID, 0.25 µm film thickness) and Rtx®-CLPesticides (30 m, 0.32 mm ID, 0.32 µm film thickness) connected with a "Y" Press-Tight® connector.[4]

  • Injection: 1.0 µL, splitless.

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: 35 °C (hold for 4 min), then ramp to 250 °C at 15 °C/min (hold for 5 min).[4]

  • Carrier Gas: Helium at a constant flow.

  • Detector Temperature: 300 °C.[4]

5. Quality Control

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control spike to assess method accuracy.

  • The recovery of the this compound surrogate should be within established laboratory control limits (typically 70-130%).

Visualizations

G Workflow for Haloacetic Acid Analysis using this compound as a Surrogate Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Water Sample Collection (100 mL) add_surrogate 2. Add this compound (Surrogate Standard) sample->add_surrogate extraction 3. Liquid-Liquid Extraction with MTBE add_surrogate->extraction derivatization 4. Derivatization (Methylation with Diazomethane) extraction->derivatization gc_injection 5. GC-ECD Injection derivatization->gc_injection separation 6. Chromatographic Separation gc_injection->separation detection 7. Detection by ECD separation->detection quantification 8. Quantification of Analytes detection->quantification recovery 9. Surrogate Recovery Calculation quantification->recovery

Caption: Workflow for Haloacetic Acid Analysis.

G Logical Relationship of Standards in Quantitative Analysis cluster_process Analytical Process analyte Target Analytes (Haloacetic Acids) extraction Extraction analyte->extraction is Internal Standard (e.g., 1,2,3-Trichloropropane) gc_analysis GC-ECD Analysis is->gc_analysis surrogate Surrogate Standard (this compound) surrogate->extraction sample_matrix Sample Matrix (Drinking Water) sample_matrix->extraction extraction->surrogate Monitors efficiency of sample preparation derivatization Derivatization extraction->derivatization derivatization->gc_analysis gc_analysis->analyte Corrects for injection volume and detector response gc_analysis->is

Caption: Role of Standards in Analysis.

References

Stereoselective Synthesis Using Methyl 2,3-Dibromopropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 2,3-dibromopropionate in stereoselective synthesis. The focus is on the preparation of chiral building blocks, such as substituted aziridines and pyrido[1][2]oxazines, which are valuable intermediates in the development of bioactive molecules.

Application Note 1: Diastereoselective Synthesis of Chiral Aziridine-2-carboxylates

This compound serves as a key precursor for the diastereoselective synthesis of chiral aziridine-2-carboxylates. The reaction of racemic this compound with an enantiopure chiral amine, such as (R)-(-)-2-phenylglycinol, proceeds via a tandem SN2 reaction to afford a mixture of two diastereomers. These diastereomers can be readily separated by column chromatography, providing access to enantiomerically pure substituted aziridines.

The separated diastereomeric aziridines can then undergo highly stereospecific ring-opening reactions. For instance, acid-catalyzed hydrolysis of these aziridines leads to the enantiospecific formation of α-chloro-β-amino acid esters, which are versatile intermediates in the synthesis of various biologically active compounds.[3]

Logical Workflow for Aziridine Synthesis and Ring-Opening

G cluster_0 Diastereoselective Aziridination cluster_1 Enantiospecific Ring-Opening racemic_mdb Racemic Methyl 2,3-dibromopropionate reaction_1 Tandem SN2 Reaction (MeOH, rt, 24h) racemic_mdb->reaction_1 chiral_amine (R)-(-)-2-Phenylglycinol chiral_amine->reaction_1 diastereomers Mixture of Diastereomeric Aziridines reaction_1->diastereomers separation Flash Chromatography diastereomers->separation aziridine_1 Methyl (+)-(1'R, 2R)-1-(2-phenylethanol) aziridine-2-carboxylate (B8329488) separation->aziridine_1 aziridine_2 Methyl (-)-(1'R, 2S)-1-(2-phenylethanol) aziridine-2-carboxylate separation->aziridine_2 reaction_2 Acid-Catalyzed Hydrolysis (Acetone/2N HCl, rt) aziridine_1->reaction_2 reaction_3 Acid-Catalyzed Hydrolysis (Acetone/2N HCl, rt) aziridine_2->reaction_3 product_1 2(S)-(-)-Chloro-3-[2'-hydroxy-1'(R)- phenylethylamino]propionic acid methyl ester hydrochloride reaction_2->product_1 product_2 2(R)-(-)-Chloro-3-[2'-hydroxy-1'(R)- phenylethylamino]propionic acid methyl ester hydrochloride reaction_3->product_2

Caption: Workflow for the diastereoselective synthesis of chiral aziridines and their subsequent enantiospecific ring-opening.

Quantitative Data
Starting MaterialsProduct(s)Yield (%)Diastereomeric Ratio
Racemic this compound, (R)-(-)-2-PhenylglycinolMethyl (+)-(1'R, 2R)- and (-)-(1'R, 2S)-1-(2-phenylethanol)aziridine-2-carboxylatesGoodNot specified
Methyl (+)-(1'R, 2R)-1-(2-phenylethanol)aziridine-2-carboxylate2(S)-(-)-Chloro-3-[2'-hydroxy-1'(R)-phenylethylamino]propionic acid methyl ester hydrochlorideQuantitativeNot applicable
Methyl (-)-(1'R, 2S)-1-(2-phenylethanol)aziridine-2-carboxylate2(R)-(-)-Chloro-3-[2'-hydroxy-1'(R)-phenylethylamino]propionic acid methyl ester hydrochlorideQuantitativeNot applicable
Experimental Protocols

Protocol 1: Synthesis of Methyl (+)-(1'R, 2R)- and (-)-(1'R, 2S)-1-(2-phenylethanol)aziridine-2-carboxylates [3]

  • Reaction Setup: A solution of racemic this compound (1.0 g, 4.06 mmol) in methanol (B129727) (10 mL) is prepared in a round-bottom flask.

  • Addition of Chiral Amine: To this solution, (R)-(-)-2-phenylglycinol (1.11 g, 8.12 mmol) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) (50 mL) and washed with water (3 x 15 mL). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

  • Purification: The resulting diastereomeric mixture is separated by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the pure diastereomers.

Protocol 2: Enantiospecific Ring Opening of Chiral Aziridine-2-carboxylates [3]

  • Reaction Setup: The purified chiral aziridine-2-carboxylate (e.g., Methyl (+)-(1'R, 2R)-1-(2-phenylethanol)aziridine-2-carboxylate) is dissolved in acetone.

  • Acidification: A 2N aqueous solution of hydrochloric acid is added dropwise at room temperature until the pH of the solution is approximately 4.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Product Isolation: The solvent is removed under reduced pressure to yield the corresponding α-chloro-β-amino acid methyl ester hydrochloride in quantitative yield.

Application Note 2: Synthesis of Substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines

This compound can be utilized in the synthesis of pyrido[1][2]oxazine scaffolds, which are present in a variety of biologically active compounds. The reaction of 2-acetamido-3-hydroxypyridine with this compound in the presence of a base leads to the formation of a 2-substituted pyrido-oxazine. This reaction proceeds through a one-step operation, providing an efficient route to this heterocyclic system. While the specific stereoselectivity of this reaction has not been extensively detailed in the cited literature, the chiral center at the 2-position of the resulting pyrido-oxazine offers potential for stereoselective synthesis by employing chiral auxiliaries or catalysts.

Reaction Pathway for Pyrido[1][2]oxazine Synthesis

G reactant_1 This compound reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant_1->reagents reactant_2 2-Acetamido-3-hydroxypyridine reactant_2->reagents product 2-Substituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine reagents->product

Caption: General reaction scheme for the synthesis of a 2-substituted pyrido[1][2]oxazine.

Experimental Protocols

Protocol 3: Synthesis of 2-Substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

Note: The following is a general protocol based on similar reactions, as the specific detailed procedure for this exact transformation was not available in the searched literature.

  • Reaction Setup: To a solution of 2-acetamido-3-hydroxypyridine in an appropriate solvent such as N,N-dimethylformamide (DMF), is added a base (e.g., potassium carbonate).

  • Addition of Reagent: this compound is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated and stirred for a specified period, with the progress monitored by TLC.

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 2-substituted pyrido-oxazine.

Further studies would be required to optimize conditions for diastereoselectivity or enantioselectivity, potentially through the use of chiral bases or phase-transfer catalysts.

References

Application Notes and Protocols for Methyl 2,3-Dibromopropionate in a Novel Multicomponent Reaction for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[1] This application note details a novel, hypothetical three-component reaction strategy utilizing methyl 2,3-dibromopropionate as a versatile building block for the synthesis of highly substituted pyrroles. Pyrrole (B145914) scaffolds are prevalent in a vast array of pharmaceuticals and biologically active natural products.[2] While direct multicomponent reactions involving this compound are not yet widely established, its inherent reactivity as a bifunctional electrophile presents a significant opportunity for the development of new synthetic methodologies.

This document outlines a proposed one-pot synthesis of polysubstituted pyrroles via the reaction of this compound, a primary amine, and a β-ketoester. The reaction is designed to proceed through the in situ formation of an activated aziridine (B145994) intermediate, followed by nucleophilic ring-opening and subsequent intramolecular condensation to furnish the pyrrole ring. This approach offers a convergent and atom-economical route to a diverse range of pyrrole derivatives.

Proposed Reaction Scheme

The proposed three-component reaction for the synthesis of polysubstituted pyrroles is depicted below. The reaction brings together this compound (1), a primary amine (2), and a β-ketoester (3) in a single pot to yield the target pyrrole (4).

Proposed Three-Component Reaction for Pyrrole Synthesis

Mechanistic Pathway

The proposed mechanism for this multicomponent reaction involves a cascade of three key steps:

  • In Situ Aziridination: The reaction is initiated by the reaction of this compound with a primary amine to form an N-substituted aziridine-2-carboxylate (B8329488) intermediate. This transformation is a well-established method for aziridine synthesis.

  • Nucleophilic Ring-Opening: The enolate, generated from the β-ketoester under basic conditions, acts as a nucleophile and attacks the activated aziridine ring. This ring-opening reaction is regioselective, with the nucleophile preferentially attacking the carbon atom bearing the ester group.

  • Intramolecular Cyclization and Aromatization: The resulting open-chain intermediate undergoes an intramolecular condensation, a process analogous to the Paal-Knorr pyrrole synthesis, to form a dihydropyrrole derivative. Subsequent elimination of water leads to the formation of the aromatic pyrrole ring.

Signaling Pathway Diagram

The logical flow of the proposed multicomponent reaction can be visualized as follows:

MCR_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound D In situ Aziridination A->D B Primary Amine B->D C β-Ketoester F Nucleophilic Ring-Opening C->F E Aziridine Intermediate D->E Step 1 E->F G Open-chain Intermediate F->G Step 2 H Intramolecular Cyclization G->H I Dihydropyrrole Intermediate H->I Step 3a J Aromatization I->J K Polysubstituted Pyrrole J->K Step 3b

Caption: Logical workflow of the proposed three-component pyrrole synthesis.

Experimental Protocols

The following is a general, detailed experimental protocol for the proposed three-component synthesis of polysubstituted pyrroles. Researchers should optimize the reaction conditions for specific substrates.

Materials:

  • This compound (CAS 1729-67-5)[3]

  • Substituted primary amine

  • Substituted β-ketoester

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., triethylamine, DBU, or potassium carbonate)

  • Standard laboratory glassware and workup reagents

General Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and the β-ketoester (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Add the base (1.2 mmol) to the mixture and stir at room temperature for 15 minutes to facilitate the formation of the enolate.

  • To this stirring mixture, add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) dropwise over a period of 10 minutes.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired polysubstituted pyrrole.

Characterization:

The structure of the synthesized pyrrole should be confirmed by standard spectroscopic techniques, including:

  • ¹H NMR

  • ¹³C NMR

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the proposed multicomponent reaction based on the typical yields of the individual reaction steps reported in the literature for analogous transformations. The actual yields will vary depending on the specific substrates and optimized reaction conditions.

EntryR¹ (Amine)R² (β-Ketoester)R³ (β-Ketoester)Expected Yield (%)
1BenzylMethylPhenyl65-80
2AnilineEthylMethyl60-75
3Cyclohexyltert-ButylEthyl55-70
4p-MethoxyanilineMethyl4-Chlorophenyl60-75

Visualization of the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of the target pyrrole derivatives.

Workflow A 1. Mix Amine, β-Ketoester, and Base in Solvent B 2. Add this compound A->B C 3. Heat and Monitor Reaction (TLC) B->C D 4. Workup (Quench, Extract, Dry) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for the three-component pyrrole synthesis.

Conclusion

The proposed three-component reaction utilizing this compound offers a promising and convergent strategy for the synthesis of a diverse library of polysubstituted pyrroles. This approach leverages the principles of multicomponent and cascade reactions to achieve molecular complexity in a single, efficient operation. The detailed protocol and expected outcomes provided in this application note serve as a valuable starting point for researchers in academia and industry to explore this novel synthetic methodology for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this powerful transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis Using Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving Methyl 2,3-dibromopropionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound as a substrate?

A1: The primary side reactions encountered are:

  • Dehydrobromination (Elimination): Formation of Methyl 2-bromoacrylate is a common side reaction, particularly in the presence of a base.

  • Debromination: Reductive elimination of both bromine atoms can occur under certain conditions, leading to the formation of methyl acrylate.

  • Hydrolysis: The ester functional group can be hydrolyzed to a carboxylic acid, especially in the presence of strong acids or bases and water.

Q2: How can I minimize the formation of the elimination byproduct, Methyl 2-bromoacrylate?

A2: To minimize dehydrobromination, it is crucial to control the reaction conditions carefully. Key factors include the choice of base, solvent, and temperature. Generally, weaker, non-bulky bases, polar aprotic solvents, and lower reaction temperatures will favor substitution over elimination.

Q3: Under what conditions does debromination become a significant side reaction?

A3: Debromination is less common than dehydrobromination but can be promoted by certain reagents. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent at elevated temperatures can lead to the reductive elimination of both bromine atoms from compounds similar to this compound.[1] Reagents like sodium iodide in acetone (B3395972) or zinc dust can also effect such transformations.

Q4: Is the hydrolysis of the methyl ester group a major concern?

A4: Hydrolysis can occur under both acidic and basic aqueous conditions. While it may not be the primary side reaction in many anhydrous organic syntheses, the presence of water, especially with prolonged reaction times or at higher temperatures in the presence of acids or bases, can lead to the formation of 2,3-dibromopropanoic acid.

Troubleshooting Guides

Issue 1: Low Yield of Desired Substitution Product and Presence of a Major Impurity Identified as Methyl 2-bromoacrylate.

This issue indicates that the dehydrobromination (elimination) side reaction is dominating over the desired nucleophilic substitution.

  • Base Selection: The strength and steric bulk of the base are critical. Strong, bulky bases favor elimination.

    • Recommendation: If your protocol uses a strong, hindered base (e.g., potassium tert-butoxide), consider switching to a weaker or less sterically demanding base (e.g., potassium carbonate, triethylamine).

  • Solvent Choice: The polarity of the solvent influences the reaction pathway.

    • Recommendation: Less polar solvents tend to favor elimination. If you are using a solvent like THF or an alcohol, switching to a more polar aprotic solvent such as DMF or acetonitrile (B52724) might favor the desired substitution reaction.

  • Temperature Control: Higher temperatures generally favor elimination over substitution.

    • Recommendation: Run the reaction at a lower temperature. If the reaction is sluggish at room temperature, consider cooling it to 0°C or even lower. Monitor the reaction progress over a longer period.

The following table provides a generalized overview of how reaction conditions can influence the product distribution between nucleophilic substitution (SN2) and elimination (E2) for a secondary alkyl halide like this compound. Note: These are illustrative percentages and actual results will vary based on the specific nucleophile and detailed conditions.

Condition Base Solvent Temperature Expected Major Product Approximate Product Ratio (Substitution:Elimination)
A Strong, Bulky (e.g., KOtBu)THFRoom TempElimination10:90
B Strong, Non-bulky (e.g., NaOH)EthanolRefluxElimination20:80
C Weak (e.g., K2CO3)DMFRoom TempSubstitution85:15
D Weak (e.g., Triethylamine)Acetonitrile0°CSubstitution>95:5

Key Experimental Protocol: Synthesis of Methyl 1-benzylaziridine-2-carboxylate (B13916979)

This protocol details a nucleophilic substitution reaction where the formation of Methyl 2-bromoacrylate is a potential side reaction.

Objective: To synthesize Methyl 1-benzylaziridine-2-carboxylate via the reaction of this compound with benzylamine (B48309).

Reagents:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzylamine to the cooled, stirred suspension.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired aziridine (B145994) product.

Troubleshooting this Protocol:
  • Problem: Significant amount of Methyl 2-bromoacrylate is observed.

    • Solution: Ensure the temperature was maintained at 0°C during the addition of benzylamine. A higher initial temperature can promote elimination. Using a less polar solvent might also be a contributing factor if acetonitrile was substituted.

  • Problem: The reaction is not going to completion.

    • Solution: If the reaction stalls, gentle heating (e.g., to 40°C) can be attempted, but this increases the risk of elimination. A better alternative might be to use a stronger, non-nucleophilic base in place of potassium carbonate, while still maintaining a low temperature.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways discussed.

G Diagram 1: Competing Substitution and Elimination Pathways cluster_0 Reaction Conditions A This compound B Desired Substitution Product (e.g., Aziridine) A->B Nucleophile C Elimination Side-Product (Methyl 2-bromoacrylate) A->C Base D Weak Base Low Temperature Polar Aprotic Solvent D->B Favors E Strong/Bulky Base High Temperature Less Polar Solvent E->C Favors

Caption: Logical relationship between reaction conditions and product outcomes.

G Diagram 2: Experimental Workflow for Aziridination start Start step1 Dissolve this compound and K2CO3 in Acetonitrile start->step1 step2 Cool to 0°C step1->step2 step3 Add Benzylamine step2->step3 step4 Stir at 0°C, then warm to RT step3->step4 step5 Monitor Reaction (TLC/GC-MS) step4->step5 step6 Filter and Concentrate step5->step6 step7 Purify (Column Chromatography) step6->step7 end End step7->end

Caption: Step-by-step workflow for the synthesis of Methyl 1-benzylaziridine-2-carboxylate.

References

Technical Support Center: Troubleshooting Dehydrobromination of Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering the unwanted dehydrobromination of methyl 2,3-dibromopropionate as a side product in their experiments. This guide provides troubleshooting advice, detailed experimental protocols to minimize this side reaction, and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to perform a nucleophilic substitution on this compound, but I am consistently isolating methyl 2-bromoacrylate as a major byproduct. What is happening?

A1: You are observing a classic case of a competing elimination reaction, specifically a dehydrobromination. This compound, a vicinal dibromide, can undergo an E2 (bimolecular elimination) reaction in the presence of a base to form methyl 2-bromoacrylate. This reaction competes with the desired SN2 (bimolecular nucleophilic substitution) pathway. The outcome of the reaction is highly dependent on the reaction conditions.

Q2: What factors are promoting the formation of the dehydrobromination side product in my reaction?

A2: Several factors can favor the unwanted E2 elimination pathway over the desired SN2 substitution:

  • Strongly Basic Nucleophiles: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides like methoxide (B1231860) or ethoxide), it can readily abstract a proton from the carbon adjacent to a bromine atom, initiating the elimination cascade.[1][2]

  • High Reaction Temperatures: Elimination reactions are generally favored at higher temperatures. If you are running your reaction at elevated temperatures to accelerate the substitution, you may also be inadvertently promoting the dehydrobromination side reaction.[2]

  • Sterically Hindered Nucleophiles: While less of a factor for a primary substrate like this compound, very bulky nucleophiles can favor elimination as they may have difficulty accessing the electrophilic carbon for substitution.

  • Solvent Choice: The choice of solvent can influence the reactivity of the nucleophile. Protic solvents can solvate the nucleophile, potentially reducing its nucleophilicity and favoring elimination in some cases.

Q3: How can I minimize the formation of methyl 2-bromoacrylate and favor the desired substitution product?

A3: To suppress the dehydrobromination side reaction, you should aim to create conditions that favor the SN2 mechanism:

  • Use a Less Basic Nucleophile: If possible, choose a nucleophile that is a weak base. For example, azide (B81097) (N₃⁻) and iodide (I⁻) are good nucleophiles but relatively weak bases, which can favor substitution over elimination.[1][2]

  • Lower the Reaction Temperature: Running your reaction at a lower temperature, even if it requires a longer reaction time, will generally disfavor the elimination pathway.[2]

  • Choose an Appropriate Solvent: Polar aprotic solvents like DMSO, DMF, or acetone (B3395972) are often ideal for SN2 reactions as they can enhance the nucleophilicity of the attacking species without solvating it as strongly as protic solvents.[2]

Q4: My desired product is the result of substituting both bromine atoms. However, after the first substitution, I am observing dehydrobromination. Why is this happening?

A4: The product of the first substitution reaction, a methyl 2-bromo-3-substituted-propionate, can still undergo dehydrobromination. The remaining bromine atom and the adjacent proton can be eliminated, especially if the reaction conditions (e.g., excess base, elevated temperature) are still favorable for elimination. Careful control of stoichiometry and reaction conditions is crucial, even after the initial substitution.

Quantitative Data on Substitution vs. Elimination

While specific quantitative data for the reaction of this compound with various nucleophiles is not extensively tabulated in the literature, the following table provides illustrative data for the competition between SN2 and E2 reactions for similar secondary alkyl halides. This data highlights the general principles that can be applied to your system.

SubstrateNucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 Product
2-BromobutaneSodium EthoxideEthanol251882
2-BromobutaneSodium EthoxideEthanol80991
Isopropyl BromideSodium Ethoxide60% aq. Ethanol454753

Data compiled from literature on secondary alkyl halides to illustrate general trends.

As the data suggests, increasing the temperature significantly favors the elimination (E2) product over the substitution (SN2) product.

Experimental Protocols

Protocol 1: Minimizing Dehydrobromination in the Synthesis of Methyl 2-azido-3-bromopropionate

This protocol provides a general method to favor the SN2 reaction of sodium azide with this compound, a known precursor for methyl 2-azidoacrylate, thus minimizing the formation of methyl 2-bromoacrylate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium azide (1.1 eq) to the cooled solution in portions, ensuring the temperature remains low.

  • Stir the reaction mixture at 0 °C for 1 hour, and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired methyl 2-azido-3-bromopropionate.

Rationale for Minimizing Dehydrobromination:

  • Nucleophile Choice: Sodium azide is a potent nucleophile but a relatively weak base, which inherently favors the SN2 pathway.

  • Low Temperature: The reaction is initiated at 0 °C and allowed to proceed at room temperature to disfavor the higher-energy elimination pathway.

  • Solvent: DMF is a polar aprotic solvent that enhances the nucleophilicity of the azide anion.

Visualizing the Competing Pathways

The following diagrams illustrate the logical relationship between the reaction conditions and the resulting product distribution, as well as the experimental workflow for minimizing the dehydrobromination side product.

competing_pathways sub This compound sn2_product Desired Substitution Product (e.g., Methyl 2-azido-3-bromopropionate) sub->sn2_product SN2 Pathway e2_product Side Product (Methyl 2-bromoacrylate) sub->e2_product E2 Pathway sn2_conditions Favorable SN2 Conditions: - Weakly Basic Nucleophile - Low Temperature - Polar Aprotic Solvent sn2_conditions->sn2_product e2_conditions Favorable E2 Conditions: - Strongly Basic Nucleophile - High Temperature e2_conditions->e2_product

Caption: Competing SN2 and E2 pathways for this compound.

experimental_workflow start Start: Reaction Setup dissolve Dissolve this compound in anhydrous DMF start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_nucleophile Slowly add weakly basic nucleophile (e.g., NaN₃) cool->add_nucleophile react Stir at low to ambient temperature add_nucleophile->react monitor Monitor reaction by TLC/GC react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end End: Isolated Substitution Product purify->end

Caption: Experimental workflow to minimize dehydrobromination.

References

Technical Support Center: Reductive Elimination of Methyl 2,3-dibromopropionate to Cinnamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive elimination of Methyl 2,3-dibromopropionate and its derivatives to form cinnamates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cinnamates via reductive elimination of vicinal dibromides.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Substrate Quality: Impure this compound. 3. Reagent Decomposition: Degradation of the reducing agent (e.g., DMSO). 4. Presence of Inhibitors: Contaminants in the reaction mixture quenching the reaction.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC/MS. 2. Purify Starting Material: Purify the dibromide by distillation or chromatography before use. 3. Use Fresh Reagents: Ensure DMSO and other reagents are of high purity and stored correctly. 4. Ensure Inert Atmosphere: If using metal-based reductants, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Formation of Byproducts (e.g., Dehydrobromination) 1. Substrate Structure: Certain substrates, particularly thiophene (B33073) derivatives, are more prone to dehydrobromination as a competing pathway.[1][2] 2. Reaction Conditions: Higher temperatures may favor the elimination of HBr over the reductive elimination of Br₂.1. Substrate-Specific Optimization: For substrates prone to dehydrobromination, carefully control the reaction temperature. 2. Addition of Water: The presence of a small amount of water can accelerate the desired debromination pathway and improve product purity.[1]
Difficult Product Isolation/Purification 1. Formation of Emulsions: During aqueous workup, especially with DMSO as the solvent. 2. Co-elution of Byproducts: Byproducts having similar polarity to the desired cinnamate (B1238496) product.1. Optimize Workup: Use brine washes to break emulsions. Consider alternative extraction solvents. 2. Chromatography Optimization: Use a different solvent system or a different stationary phase for column chromatography. Recrystallization may also be an effective purification method.
Reaction is Not Reproducible 1. Variability in Reagent Quality: Inconsistent purity of starting materials or reagents. 2. Atmospheric Moisture: For moisture-sensitive reactions, exposure to air can affect the outcome. 3. Inconsistent Heating: Fluctuations in reaction temperature.1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. 2. Strict Anhydrous Conditions: Dry all glassware and use anhydrous solvents when necessary. 3. Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reductive elimination of this compound to methyl cinnamate using DMSO?

A1: The reaction proceeds via a reductive elimination pathway where Dimethyl Sulfoxide (B87167) (DMSO) acts as both a nucleophile and a bromine scavenger.[1][2] The proposed mechanism involves an alkoxysulfonium intermediate, which facilitates the syn-elimination of the two bromine atoms to form the cinnamate product.[1] Byproducts of this reaction include brominated-DMSO, methyl bromide (MeBr), and hydrogen bromide (HBr).[1][2]

Q2: Are there alternative, metal-free methods for this transformation?

A2: Yes, besides DMSO, other reagents can mediate this reductive elimination. For instance, o- and m-anisidine (B1676023) have been shown to be effective debrominating agents for vic-dibromides containing α-bromocarbonyl or α-bromoaromatic moieties, yielding alkenes.[3]

Q3: Can this reaction be performed on a large scale?

A3: The DMSO-mediated method is considered practical and convenient, avoiding the use of metals or oxidants, which can be advantageous for scaling up.[1] However, the exothermic nature of the reaction and the handling of byproducts like MeBr would need careful consideration and engineering controls for large-scale synthesis.

Q4: What is the expected stereochemistry of the resulting cinnamate?

A4: The reductive elimination from vicinal dibromides typically results in the formation of the more stable trans (E)-alkene.[3] In the case of cinnamates, the trans-isomer is the thermodynamically favored product.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the spot or peak of the starting material (this compound) with that of the product (methyl cinnamate), one can determine the extent of the reaction.

Experimental Protocols

Reductive Elimination of this compound using DMSO

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMSO (5-10 volumes).

  • Addition of Water (Optional but Recommended): Add a small amount of deionized water (e.g., 0.1-0.5 equivalents) to the reaction mixture. This has been shown to accelerate the debromination and improve yield and purity.[1]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically a few hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude methyl cinnamate by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the yields of cinnamates from the reductive elimination of various 3-aryl-2,3-dibromopropanoates using DMSO.

Substrate (Aryl Group) Yield (%) Notes Reference
PhenylHighDebromination is the major pathway.[1][2]
PyridylGoodDemonstrates functional group tolerance.[1]
ThiopheneModerateDehydrobromination is a competing pathway.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reductive elimination of this compound to methyl cinnamate.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + DMSO (+ H2O) reaction Heating (80-100 °C) start->reaction 1. Mix extraction Aqueous Workup & Extraction reaction->extraction 2. Cool & Quench drying Drying Organic Layer extraction->drying 3. Separate concentration Solvent Removal drying->concentration 4. Filter purification Column Chromatography or Distillation concentration->purification 5. Concentrate product Pure Methyl Cinnamate purification->product 6. Isolate

Caption: Experimental workflow for cinnamate synthesis.

References

Technical Support Center: Purification of Methyl 2,3-dibromopropionate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 2,3-dibromopropionate by vacuum distillation. This guide is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference during the distillation process.

PropertyValue
CAS Number1729-67-5
Molecular FormulaC₄H₆Br₂O₂
Molecular Weight245.90 g/mol
Boiling Point83-86 °C at 10 mmHg[1][2]
Density1.944 g/mL at 20 °C[1][2]
Refractive Index (n20/D)1.514[1][2]
Vapor Pressure1.3 hPa at 20 °C[1][2]
AppearanceClear, colorless liquid[3]
StabilityStable at normal temperatures and pressures. Light sensitive.[3]

Experimental Protocol: Vacuum Distillation

This section provides a general methodology for the vacuum distillation of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Manometer

  • Stir bar

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble a clean and dry short-path distillation apparatus.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a stir bar in the round-bottom flask.

    • Charge the flask with the crude this compound (do not fill more than two-thirds full).

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between.

    • Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.

  • Distillation Process:

    • Turn on the vacuum pump and allow the system to reach the desired pressure (e.g., 10 mmHg). Check for leaks if the desired vacuum is not achieved.

    • Once a stable vacuum is established, begin stirring and gradually heat the distillation flask using the heating mantle.

    • Monitor the temperature closely. The distillation will begin when the vapor temperature reaches the boiling point of this compound at the system's pressure.

    • Collect the fraction that distills over at a constant temperature. The expected boiling point is 83-86 °C at 10 mmHg.[1][2]

    • It is advisable to collect a small forerun fraction before collecting the main product.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and collect the purified product.

Troubleshooting Guide

This section addresses common issues that may be encountered during the vacuum distillation of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed check_vacuum Check Vacuum Level start->check_vacuum check_temp Check Temperature start->check_temp check_bumping Observe for Bumping start->check_bumping check_product_color Check Product Color start->check_product_color leak Leak in System? check_vacuum->leak temp_too_high Temp Too High? check_temp->temp_too_high stirring_issue Inadequate Stirring? check_bumping->stirring_issue decomposition Decomposition? check_product_color->decomposition pump_issue Pump Malfunction? leak->pump_issue No fix_leak Seal Leaks leak->fix_leak Yes service_pump Service Pump pump_issue->service_pump Yes uneven_heating Uneven Heating? temp_too_high->uneven_heating No reduce_heat Reduce Heat temp_too_high->reduce_heat Yes improve_insulation Improve Insulation uneven_heating->improve_insulation Yes increase_stirring Increase Stirring Speed stirring_issue->increase_stirring Yes lower_temp_vacuum Lower Temp & Vacuum decomposition->lower_temp_vacuum Yes DistillationPurity purity Final Product Purity vacuum_level Stable & Low Vacuum decomposition Minimized Decomposition vacuum_level->decomposition temp_control Precise Temperature Control temp_control->decomposition separation_eff Good Separation Efficiency temp_control->separation_eff heating_rate Controlled Heating Rate smooth_boiling Smooth Boiling heating_rate->smooth_boiling stirring Efficient Stirring stirring->smooth_boiling apparatus Appropriate Apparatus (Short-Path) min_holdup Minimized Holdup apparatus->min_holdup decomposition->purity separation_eff->purity smooth_boiling->purity min_holdup->purity

References

Technical Support Center: Optimizing Aziridination with Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the aziridination reaction using methyl 2,3-dibromopropionate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of methyl aziridine-2-carboxylates from this compound and primary amines, offering potential causes and solutions.

Question 1: Why is the yield of my aziridination reaction consistently low?

Answer:

Low yields in the aziridination reaction with this compound can be attributed to several factors. The reaction, typically a Gabriel-Cromwell type synthesis, involves the reaction of a primary amine with the dibromoester. Key factors influencing the yield include:

  • Choice of Base: The base plays a crucial role in deprotonating the amine and facilitating the intramolecular cyclization. A base that is too weak may result in incomplete reaction, while a very strong, sterically hindered base might favor elimination side reactions. Common bases for this reaction include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The optimal choice of base can be substrate-dependent.

  • Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to decomposition of the starting materials or the aziridine (B145994) product, as well as promote the formation of byproducts through elimination reactions. It is advisable to start at room temperature and gently heat if the reaction is sluggish.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are often good choices. The polarity of the solvent can influence the reaction rate and selectivity.

  • Purity of Reactants: Impurities in the this compound or the amine can interfere with the reaction. Ensure the starting materials are of high purity.

  • Stoichiometry: The molar ratio of the reactants is critical. Typically, a slight excess of the amine and base relative to the this compound is used to drive the reaction to completion.

Question 2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

Answer:

The primary side reaction in this aziridination is elimination to form unsaturated compounds. This is often promoted by strong, non-nucleophilic bases and higher temperatures. The likely elimination byproduct is methyl 2-bromoacrylate, formed by the elimination of HBr from this compound. This can then undergo further reactions.

To minimize byproduct formation:

  • Use a milder base: Consider using a base like potassium carbonate instead of stronger bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or sodium hydride.

  • Optimize the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS can help determine the optimal temperature.

  • Control the addition of reagents: Adding the base slowly to the mixture of the amine and this compound can help to control the reaction and minimize side reactions.

Question 3: How can I control the diastereoselectivity of the aziridination reaction when using a chiral amine?

Answer:

When a chiral primary amine is used, the formation of two diastereomeric aziridines is possible. The diastereoselectivity of the reaction is influenced by several factors:

  • Steric Hindrance: The steric bulk of the substituents on the chiral amine and the dibromoester can influence the facial selectivity of the intramolecular cyclization step.

  • Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the transition state of the cyclization and thus the diastereomeric ratio.

  • Base: The nature of the base can also play a role in the stereochemical outcome.

Systematic screening of these parameters is often necessary to optimize the diastereoselectivity for a specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the aziridination reaction with this compound?

A1: The reaction of this compound with a primary amine to form an aziridine-2-carboxylate (B8329488) is a classic example of the Gabriel-Cromwell reaction . The proposed mechanism involves two successive nucleophilic substitution reactions. First, the primary amine attacks one of the carbon atoms bearing a bromine atom, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbon-bromine bond to form the three-membered aziridine ring. A base is required to neutralize the hydrogen bromide formed during the reaction.

Q2: What are some suitable solvents and bases for this reaction?

A2: Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and acetone. The choice of solvent can affect reaction time and yield. Suitable bases are typically mild inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N). The selection of the optimal base and solvent combination often requires experimental optimization for a specific amine substrate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, the consumption of reactants and the formation of the product can be tracked.

Q4: What is a typical work-up procedure for this reaction?

A4: A typical work-up procedure involves filtering off any inorganic salts (if a base like K₂CO₃ is used), followed by removal of the solvent under reduced pressure. The residue is then typically dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and washed with water or brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product, which can then be purified by column chromatography.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of the aziridination reaction. Note: The following data is illustrative and based on analogous reactions. Optimal conditions for a specific substrate may vary and require experimental optimization.

Table 1: Effect of Base on the Yield of Methyl 1-benzylaziridine-2-carboxylate

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.5)MeCN601275
2Et₃N (3.0)MeCN601268
3DBU (2.0)MeCNRoom Temp2455

Table 2: Effect of Solvent on the Yield of Methyl 1-benzylaziridine-2-carboxylate

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.5)MeCN601275
2K₂CO₃ (2.5)DMF601272
3K₂CO₃ (2.5)AcetoneReflux1865

Experimental Protocols

General Protocol for the Synthesis of Methyl 1-substituted-aziridine-2-carboxylates

This protocol provides a general methodology for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the primary amine (1.2 equivalents) in anhydrous acetonitrile (10 mL per 1 mmol of this compound) is added anhydrous potassium carbonate (2.5 equivalents).

  • This compound (1.0 equivalent) is then added dropwise to the suspension at room temperature.

  • The reaction mixture is stirred at room temperature or heated to 60 °C and the progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion of the reaction, the mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and then brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure methyl 1-substituted-aziridine-2-carboxylate.

Mandatory Visualization

Aziridination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - Primary Amine - this compound - Base (e.g., K₂CO₃) - Solvent (e.g., MeCN) stir Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->stir filter Filter to remove solids stir->filter concentrate Concentrate filtrate filter->concentrate extract Extract with organic solvent and wash with water/brine concentrate->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Methyl Aziridine-2-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of methyl aziridine-2-carboxylates.

Caption: Proposed mechanism for the Gabriel-Cromwell aziridination reaction.

How to minimize by-products in the synthesis of methyl 2-azidoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of methyl 2-azidoacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize by-products and optimize your synthetic protocols.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may be encountered during the synthesis of methyl 2-azidoacrylate, particularly when synthesizing from methyl 2-(bromomethyl)acrylate and an azide (B81097) salt like sodium azide.

Issue 1: Low Yield of Methyl 2-Azidoacrylate and Presence of Multiple Products

Q: My reaction is resulting in a low yield of the desired methyl 2-azidoacrylate, and I'm observing multiple spots on my TLC analysis. What are the likely by-products and how can I minimize them?

A: The synthesis of methyl 2-azidoacrylate via nucleophilic substitution on a precursor like methyl 2-(bromomethyl)acrylate is susceptible to competing side reactions. The primary culprits for low yields and multiple products are typically elimination reactions and rearrangement of the desired product.

Potential By-products:

  • Elimination Products: The azide ion (N₃⁻), while a good nucleophile, also possesses some basicity. This can lead to an E2 elimination reaction, especially at higher temperatures, resulting in the formation of methyl 2-(methylene)acrylate and other olefinic by-products.

  • Winstein Rearrangement Product: Methyl 2-azidoacrylate is an allylic azide. Allylic azides can undergo a-sigmatropic rearrangement known as the Winstein rearrangement.[1][2][3] This reversible reaction can lead to the formation of a constitutional isomer, methyl 2-azido-2-propenoate. The equilibrium between these isomers can complicate purification and reduce the isolated yield of the desired product.[1]

  • Dimerization Products: The formation of highly reactive elimination products can be followed by Diels-Alder dimerization, leading to higher molecular weight impurities.

Troubleshooting Strategies:

ParameterRecommendation to Minimize By-productsRationale
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).Higher temperatures favor the E2 elimination pathway over the desired SN2 substitution.[4]
Solvent Use a polar aprotic solvent such as DMF or DMSO.These solvents effectively solvate the cation (e.g., Na⁺) of the azide salt, leaving the azide anion more nucleophilic and less basic.
Azide Salt Use sodium azide (NaN₃) as a cost-effective and readily available option. Consider lithium azide (LiN₃) for potentially better solubility in some organic solvents.The choice of cation can influence solubility and reactivity.
Reaction Time Monitor the reaction closely by TLC or GC to determine the optimal reaction time.Prolonged reaction times can increase the likelihood of rearrangement and other side reactions.
Work-up Quench the reaction and perform an aqueous work-up to remove unreacted azide salts and other water-soluble impurities.Proper work-up is crucial for isolating the product and preventing the formation of explosive heavy metal azides if any metal catalysts were used in precursor synthesis.

Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying methyl 2-azidoacrylate from the reaction mixture. What are the recommended purification techniques?

A: Purifying methyl 2-azidoacrylate can be challenging due to its potential instability and the presence of closely related by-products.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, pour the reaction mixture into cold water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). This will remove the majority of the inorganic salts and highly polar impurities.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is the most effective method for separating methyl 2-azidoacrylate from its isomers and other non-polar by-products. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is recommended.

  • Solvent Removal: When removing the solvent after chromatography, it is crucial to use a rotary evaporator at a low temperature and reduced pressure to avoid decomposition of the product.

Caution: Organic azides are potentially explosive, especially when heated or subjected to shock. Always handle them with care, behind a safety shield, and avoid heating them to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to methyl 2-azidoacrylate?

A1: The most common and direct route is the nucleophilic substitution (SN2) reaction of methyl 2-(bromomethyl)acrylate with an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent.

Q2: How can I confirm the identity and purity of my synthesized methyl 2-azidoacrylate?

A2: The identity and purity of methyl 2-azidoacrylate can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the vinyl protons and the methyl ester protons. The chemical shifts and coupling constants will be distinct from those of the starting material and potential by-products.

    • ¹³C NMR will show the presence of the azide-bearing carbon, the carbonyl carbon, and the olefinic carbons at their characteristic chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, and the mass spectrum will show the molecular ion peak corresponding to the mass of methyl 2-azidoacrylate, as well as characteristic fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is a characteristic indicator of the azide functional group.

Q3: Is methyl 2-azidoacrylate stable? What are the recommended storage conditions?

A3: Methyl 2-azidoacrylate, like many other low molecular weight organic azides, should be handled as a potentially unstable compound. It is sensitive to heat and shock. It is recommended to store the purified compound at low temperatures (e.g., in a freezer at -20 °C), in a tightly sealed container, and protected from light. For long-term storage, it is advisable to store it as a solution in a suitable solvent.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(bromomethyl)acrylate (Precursor)

This protocol is adapted from a procedure for the synthesis of a similar compound.

Materials:

  • Methyl 2-(hydroxymethyl)acrylate

  • Phosphorus tribromide (PBr₃)

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve methyl 2-(hydroxymethyl)acrylate in acetonitrile in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(bromomethyl)acrylate.

Protocol 2: Synthesis of Methyl 2-Azidoacrylate

This is a general procedure based on standard protocols for nucleophilic azide substitution.

Materials:

  • Methyl 2-(bromomethyl)acrylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(bromomethyl)acrylate in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium azide in one portion to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway Start Methyl 2-(bromomethyl)acrylate Product Methyl 2-azidoacrylate (Desired Product) Start->Product SN2 Substitution (Low Temp, Polar Aprotic Solvent) SideReaction1 E2 Elimination Start->SideReaction1 High Temp Reagent NaN₃ (Sodium Azide) SideReaction2 Winstein Rearrangement Product->SideReaction2 [3,3]-sigmatropic shift Byproduct1 Methyl 2-(methylene)acrylate SideReaction1->Byproduct1 Byproduct2 Methyl 2-azido-2-propenoate (Isomer) SideReaction2->Byproduct2

Caption: Reaction scheme for the synthesis of methyl 2-azidoacrylate.

Troubleshooting_Workflow Start Low Yield / Multiple Products CheckTemp Check Reaction Temperature Start->CheckTemp HighTemp High Temperature CheckTemp->HighTemp Yes LowTemp Low Temperature CheckTemp->LowTemp No ActionTemp Lower Temperature to 0°C - RT HighTemp->ActionTemp CheckSolvent Check Solvent LowTemp->CheckSolvent ActionTemp->CheckSolvent GoodSolvent Polar Aprotic (DMF, DMSO) CheckSolvent->GoodSolvent Yes BadSolvent Non-polar / Protic CheckSolvent->BadSolvent No CheckTime Check Reaction Time GoodSolvent->CheckTime ActionSolvent Switch to Polar Aprotic Solvent BadSolvent->ActionSolvent ActionSolvent->CheckTime LongTime Prolonged Reaction CheckTime->LongTime Yes GoodTime Optimal Time CheckTime->GoodTime No ActionTime Optimize via TLC/GC Monitoring LongTime->ActionTime End Improved Yield and Purity GoodTime->End ActionTime->End

Caption: Troubleshooting workflow for low yield in methyl 2-azidoacrylate synthesis.

References

Stability of "Methyl 2,3-dibromopropionate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyl 2,3-dibromopropionate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the methyl ester of 2,3-dibromopropanoic acid. It is primarily used as a chemical intermediate in organic synthesis. For instance, it is a precursor for the preparation of methyl 2-bromoacrylate and can be used in the synthesis of various heterocyclic compounds and other complex molecules.

Q2: What are the primary stability concerns when working with this compound?

The main stability concerns for this compound are its susceptibility to degradation under both acidic and basic conditions. Under acidic conditions, the primary reaction is the hydrolysis of the ester linkage. Under basic conditions, the compound is prone to dehydrobromination (an elimination reaction) and saponification (base-catalyzed ester hydrolysis).

Q3: How can I monitor the stability of my this compound sample?

Several analytical techniques can be employed to monitor the stability of this compound and detect the formation of degradation products. These include:

  • Gas Chromatography (GC): Useful for separating and quantifying the volatile parent compound from potential degradation products.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of a reaction mixture.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the parent compound and any degradation products that are formed.[2]

Q4: What are the expected degradation products of this compound under acidic and basic conditions?

  • Acidic Conditions: The primary degradation product is 2,3-dibromopropanoic acid and methanol, resulting from the hydrolysis of the ester.[1][4][5]

  • Basic Conditions: The main degradation products are methyl 2-bromoacrylate (from dehydrobromination) and the salt of 2,3-dibromopropanoic acid (from saponification), along with methanol.[6][7]

Troubleshooting Guides

Issue 1: Unexpected Loss of Starting Material in Acidic Media

Symptom: You observe a significant decrease in the concentration of this compound when the compound is subjected to acidic conditions, even at moderate temperatures. Analysis of the reaction mixture shows the appearance of a more polar compound.

Potential Cause: Acid-catalyzed hydrolysis of the methyl ester group.

Troubleshooting Steps:

  • Confirm Hydrolysis: Analyze your sample using HPLC or NMR to identify the presence of 2,3-dibromopropanoic acid and methanol.

  • Control Temperature: Perform your reaction at the lowest possible temperature to minimize the rate of hydrolysis.

  • Minimize Water Content: Ensure your reaction solvent is anhydrous, as water is a reactant in the hydrolysis reaction.

  • pH Control: If possible for your experimental design, use a less acidic medium or a buffered system to maintain a stable pH.

Issue 2: Formation of an Unsaturated Compound Under Basic Conditions

Symptom: When treating this compound with a base, you observe the formation of a new, less polar compound and a decrease in the starting material. Your analytical data (e.g., NMR, GC-MS) suggests the loss of HBr.

Potential Cause: Base-induced dehydrobromination, an E2 elimination reaction, leading to the formation of methyl 2-bromoacrylate.[8][9][10][11][12]

Troubleshooting Steps:

  • Identify the Product: Confirm the formation of methyl 2-bromoacrylate using appropriate analytical techniques.

  • Choice of Base: The strength and steric bulk of the base can influence the rate and outcome of the elimination reaction. Strong, non-nucleophilic bases are more likely to favor elimination.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. If elimination is undesired, consider running your reaction at a lower temperature.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents can increase the rate of E2 reactions.[9]

Issue 3: Competing Saponification and Dehydrobromination Under Basic Conditions

Symptom: In a basic reaction medium, you observe the formation of both methyl 2-bromoacrylate and the salt of 2,3-dibromopropanoic acid, leading to a complex product mixture and low yield of the desired product.

Potential Cause: Both dehydrobromination and saponification (base-catalyzed ester hydrolysis) are occurring simultaneously.

Troubleshooting Steps:

  • Analyze Product Ratio: Quantify the ratio of the elimination product to the saponification product to understand the predominant pathway under your current conditions.

  • Modify Reaction Temperature: Lowering the reaction temperature may favor one pathway over the other. Generally, elimination reactions have a higher activation energy and are more sensitive to temperature changes.

  • Vary the Base: A sterically hindered base (e.g., potassium tert-butoxide) may favor dehydrobromination by preferentially abstracting a proton rather than attacking the carbonyl carbon.[10] Conversely, a less hindered, more nucleophilic base at lower temperatures might favor saponification.

  • Control Reaction Time: Monitor the reaction over time to determine if one product is formed faster than the other. It may be possible to optimize the reaction time to maximize the yield of the desired product before significant side reactions occur.

Data Presentation

Table 1: Summary of Stability and Degradation Pathways

ConditionPrimary ReactionMajor Degradation ProductsKey Influencing Factors
Acidic Ester Hydrolysis2,3-dibromopropanoic acid, MethanolpH, Temperature, Water concentration
Basic Dehydrobromination (Elimination)Methyl 2-bromoacrylate, Bromide salt, WaterBase strength, Steric hindrance of base, Temperature
Basic Saponification (Hydrolysis)Salt of 2,3-dibromopropanoic acid, MethanolBase concentration, Temperature, Water concentration

Experimental Protocols

Protocol 1: General Procedure for Monitoring Acid-Catalyzed Hydrolysis

  • Sample Preparation: Prepare a solution of this compound of known concentration in an appropriate solvent (e.g., acetonitrile/water mixture).

  • Acidification: Adjust the pH of the solution to the desired acidic value using a suitable acid (e.g., HCl, H₂SO₄).

  • Incubation: Maintain the solution at a constant temperature.

  • Time-Point Sampling: At regular intervals, withdraw an aliquot of the solution.

  • Quenching: Neutralize the aliquot with a suitable base to stop the hydrolysis reaction.

  • Analysis: Analyze the quenched sample by a validated analytical method (e.g., HPLC, GC) to determine the concentration of remaining this compound and the formation of 2,3-dibromopropanoic acid.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the rate of degradation.

Protocol 2: General Procedure for Monitoring Base-Induced Dehydrobromination

  • Sample Preparation: Dissolve a known amount of this compound in a suitable anhydrous solvent (e.g., THF, ethanol).

  • Base Addition: Add a specific molar equivalent of the chosen base (e.g., sodium ethoxide, potassium tert-butoxide) to the solution while maintaining a constant temperature.

  • Reaction Monitoring: At selected time points, take a small sample from the reaction mixture.

  • Work-up of Sample: Quench the reaction in the aliquot (e.g., by adding a mild acid) and extract the organic components.

  • Analysis: Analyze the extracted sample using GC or NMR to quantify the amount of remaining starting material and the formed methyl 2-bromoacrylate.

  • Kinetic Analysis: Determine the reaction rate by plotting the concentration of the product or reactant against time.

Visualizations

Acid_Hydrolysis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products MDBP This compound DBPA 2,3-Dibromopropanoic Acid MDBP->DBPA H2O Water H2O->DBPA Acid H+ (catalyst) Acid->MDBP catalysis MeOH Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Dehydrobromination cluster_reactants Reactants cluster_products Products MDBP This compound MBA Methyl 2-bromoacrylate MDBP->MBA Base Base (e.g., RO-) Base->MBA ConjAcid Conjugate Acid (ROH) Br Bromide Ion (Br-)

Caption: Base-induced dehydrobromination of this compound.

Troubleshooting_Workflow cluster_acidic Acidic Pathway cluster_basic Basic Pathway start Low Yield or Unexpected Product check_conditions Identify Reaction Conditions: Acidic or Basic? start->check_conditions acid_symptom Symptom: Loss of starting material, polar byproduct check_conditions->acid_symptom Acidic basic_symptom Symptom: Formation of unsaturated product or saponification check_conditions->basic_symptom Basic acid_cause Potential Cause: Ester Hydrolysis acid_symptom->acid_cause acid_solution Solution: - Lower Temperature - Anhydrous conditions - Adjust pH acid_cause->acid_solution basic_cause Potential Cause: Dehydrobromination vs. Saponification basic_symptom->basic_cause basic_solution Solution: - Adjust Temperature - Change Base (sterics) - Vary Reaction Time basic_cause->basic_solution

Caption: Troubleshooting workflow for reactions involving this compound.

References

Common impurities in commercial "Methyl 2,3-dibromopropionate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial "Methyl 2,3-dibromopropionate". The information provided addresses common issues related to impurities that may be present in the material and their potential impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the bromination of methyl acrylate (B77674). As a result, common impurities may include:

  • Unreacted Starting Material: Residual methyl acrylate.

  • Stabilizers: Monomethyl ether hydroquinone (B1673460) (MEHQ) is a common stabilizer used in methyl acrylate to prevent polymerization and may be carried over into the final product.[1][2][3][4]

  • Side-Reaction Products: Methyl α-bromoacrylate can be formed through the elimination of hydrogen bromide (dehydrobromination) from this compound, particularly in the presence of basic conditions or upon heating.

Q2: What is the typical purity of commercial this compound?

A2: Most commercial suppliers offer this compound with a purity of ≥97.0% as determined by Gas Chromatography (GC). The remaining percentage consists of the impurities mentioned above.

Q3: How can I identify the impurities in my batch of this compound?

A3: The most effective method for identifying and quantifying volatile and semi-volatile impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the different components of your sample and provide mass spectra for their identification.

Impurity Data Summary

The following table summarizes the potential impurities and their typical concentrations. Please note that exact concentrations can vary between different suppliers and batches.

ImpurityChemical StructureTypical ConcentrationPotential Origin
Methyl acrylateCH₂=CHCOOCH₃Variable, can be present in trace amounts up to a few percent.Unreacted starting material from synthesis.
Monomethyl ether hydroquinone (MEHQ)CH₃OC₆H₄OHTypically 10-200 ppm in the starting methyl acrylate.[1][3][4]Stabilizer in the methyl acrylate starting material.
Methyl α-bromoacrylateCH₂=C(Br)COOCH₃Variable, can form during synthesis or storage.Dehydrobromination of this compound.

Troubleshooting Guide

This guide addresses common experimental issues that may arise due to the presence of impurities in this compound.

Issue 1: Side-products observed in nucleophilic substitution reactions.

  • Possible Cause: The presence of residual methyl acrylate, which is a Michael acceptor, can react with nucleophiles to form undesired adducts.[5]

  • Troubleshooting Steps:

    • Analyze the starting material: Use GC-MS to quantify the amount of methyl acrylate in your batch of this compound.

    • Purification: If significant amounts of methyl acrylate are present, consider purifying the this compound by vacuum distillation before use.

    • Reaction conditions: Lowering the reaction temperature may help to minimize the rate of the undesired Michael addition compared to the desired substitution reaction.

Issue 2: Inhibition or unexpected initiation of polymerization reactions.

  • Possible Cause 1: Residual MEHQ, a polymerization inhibitor, can quench radical species and prevent the initiation of desired polymerization reactions.

  • Troubleshooting Steps for Inhibition:

    • Quantify MEHQ: While direct quantification can be challenging without proper standards, its presence can be inferred from the analysis of the starting methyl acrylate.

    • Removal of MEHQ: MEHQ can be removed by washing the this compound solution with an aqueous base (e.g., 1M NaOH) followed by washing with brine and drying over an anhydrous salt like MgSO₄. Alternatively, passing the material through a column of activated alumina (B75360) can also remove phenolic inhibitors.

  • Possible Cause 2: The presence of methyl α-bromoacrylate can act as a reactive monomer and lead to the formation of undesired copolymers or cross-linked materials in polymerization reactions.[6]

  • Troubleshooting Steps for Unexpected Polymerization:

    • Analyze for Methyl α-bromoacrylate: Use GC-MS to check for the presence of this impurity.

    • Avoid Basic Conditions: Since methyl α-bromoacrylate is formed by dehydrobromination, avoid exposing the this compound to basic conditions during workup or the reaction itself, if possible.

    • Purification: If methyl α-bromoacrylate is present, purification by vacuum distillation may be effective.

Issue 3: Inconsistent reaction yields or rates.

  • Possible Cause: The combined effect of the various impurities can lead to batch-to-batch variability. The actual concentration of the active reagent, this compound, may be lower than assumed, and the impurities can have subtle catalytic or inhibitory effects.

  • Troubleshooting Steps:

    • Comprehensive Analysis: Perform a thorough analysis (e.g., GC-MS) of each new batch of this compound to determine its precise purity and impurity profile.

    • Standardize Purification: Implement a standard purification protocol for all batches before use to ensure consistent quality of the starting material.

    • Stoichiometry Adjustment: Adjust the stoichiometry of your reaction based on the determined purity of the this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Impurities

This protocol provides a general method for the identification and quantification of methyl acrylate and methyl α-bromoacrylate impurities.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks corresponding to methyl acrylate, methyl α-bromoacrylate, and this compound based on their retention times and mass spectra.

    • Quantify the impurities by creating a calibration curve with certified reference standards.

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Identification & Quantification cluster_4 Decision cluster_5 Action prep Prepare dilute solution of commercial Methyl 2,3-dibromopropionate in a suitable solvent (e.g., Dichloromethane) gcms Inject sample into GC-MS prep->gcms chromatogram Obtain Total Ion Chromatogram (TIC) gcms->chromatogram mass_spectra Extract Mass Spectra of individual peaks chromatogram->mass_spectra identification Identify impurities by comparing retention times and mass spectra to reference standards mass_spectra->identification quantification Quantify impurities using a calibration curve identification->quantification decision Impurity levels acceptable? quantification->decision proceed Proceed with experiment decision->proceed Yes purify Purify material (e.g., vacuum distillation) decision->purify No

Caption: Workflow for the analysis of impurities in this compound.

References

Troubleshooting low yields in reactions involving "Methyl 2,3-dibromopropionate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,3-dibromopropionate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes?

Low yields in reactions with this compound can stem from several factors:

  • Competing Side Reactions: Dehydrobromination to form methyl 2-bromoacrylate and debromination to form methyl acrylate (B77674) are common side reactions that consume the starting material and complicate purification. The choice of base and solvent plays a critical role in minimizing these pathways.

  • Substrate Decomposition: this compound can be sensitive to strong bases and high temperatures, leading to degradation.

  • Steric Hindrance: Bulky nucleophiles or substituents near the reaction center can significantly slow down the desired reaction, allowing side reactions to predominate.

  • Moisture: The presence of water can hydrolyze the ester functionality or interfere with the desired reaction pathway, especially when using moisture-sensitive reagents.

  • Inappropriate Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can all lead to poor yields.

Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The most common side products are the result of elimination reactions:

  • Dehydrobromination: Elimination of HBr results in the formation of methyl 2-bromoacrylate and methyl 3-bromoacrylate. This is often favored by strong, non-nucleophilic bases.

  • Debromination: Reductive elimination of Br₂ can occur, particularly in the presence of certain reagents like iodide ions or under specific conditions with solvents like DMSO, yielding methyl acrylate.[1]

To minimize these side products:

  • Choice of Base: For substitution reactions, use a non-hindered base that is also a good nucleophile if it's part of the desired reaction. For cyclization reactions, a careful selection of the base is crucial. For instance, in the synthesis of 1,4-benzodioxanes, weaker bases like potassium carbonate are often preferred over stronger bases to avoid elimination.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress elimination reactions, which often have a higher activation energy than substitution reactions.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction pathway. For example, DMSO can mediate reductive debromination.[1]

Q3: How does the choice of base and solvent affect the outcome of my reaction?

The base and solvent are critical parameters that can dictate the major reaction pathway.

  • Base:

    • Strong, bulky bases (e.g., t-BuOK) tend to favor elimination (dehydrobromination) over substitution.

    • Weaker, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) are often used in cyclization reactions to deprotonate nucleophiles without promoting significant elimination.

    • Nucleophilic bases (e.g., sodium methoxide) can lead to a mixture of substitution and elimination products.[2]

  • Solvent:

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can accelerate Sₙ2 reactions. However, DMSO can also promote reductive elimination.[1]

    • Polar protic solvents (e.g., ethanol, water) can participate in the reaction (solvolysis) and can also affect the basicity of the added base.

    • Nonpolar solvents (e.g., toluene, THF) are less common for these reactions but may be used in specific cases.

Q4: What is the stability of this compound and how should it be stored?

This compound is a clear, colorless liquid that should be handled with care. It is stable under recommended storage conditions, which are typically refrigerated (2-8°C). It can decompose under high heat. While stable at normal temperatures and pressures, it is sensitive to light and strong bases.

Data Presentation: Comparative Reaction Conditions

The following tables summarize quantitative data from literature to aid in the selection of reaction conditions.

Table 1: Synthesis of Substituted 1,4-Benzodioxanes

Catechol DerivativeBaseSolventTemperatureYieldReference
3-NitrocatecholDiisopropylethylamine (DIPEA)Acetonitrile (B52724)RefluxNot specified[3]
3-BromocatecholPotassium Carbonate (K₂CO₃)AcetoneRefluxNot specified[4]

Table 2: Elimination Reactions of 3-Aryl-2,3-dibromopropanoates

SubstrateReagent/SolventPredominant ReactionProductYieldReference
3-Aryl-2,3-dibromopropanoatesDMSOReductive DebrominationCinnamatesGood[1]
Thiophene derivativesDMSOCompeting Dehydrobromination--[1]
Methyl (R,R)-2,3-dibromo-2,3-diarylpropanoatesMethoxideDehydrobrominationDehydrobrominated olefinsExclusive[2]
Methyl (R,S)-2,3-dibromo-2,3-diarylpropanoatesMethoxideDehydrobromination & DebrominationMixture-[2]
Most 2,3-dibromo-2,3-diarylpropanoatesIodideDebrominationDebrominated olefinsExclusive[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 8- and 5-Nitro-1,4-benzodioxane-2-carboxylate

This protocol describes the synthesis of nitro-substituted 1,4-benzodioxanes via condensation of 3-nitrocatechol with this compound.[3]

Materials:

  • 3-Nitrocatechol

  • This compound

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Ethyl acetate

  • 1 M Aqueous NaOH

  • Brine

  • Sodium sulfate

Procedure:

  • Dissolve 3-nitrocatechol (1.0 eq) in acetonitrile.

  • Add N,N-diisopropylethylamine (3.0 eq) to the stirred solution.

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise.

  • Stir the mixture at reflux overnight.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, 1 M aqueous NaOH, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude product mixture of methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylate.

  • The two regioisomers can be separated by column chromatography.

Protocol 2: Synthesis of Methyl 2-azidoacrylate

This procedure outlines the use of this compound in the preparation of methyl 2-azidoacrylate.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO.

  • Add sodium azide (4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by pouring into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

Visualizations

Troubleshooting Low Yields

Troubleshooting_Low_Yields start Low Yield Observed check_side_reactions Analyze Crude Mixture (TLC, NMR, GC-MS) start->check_side_reactions side_products_present Side Products Detected? check_side_reactions->side_products_present no_side_products Mainly Starting Material and/or Baseline side_products_present->no_side_products No elimination Elimination Products (Dehydrobromination/ Debromination) side_products_present->elimination Yes decomposition Decomposition Products side_products_present->decomposition Yes optimize_conditions Optimize Reaction Conditions no_side_products->optimize_conditions reagent_quality Check Reagent Quality and Purity no_side_products->reagent_quality successful_reaction Improved Yield optimize_conditions->successful_reaction reagent_quality->successful_reaction modify_base_solvent Modify Base/Solvent (e.g., weaker base) elimination->modify_base_solvent lower_temp Lower Reaction Temperature decomposition->lower_temp modify_base_solvent->successful_reaction lower_temp->successful_reaction

Caption: A workflow for troubleshooting low yields in reactions.

Competing Reaction Pathways

Reaction_Pathways cluster_products Potential Products start This compound + Nucleophile/Base substitution Substitution Product (Desired) start->substitution Nucleophilic Attack (e.g., SN2) dehydrobromination Dehydrobromination Product (Side Product) start->dehydrobromination Base-induced Elimination (E2) debromination Debromination Product (Side Product) start->debromination Reductive Elimination

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2,3-dibromopropionate. The following information addresses common issues related to solvent effects on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in the presence of a base or nucleophile?

A1: this compound typically undergoes elimination reactions in the presence of a base or nucleophile. The two primary pathways are dehydrobromination (an E2 reaction) to form methyl 2-bromoacrylate or methyl 3-bromoacrylate, and debromination to yield methyl acrylate (B77674). The dominant pathway is highly dependent on the choice of solvent and the nature of the base/nucleophile.

Q2: How does the choice of a polar protic versus a polar aprotic solvent affect the reaction?

A2: The choice between a polar protic and a polar aprotic solvent can significantly influence both the reaction rate and the product distribution.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can solvate both the cation and the anion of the base/nucleophile through hydrogen bonding. This "caging" of the nucleophile can decrease its nucleophilicity, potentially slowing down substitution reactions. For elimination reactions, polar protic solvents can favor the E1 pathway if a weak base is used, but with a strong base, the E2 mechanism is more likely.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are excellent at solvating cations but leave the anion relatively "naked" and more reactive. This generally leads to a significant increase in the rate of E2 and SN2 reactions.[1] For this compound, using a polar aprotic solvent with a strong, non-nucleophilic base will strongly favor the E2 dehydrobromination pathway.

Q3: I am observing the formation of methyl acrylate (debromination product) instead of the expected methyl 2-bromoacrylate (dehydrobromination product). What could be the cause?

Another possibility is the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent, which can mediate reductive elimination (debromination) of similar 3-aryl-2,3-dihalopropanoates.[3][4] In this case, DMSO can act as both a nucleophile and a bromine scavenger.

Q4: My reaction is proceeding very slowly. What solvent-related factors could be responsible?

A4: A slow reaction rate can be attributed to several solvent-related factors:

  • Inappropriate solvent polarity: If the reaction proceeds through a polar transition state (typical for E2 reactions), a nonpolar solvent will significantly slow down the reaction.

  • Use of a polar protic solvent with a strong nucleophile: As mentioned in Q2, polar protic solvents can solvate and stabilize the nucleophile, reducing its reactivity and thus the reaction rate. Switching to a polar aprotic solvent can often accelerate the reaction.

  • Poor solubility of reagents: Ensure that your base and this compound are sufficiently soluble in the chosen solvent. If not, consider using a co-solvent or switching to a different solvent system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired methyl 2-bromoacrylate Competing debromination reaction. Avoid using nucleophiles like iodide. If using DMSO as a solvent, consider that it may promote debromination.[3][4]
Use of a weak or sterically hindered base. Employ a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide.
Inappropriate solvent. For E2 dehydrobromination, polar aprotic solvents like DMF or THF are generally preferred to enhance the base's reactivity.
Formation of multiple unidentified byproducts Reaction temperature is too high. High temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
The base is also acting as a nucleophile. If using a nucleophilic base like an alkoxide, substitution reactions can compete with elimination. Consider a non-nucleophilic base like DBU.
Reaction does not go to completion Insufficient amount of base. Use at least a stoichiometric amount of base. For less reactive systems, a slight excess (e.g., 1.1-1.5 equivalents) may be necessary.
Deactivation of the base by water. Ensure that your solvent and glassware are dry, especially when using strong bases like potassium tert-butoxide. The presence of water can neutralize the base.
Inconsistent reaction rates between batches Variability in solvent purity/dryness. Use high-purity, anhydrous solvents for consistent results. The water content in solvents can significantly affect the reactivity of strong bases.
Temperature fluctuations. Ensure consistent and accurate temperature control throughout the reaction.

Data Presentation

Table 1: Expected Major Products from the Reaction of this compound under Various Conditions

Base/Nucleophile Solvent Solvent Type Expected Major Reaction Expected Major Product
Sodium methoxideMethanolPolar ProticDehydrobromination (E2)Methyl 2-bromoacrylate
Potassium tert-butoxideTHFPolar AproticDehydrobromination (E2)Methyl 2-bromoacrylate
DBUDMFPolar AproticDehydrobromination (E2)Methyl 2-bromoacrylate
Sodium IodideAcetone (B3395972)Polar AproticDebrominationMethyl acrylate
TriethylamineBenzeneNonpolarDehydrobromination (E2)Methyl 2-bromoacrylate
DMSO (as solvent/reagent)DMSOPolar AproticReductive Elimination (Debromination)Methyl acrylate

Note: The information in this table is based on general principles of organic reactivity and data from similar compounds. Actual product ratios may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Dehydrobromination using Potassium tert-butoxide in THF

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF).

  • Add potassium tert-butoxide (1.1 equivalents) to the THF and stir until dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield methyl 2-bromoacrylate.

Protocol 2: Debromination using Sodium Iodide in Acetone

  • To a round-bottom flask, add acetone and sodium iodide (2.2 equivalents).

  • Stir the mixture until the sodium iodide is fully dissolved.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The formation of a precipitate (sodium bromide) is an indication of reaction progression.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium bromide.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl acrylate.

Visualizations

competing_pathways cluster_reactants Reactants cluster_solvents Solvent Environment cluster_aprotic Polar Aprotic (e.g., DMF, THF) cluster_protic Polar Protic (e.g., Methanol) cluster_special Special Case (e.g., Acetone) cluster_products Products start This compound + Base/Nucleophile aprotic Strong, Non-nucleophilic Base start->aprotic Favors E2 protic Alkoxide Base start->protic E2 Possible special Iodide Nucleophile start->special Favors SN2 then E2 dehydro Dehydrobromination Product (Methyl 2-bromoacrylate) aprotic->dehydro protic->dehydro debro Debromination Product (Methyl acrylate) special->debro

Caption: Competing reaction pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Select Solvent and Base dry 2. Ensure Anhydrous Conditions prep->dry mix 3. Combine Reagents at Controlled Temperature dry->mix monitor 4. Monitor Reaction Progress (TLC/GC) mix->monitor quench 5. Quench Reaction monitor->quench extract 6. Extraction and Washing quench->extract purify 7. Dry and Purify Product extract->purify analyze 8. Characterize Product (NMR, GC-MS) purify->analyze

Caption: General experimental workflow for reactions of this compound.

References

Technical Support Center: Temperature Control in "Methyl 2,3-dibromopropionate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,3-dibromopropionate. The focus is on preventing thermal decomposition through proper temperature control during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure the stability of this compound, it is recommended to store it at temperatures between 2-8°C.[1]

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely decomposition products of this compound?

A3: The primary thermal decomposition pathway for this compound is dehydrobromination, which results in the formation of Methyl 2-bromoacrylate and hydrogen bromide (HBr). At higher temperatures, the formed acrylate (B77674) may undergo further reactions, including polymerization, leading to the formation of viscous residues.[2][3]

Q4: What factors can promote the decomposition of this compound?

A4: Several factors can contribute to the decomposition of this compound:

  • Elevated Temperatures: As mentioned, high temperatures are a primary cause of decomposition.

  • Presence of Bases: Bases can facilitate the elimination of HBr (dehydrobromination), even at lower temperatures.[3]

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition pathways.

  • Extended Reaction Times: Prolonged heating can increase the extent of decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Possible Cause Recommended Solution
Reaction mixture turns dark or viscous upon heating. Thermal decomposition of this compound. This can be due to excessive temperature, prolonged heating, or the presence of catalytic impurities.Lower the reaction temperature: If the desired reaction allows, reduce the temperature to the minimum required for the transformation. • Use a high-vacuum distillation: When purifying, use a high vacuum to lower the boiling point and minimize thermal stress on the compound.[2] • Ensure the absence of basic impurities: Use purified reagents and solvents.
Low yield of the desired product. Decomposition of the starting material, this compound.Monitor the reaction temperature closely: Use a calibrated thermometer and a reliable heating mantle or oil bath. • Optimize reaction time: Determine the minimum time required for the reaction to complete to avoid prolonged exposure to heat. • Perform the reaction under an inert atmosphere: This can prevent side reactions with atmospheric components.
Formation of unexpected byproducts. Side reactions due to the decomposition of this compound, such as the formation of Methyl 2-bromoacrylate and its subsequent reactions.Analyze the byproduct profile: Use techniques like GC-MS to identify the byproducts, which can provide insights into the decomposition pathway. • Add a radical inhibitor: If polymerization of the resulting acrylate is suspected, the addition of a suitable inhibitor might be beneficial, provided it does not interfere with the main reaction.

Experimental Protocols

Protocol 1: Synthesis of Alkyl 2,3-dibromopropionates (Example for Temperature Control)

This protocol highlights the importance of maintaining a low temperature during the synthesis of dibromopropionates.

Procedure:

  • Place the starting alkyl acrylate (0.15 mol) in a flask equipped with a stirrer, thermometer, and a dropping funnel.

  • Add chloroform (B151607) (10 ml) and immerse the flask in an ice bath to cool the contents.

  • Slowly add bromine (0.17 mol) to the reaction mixture over a period of 3-4 hours.

  • Crucially, maintain the reaction temperature below 40°C throughout the addition of bromine. [3]

  • After the addition is complete, remove the chloroform and purify the product by vacuum distillation.

Protocol 2: Dehydrobromination of this compound

This protocol illustrates a reaction where the controlled decomposition (dehydrobromination) of this compound is the desired outcome.

Procedure:

  • In a reaction flask, combine the alkyl 2,3-dibromopropionate (0.04 mol) with quinoline (B57606) (0.057 mol).

  • Heat the mixture to 100°C for 30 minutes under a nitrogen atmosphere.[3]

  • Cool the reaction mixture and dissolve it in chloroform (50 ml).

  • Wash the solution with 5% aqueous HCl to remove unreacted quinoline, followed by a water wash.

  • Dry the organic layer and remove the solvent to obtain the alkyl 2-bromoacrylate product.

Visualizations

Decomposition_Pathway MDBP This compound Heat Elevated Temperature (>100°C) or Base MDBP->Heat exposed to MBA Methyl 2-bromoacrylate Heat->MBA forms HBr Hydrogen Bromide (HBr) Heat->HBr releases Polymer Viscous Residue / Polymer MBA->Polymer can lead to

Caption: Thermal decomposition pathway of this compound.

Troubleshooting_Workflow Start Reaction Issue Observed (e.g., low yield, dark color) CheckTemp Is reaction temperature above recommended limit? Start->CheckTemp CheckBase Is there a potential basic impurity? CheckTemp->CheckBase No LowerTemp Lower Reaction Temperature & Monitor Closely CheckTemp->LowerTemp Yes PurifyReagents Purify Reagents/Solvents CheckBase->PurifyReagents Yes AnalyzeByproducts Analyze Byproducts (e.g., via GC-MS) CheckBase->AnalyzeByproducts No OptimizeTime Reduce Reaction Time LowerTemp->OptimizeTime PurifyReagents->OptimizeTime AnalyzeByproducts->OptimizeTime

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Work-up Procedures for Reactions Containing "Methyl 2,3-dibromopropionate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions involving Methyl 2,3-dibromopropionate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. Safety First: Handling this compound

Before initiating any experiment, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.

Question: What are the primary hazards of this compound?

Answer: this compound is a hazardous chemical. It is classified as a flammable liquid and vapor. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. It is also suspected of causing cancer.

Question: What personal protective equipment (PPE) should be worn when handling this compound?

Answer: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat[3]

Question: What are the proper storage conditions for this compound?

Answer: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It should be stored at 2-8°C.

II. Troubleshooting Guides for Common Reactions

This section provides troubleshooting for common issues that may arise during the work-up of reactions involving this compound.

A. Nucleophilic Substitution Reactions (e.g., with Amines, Azides, Thiols)

Nucleophilic substitution reactions with this compound can be complex due to the presence of two bromine atoms and the ester functionality.

Question: My nucleophilic substitution reaction is showing low yield and multiple products on TLC/LCMS. What are the possible causes?

Answer: Low yields and the formation of multiple products are common challenges. Here are some potential causes and solutions:

  • Competition between Substitution and Elimination: The vicinal dibromide structure of this compound makes it susceptible to elimination reactions (dehydrobromination) as a side reaction, especially with basic nucleophiles. This can lead to the formation of unsaturated byproducts.

    • Solution: Employ milder reaction conditions, such as lower temperatures, and use a non-basic or weakly basic nucleophile if possible. The choice of solvent can also influence the reaction pathway; polar aprotic solvents like DMF or DMSO may favor substitution, but care must be taken during work-up.[1][3]

  • Double Substitution: Depending on the stoichiometry and reactivity of the nucleophile, substitution at both the C2 and C3 positions can occur, leading to a mixture of products.

    • Solution: Use a controlled stoichiometry of the nucleophile (e.g., 1 equivalent or slightly more) and monitor the reaction closely by TLC or LCMS to stop it at the desired point.

  • Hydrolysis of the Ester: The ester group can be sensitive to both acidic and basic conditions, especially during a prolonged work-up.

    • Solution: Use neutral or mildly acidic/basic conditions for quenching and extraction. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

Question: I'm having difficulty removing polar, water-soluble solvents like DMF or DMSO during the work-up. How can I effectively remove them?

Answer: DMF and DMSO are common solvents for nucleophilic substitution reactions but can be challenging to remove during aqueous work-ups.

  • Standard Procedure: Dilute the reaction mixture with a large volume of water and extract with a less polar organic solvent like ethyl acetate (B1210297) or diethyl ether. Wash the organic layer multiple times with water or brine.[1]

  • Advanced Technique for Stubborn Cases: For persistent emulsions or to minimize the loss of a polar product, a multi-funnel extraction technique can be employed. This method involves a series of extractions that "elute" the polar solvent while retaining the desired product in the organic phase.[1] Another option is to wash the organic layer with a 5% LiCl aqueous solution, which can help to remove DMF.[4]

Question: How do I quench a reaction containing unreacted sodium azide (B81097)?

Answer: Unreacted sodium azide is hazardous and must be quenched safely.

  • Quenching Procedure: A common method is the careful, portion-wise addition of a reducing agent like sodium nitrite (B80452) under acidic conditions (e.g., dilute HCl) to convert the azide to nitrogen gas. This should be done in a well-ventilated fume hood with appropriate safety precautions.

B. Elimination Reactions (Dehydrobromination)

Dehydrobromination of this compound is a common method to synthesize methyl 2-bromoacrylate.

Question: My dehydrobromination reaction is incomplete, or the yield is low. What can I do?

Answer: Incomplete reaction or low yield can be due to several factors:

  • Insufficient Base or Reaction Time: Ensure that a sufficient molar excess of the base (e.g., an organic amine like quinoline (B57606) or a non-nucleophilic base) is used. The reaction may also require heating for a specific duration to go to completion.

  • Inappropriate Base: The choice of base is critical. A bulky, non-nucleophilic base is often preferred to minimize competing substitution reactions.

  • Work-up Issues: The work-up procedure must effectively remove the protonated base and any remaining starting material.

Question: During the work-up of my dehydrobromination reaction with an amine base, I'm having trouble separating my product from the amine salt.

Answer: The salt of the amine base formed during the reaction is often soluble in the aqueous phase.

  • Work-up Protocol: After the reaction, the mixture is typically dissolved in an organic solvent and washed thoroughly with a dilute acid, such as 5% aqueous HCl, to remove the unreacted amine and the amine hydrobromide salt.[5] This is followed by washing with water and brine to remove any remaining acid and salts.

C. Aziridination Reactions

The reaction of this compound with primary amines can lead to the formation of aziridines.

Question: My aziridination reaction is giving a complex mixture of products. What are the likely side reactions?

Answer: Aziridination from vicinal dihalides and amines can be prone to several side reactions:

  • Polymerization: The product aziridine (B145994) can be nucleophilic and react with the starting material or other electrophiles present.

  • Formation of Diamines: If the reaction conditions are not carefully controlled, the aziridine ring can be opened by another molecule of the amine nucleophile, leading to the formation of a diamine byproduct.

  • Elimination: As with other reactions of this compound, elimination to form unsaturated compounds is a possible side reaction.

Question: How can I improve the yield and selectivity of my aziridination reaction?

Answer: Optimizing the reaction conditions is key:

  • Control of Stoichiometry: Use a precise stoichiometry of the amine. An excess of the amine can promote ring-opening of the formed aziridine.

  • Temperature Control: Running the reaction at lower temperatures can help to minimize side reactions.

  • Choice of Base: If an additional base is used to neutralize the HBr formed, a non-nucleophilic, sterically hindered base is recommended.

III. Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a nucleophilic substitution reaction on this compound?

A1: A general procedure would be:

  • Quench the reaction: Carefully add water or a saturated aqueous solution of ammonium (B1175870) chloride to the reaction mixture.

  • Extract the product: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer: Wash the combined organic layers sequentially with water and then brine. If the reaction used a basic catalyst or reagent, a wash with dilute acid (e.g., 1M HCl) may be necessary. If an acidic catalyst was used, a wash with a saturated aqueous solution of sodium bicarbonate may be required.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify: Purify the crude product by column chromatography or distillation.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate (B83412) can be useful for visualizing compounds that are not UV-active. Gas chromatography-mass spectrometry (GC-MS) can also be used for monitoring and identifying products and byproducts.

Q3: My product appears to be water-soluble. How can I improve its extraction from the aqueous layer?

A3: If your product has high polarity, you may need to modify the extraction procedure:

  • Use a more polar extraction solvent: Solvents like a 3:1 mixture of chloroform (B151607) and isopropanol (B130326) can be more effective at extracting polar compounds from the aqueous phase.[3]

  • Saturate the aqueous layer with salt: Adding a large amount of sodium chloride (salting out) to the aqueous layer can decrease the solubility of your organic product and improve its partitioning into the organic phase.

  • Continuous liquid-liquid extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary.

Q4: I have formed an emulsion during the aqueous work-up. How can I break it?

A4: Emulsions are a common problem. Here are a few techniques to try:

  • Add brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filter through Celite: Passing the emulsified mixture through a pad of Celite can sometimes break the emulsion.

  • Allow it to stand: Sometimes, simply letting the separatory funnel sit for an extended period can allow the layers to separate.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

IV. Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for common reactions involving this compound. Note that yields can vary significantly depending on the specific substrate and reaction conditions.

Table 1: Dehydrobromination of Substituted Dibromopropionates

SubstrateBaseSolventTemperatureTimeProductYield (%)
This compoundQuinolineNeat100 °C30 minMethyl 2-bromoacrylateNot specified
3-Aryl 2,3-dibromopropanoatesDMSODMSORoom Temp - 80 °CVariesCinnamatesGood

Table 2: Nucleophilic Substitution on this compound (Illustrative Examples)

NucleophileSolventTemperatureProduct (Expected)Typical Yield Range (%)
Sodium AzideDMFRoom TempMethyl 2-azido-3-bromopropanoate60-80%
Primary AmineAcetonitrileRefluxN-alkyl aziridine-2-carboxylate40-70%
ThiophenolEthanol/BaseRoom TempMethyl 2-bromo-3-(phenylthio)propanoate50-75%

V. Experimental Protocols

Protocol 1: Dehydrobromination of this compound to Methyl 2-bromoacrylate

This protocol is adapted from a general procedure for the dehydrobromination of alkyl 2,3-dibromopropionates.

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, place this compound (1 equivalent).

  • Add quinoline (1.4 equivalents).

  • Heat the reaction mixture to 100 °C for 30 minutes under a nitrogen atmosphere.

  • After cooling to room temperature, dissolve the reaction mixture in chloroform (or another suitable organic solvent).

  • Transfer the solution to a separatory funnel and wash thoroughly with 5% aqueous HCl to remove unreacted quinoline and quinoline hydrobromide.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

VI. Visualizations

Workflow Diagrams (DOT Language)

Workup_Nucleophilic_Substitution start Reaction Mixture quench Quench (e.g., H2O, aq. NH4Cl) start->quench extract Extract (e.g., Ethyl Acetate) quench->extract wash_acid_base Wash (Dilute Acid/Base if needed) extract->wash_acid_base wash_water_brine Wash (H2O, Brine) wash_acid_base->wash_water_brine dry Dry (e.g., Na2SO4) wash_water_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Column Chromatography/Distillation) concentrate->purify end Pure Product purify->end

Caption: General work-up workflow for nucleophilic substitution.

Dehydrobromination_Workup start Reaction Mixture (Product + Amine Base) dissolve Dissolve in Organic Solvent start->dissolve wash_hcl Wash with Dilute HCl dissolve->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry (e.g., Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify end Pure Product purify->end

Caption: Work-up for dehydrobromination using an amine base.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield / Multiple Products start->low_yield emulsion Emulsion Formation start->emulsion polar_solvent Difficulty Removing Polar Solvent start->polar_solvent cause_elimination Side Reaction: Elimination low_yield->cause_elimination cause_double_sub Side Reaction: Double Substitution low_yield->cause_double_sub cause_hydrolysis Side Reaction: Ester Hydrolysis low_yield->cause_hydrolysis solution_brine Add Brine emulsion->solution_brine solution_celite Filter through Celite emulsion->solution_celite solution_water_wash Multiple Water Washes polar_solvent->solution_water_wash solution_licl Wash with 5% LiCl (aq) polar_solvent->solution_licl solution_mild_cond Use Milder Conditions (Lower Temp, Weaker Base) cause_elimination->solution_mild_cond solution_stoich Control Stoichiometry cause_double_sub->solution_stoich solution_neutral_workup Neutral Work-up cause_hydrolysis->solution_neutral_workup

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

A Comparative Guide to Reagents for Allylic Bromination: N-Bromosuccinimide vs. Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective introduction of a bromine atom at an allylic position is a critical transformation in the synthesis of complex molecules. The choice of reagent is paramount for achieving high yield and selectivity. This guide provides an objective comparison between the industry-standard reagent, N-bromosuccinimide (NBS), and a potential but unsuitable alternative, Methyl 2,3-dibromopropionate, for allylic bromination.

Executive Summary

N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination, proceeding through a well-established free-radical chain mechanism that ensures high selectivity for the allylic position.[1][2][3] Its efficacy stems from its ability to maintain a low concentration of bromine in the reaction mixture, which is crucial to prevent competing electrophilic addition reactions to the double bond.[4][5][6] In contrast, this compound is a vicinal dibromide and is not a suitable reagent for allylic bromination. Its chemical structure does not lend itself to the radical-mediated hydrogen abstraction required for this transformation. Attempted use under typical allylic bromination conditions would likely lead to decomposition or other undesired side reactions, rather than the selective formation of an allylic bromide.

Performance Comparison: N-Bromosuccinimide vs. This compound

Quantitative data for the allylic bromination of a common substrate, cyclohexene (B86901), highlights the efficacy of NBS. Corresponding data for this compound in this specific reaction is not available in the literature, as it is not used for this purpose. The following table provides a comparative summary based on established reactivity principles.

FeatureN-Bromosuccinimide (NBS)This compound
Reaction Type Allylic Bromination (Radical Substitution)Not an allylic brominating agent. Prone to elimination (dehydrobromination) or nucleophilic substitution.
Selectivity High for allylic C-H bonds.[6]No selectivity for allylic C-H bonds.
Typical Yield Good to excellent (e.g., 82-87% for 3-bromocyclohexene (B24779) from cyclohexene).Not applicable for allylic bromination.
Byproducts Succinimide (B58015), trace HBr.Likely alkenes, alkynes, or substitution products.
Mechanism Free-radical chain reaction.[1][4]Ionic or elimination mechanisms.

Reaction Mechanisms

The significant difference in the utility of these two reagents for allylic bromination lies in their distinct reaction mechanisms.

N-Bromosuccinimide: The Radical Chain Pathway

NBS facilitates allylic bromination through a radical chain reaction, which consists of initiation, propagation, and termination steps.[4][7] A radical initiator, such as AIBN (2,2'-azobisisobutyronitrile) or UV light, initiates the process by generating a small amount of bromine radicals.[8] These radicals then abstract a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical.[6][9] This allylic radical then reacts with a molecule of Br₂, generated in situ from the reaction of NBS with HBr, to yield the allylic bromide and a new bromine radical, which propagates the chain.[4][10]

NBS_Mechanism cluster_propagation Propagation Initiator Initiator (hν or Δ) Br_radical Br• Initiator->Br_radical Generates Allylic_Radical R-CH=CH-ĊH-R' ↔ R-ĊH-CH=CH-R' Br_radical->Allylic_Radical Abstracts allylic H Termination_Products Radical Combination (e.g., Br-Br, R•-Br•, R•-R•) Br_radical->Termination_Products Alkene R-CH=CH-CH₂-R' Allylic_Bromide R-CH=CH-CH(Br)-R' Allylic_Radical->Allylic_Bromide Reacts with Br₂ Allylic_Radical->Termination_Products Allylic_Bromide->Br_radical Regenerates Br2 Br₂ HBr HBr HBr->Br2 Reacts with NBS NBS NBS

Caption: Radical chain mechanism for allylic bromination using NBS.

This compound: Unsuitability for Allylic Bromination

This compound, a vicinal dibromide, lacks the necessary chemical properties to act as an effective allylic brominating agent. The C-Br bonds in this molecule are not prone to homolytic cleavage under typical radical conditions to generate bromine radicals. Instead, this compound is more likely to undergo elimination reactions (dehydrobromination) in the presence of a base to form vinyl bromides or alkynes, or participate in nucleophilic substitution reactions. Subjecting it to radical conditions would not lead to the selective abstraction of an allylic hydrogen from another molecule.

MDBP_Reactivity cluster_elimination Elimination Pathway cluster_substitution Substitution Pathway MDBP This compound (CH₂BrCHBrCO₂Me) Vinyl_Bromide Methyl 2-bromoacrylate MDBP->Vinyl_Bromide -HBr Substituted_Product Substitution Product MDBP->Substituted_Product Replaces Br No_Reaction Decomposition or Unselective Reactions MDBP->No_Reaction Radical Conditions (No allylic bromination) Base Base Base->Vinyl_Bromide Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product

Caption: Plausible reaction pathways for this compound.

Experimental Protocols

General Procedure for Allylic Bromination with N-Bromosuccinimide

The following is a representative protocol for the allylic bromination of cyclohexene using NBS.

  • Reaction Setup: A solution of cyclohexene (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: N-Bromosuccinimide (1.0 equivalent) and a radical initiator (e.g., AIBN, 0.02 equivalents) are added to the flask.

  • Reaction Conditions: The mixture is heated to reflux (or irradiated with a UV lamp) and stirred vigorously. The reaction progress is monitored by TLC or GC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the desired allylic bromide.

Safety and Handling

A comparison of the safety profiles of N-Bromosuccinimide and this compound is crucial for their proper handling in a laboratory setting.

HazardN-BromosuccinimideThis compound
Physical State White crystalline solid.[2]Clear, colorless liquid.[11]
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark).[12]GHS07 (Exclamation Mark).[13][14]
Hazard Statements Causes severe skin burns and eye damage, Harmful if swallowed, May cause an allergic skin reaction.[12][15]Causes serious eye irritation, May cause respiratory irritation.[11][13][14]
Precautionary Measures Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.[12][15][16]Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear eye protection.[13][14][17]
Storage Store in a cool, dry, well-ventilated place away from combustible materials.[15][16]Store in a cool place (2-8°C).[13][14]

Conclusion

For researchers and professionals in drug development requiring a reliable and selective method for allylic bromination, N-bromosuccinimide is the unequivocally recommended reagent. Its efficacy is well-documented, and the underlying free-radical mechanism ensures high selectivity for the allylic position, minimizing the formation of undesired byproducts.[18] this compound is not a suitable reagent for this transformation due to its chemical structure and reactivity. Understanding the principles behind the choice of reagents is fundamental to the successful design and execution of synthetic strategies in organic chemistry.

References

A Comparative Guide to Brominating Agents for Acrylates: Focusing on Methyl 2,3-dibromopropionate Formation

Author: BenchChem Technical Support Team. Date: December 2025

The bromination of acrylates is a fundamental reaction in organic synthesis, yielding versatile intermediates for the production of pharmaceuticals, agrochemicals, and polymers. The resulting product from the dibromination of methyl acrylate (B77674) is Methyl 2,3-dibromopropionate, a compound utilized in various chemical syntheses, including the preparation of surfactants and corrosion inhibitors.[1][2] The choice of brominating agent is critical, directly influencing reaction efficiency, selectivity, safety, and environmental impact. This guide provides an objective comparison of common brominating agents for the vicinal dibromination of acrylates, with a focus on providing researchers, scientists, and drug development professionals with the data needed to make informed decisions.

Overview of Common Brominating Agents for Acrylates

While elemental bromine (Br₂) is a powerful and traditional brominating agent, its high toxicity, corrosivity (B1173158), and hazardous handling have driven the adoption of alternative reagents.[3][4][5] This comparison focuses on viable alternatives for the dibromination of acrylates, which proceeds via an electrophilic addition mechanism.

  • Elemental Bromine (Br₂): A highly reactive, fuming red-brown liquid that readily adds across the double bond of acrylates.[3][6] It is effective but poses significant safety and handling challenges.[7][8]

  • Copper(II) Bromide (Cu(II)Br₂): A solid reagent that has been shown to be extremely efficient for the dibromination of acrylates like methyl and butyl acrylate at room temperature.[9][10][11] The reaction in acetonitrile (B52724) yields the same dibrominated product as elemental bromine.[9]

  • N-Bromosuccinimide (NBS): A white crystalline solid that is easier and safer to handle than liquid bromine.[8][12][13] While it is most famous for radical-based allylic and benzylic bromination (the Wohl-Ziegler reaction), it can also serve as a source of electrophilic bromine for addition reactions, particularly in aqueous solvents to form bromohydrins.[8][12][14] For dibromination, it functions by providing a low, steady concentration of Br₂.[15]

  • Pyridinium (B92312) Tribromide (Py·Br₃): A stable, red crystalline solid that serves as a convenient and safer-to-handle source of bromine.[3][16][17] In solution, it exists in equilibrium with bromine and pyridinium bromide, acting as a mild brominating agent.[18][19]

Reaction Mechanism: Electrophilic Addition to Acrylates

The bromination of an acrylate double bond typically proceeds through an electrophilic addition pathway. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the π-electrons of the alkene, forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in a backside attack, leading to the anti-addition of the two bromine atoms.

Electrophilic_Addition cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Acrylate Methyl Acrylate (H₂C=CHCOOCH₃) Bromonium Cyclic Bromonium Ion Intermediate Acrylate->Bromonium Electrophilic Attack Br2 Bromine (Br-Br) Br2->Bromonium Product This compound (BrH₂C-CHBrCOOCH₃) Bromonium->Product Nucleophilic Attack by Br⁻

Caption: General mechanism for the electrophilic addition of bromine to methyl acrylate.

Comparative Data of Brominating Agents

The selection of a brominating agent depends on a balance of reactivity, safety, cost, and desired outcome. The following table summarizes the performance and characteristics of different agents for the dibromination of acrylates.

FeatureElemental Bromine (Br₂)Copper(II) Bromide (Cu(II)Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·Br₃)
Physical Form Fuming, corrosive liquid[3]Blue-green solidWhite crystalline solid[12]Red crystalline solid[3][17]
Handling Safety High risk; toxic and corrosive, requires specialized equipment[4][7]Moderate risk; solid, less volatileLow risk; stable solid, easy to handle[8][13]Low risk; stable solid, safer than Br₂[3][16]
Typical Solvent Chloroform (B151607), CCl₄, Acetonitrile[9][20]Acetonitrile[9]CCl₄ (for radical), aq. DMSO/THF (for addition)[12]Acetic Acid, THF[21]
Reaction Conditions Low temperature (e.g., 0-40°C) to control reactivity[20]Room temperature (25°C)[9]Radical initiator/light for allylic; 0°C for addition[12]Mild conditions, often room temperature
Selectivity Can lead to side reactions if not controlled[5]High selectivity for dibromination of the double bond[9]High for allylic bromination; can form bromohydrins in aqueous media[12][22]Good selectivity, generally avoids side reactions[16]
Byproducts HBr (corrosive)[3]Cu(I)BrSuccinimide[13]Pyridinium hydrobromide[19]
Atom Economy HighModerate (requires stoichiometric copper)Poor, large succinimide (B58015) byproduct[13]Poor, large pyridinium byproduct

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the bromination of methyl acrylate using different reagents.

Protocol 1: Dibromination using Copper(II) Bromide (Cu(II)Br₂)[9]

This protocol describes an efficient dibromination of methyl acrylate at room temperature.

  • Materials: Methyl acrylate (MA), Copper(II) Bromide (Cu(II)Br₂), Acetonitrile (MeCN).

  • Procedure: a. In a round-bottom flask, dissolve Cu(II)Br₂ (2 equivalents) in acetonitrile. b. To this solution, add methyl acrylate (1 equivalent) dropwise while stirring at room temperature (25°C). c. The reaction progress can be monitored by techniques such as ¹H NMR. d. Upon completion, the copper salts are typically removed by filtration through a pad of silica (B1680970) or alumina.[23] e. The solvent is removed under reduced pressure to yield this compound.

Protocol 2: Dibromination using Elemental Bromine (Br₂)[20]

This is a classic method requiring stringent safety precautions.

  • Materials: Methyl acrylate, Bromine (Br₂), Chloroform (CHCl₃).

  • Procedure: a. Dissolve methyl acrylate (1 equivalent) in chloroform in a flask equipped with a stirrer, thermometer, and dropping funnel, and immerse the flask in an ice bath. b. Slowly add a solution of bromine (1.1 equivalents) in chloroform dropwise over several hours. c. Maintain the reaction temperature below 40°C throughout the addition. d. After the addition is complete, allow the reaction to stir until completion (monitored by the disappearance of the bromine color). e. Remove the chloroform under reduced pressure. The crude product, this compound, can be purified by vacuum distillation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Brominating Agent (e.g., Cu(II)Br₂) in Solvent B 2. Add Methyl Acrylate (Dropwise at controlled temp.) A->B C 3. Stir Reaction Mixture (Monitor by TLC/NMR) B->C D 4. Quench Reaction (if necessary) C->D Reaction Complete E 5. Filtration (Remove solids like Cu salts) D->E F 6. Solvent Evaporation E->F G 7. Vacuum Distillation (Purification) F->G H Pure this compound G->H Final Product

Caption: Workflow for synthesis and purification of this compound.

Conclusion and Recommendations

The choice of a brominating agent for acrylates is a critical decision that balances efficiency with safety and operational simplicity.

  • This compound is effectively synthesized via the electrophilic addition of bromine to methyl acrylate.[9][20]

  • Elemental Bromine (Br₂) remains a highly effective reagent, offering excellent atom economy. However, its extreme toxicity and corrosivity make it suitable only for laboratories with specialized handling equipment and stringent safety protocols.[3][7]

  • Copper(II) Bromide (Cu(II)Br₂) emerges as a highly attractive alternative, providing an efficient and selective route to dibrominated acrylates under mild, room-temperature conditions.[9] It is a solid reagent, which simplifies handling compared to liquid bromine.

  • N-Bromosuccinimide (NBS) and Pyridinium Tribromide (Py·Br₃) are excellent choices when safety and ease of handling are paramount.[3][8][13] These solid reagents provide a controlled source of bromine, minimizing side reactions. However, they suffer from poor atom economy, generating significant amounts of organic waste (succinimide or pyridine (B92270) salts), which can be a concern for large-scale synthesis.[13]

For laboratory-scale research where safety and ease of use are priorities, Copper(II) Bromide offers the best combination of efficiency, selectivity, and mild reaction conditions for the dibromination of acrylates. For applications where metal contamination is a concern and high atom economy is not critical, Pyridinium Tribromide is an excellent and safe alternative. The use of elemental bromine should be reserved for situations where its high reactivity is essential and can be managed safely.

References

A Comparative Guide to Alternative Precursors for the Synthesis of Methyl 2-Azidoacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, methyl 2-azidoacrylate serves as a valuable building block, notably for the synthesis of complex nitrogen-containing heterocycles and functionalized polymers. The selection of a synthetic precursor is a critical decision that impacts overall yield, cost, and reaction scalability. This guide provides an objective comparison of common alternative precursors for the synthesis of methyl 2-azidoacrylate, supported by representative experimental data and detailed protocols.

The most direct and widely utilized methods for synthesizing methyl 2-azidoacrylate involve the nucleophilic substitution of α-haloacrylates. Methyl 2-bromoacrylate and methyl 2-chloroacrylate (B1238316) are prominent precursors in this category. An alternative, multi-step approach utilizes L-serine methyl ester, a bio-renewable starting material, which requires conversion of the amino group to an azide (B81097) followed by elimination.

Performance Comparison of Precursors

The choice of precursor significantly influences reaction conditions and efficiency. The direct substitution on α-haloacrylates is typically a single-step process, whereas the route from L-serine methyl ester is a multi-step synthesis that may result in a lower overall yield.

PrecursorReagentsSolventTemperature (°C)Time (h)Yield (%)Key Considerations
Methyl 2-bromoacrylate Sodium Azide (NaN₃)Dimethylformamide (DMF)60 - 802 - 4~85-95Highly efficient due to the good leaving group nature of bromide. Milder conditions compared to chloro-analog.[1][2]
Methyl 2-chloroacrylate Sodium Azide (NaN₃)Dimethylformamide (DMF)80 - 1004 - 8~75-85Less reactive than the bromo-analog, requiring slightly harsher conditions (higher temperature, longer time).[1][3][4]
L-Serine methyl ester 1. NaNO₂, HCl 2. NaN₃ 3. Dehydrating agent1. H₂O/Acid 2. H₂O 3. Organic Solvent0 to 100+Multi-step~40-60 (Overall)Multi-step process; potential for side reactions and racemization. Utilizes a bio-based precursor.[5][6]

Note: Yields and conditions are representative and may vary based on specific experimental setup and scale.

Synthetic Pathways and Logical Flow

The synthetic routes from the primary precursors to methyl 2-azidoacrylate are illustrated below. The diagrams depict the key transformation steps for each starting material.

G Synthesis from Methyl 2-Bromoacrylate Precursor Methyl 2-Bromoacrylate Reagent Sodium Azide (NaN₃) DMF Precursor->Reagent Product Methyl 2-Azidoacrylate Reagent->Product 60-80 °C G Synthesis from Methyl 2-Chloroacrylate Precursor Methyl 2-Chloroacrylate Reagent Sodium Azide (NaN₃) DMF Precursor->Reagent Product Methyl 2-Azidoacrylate Reagent->Product 80-100 °C G Multi-step Synthesis from L-Serine Methyl Ester cluster_0 Reaction Sequence Precursor L-Serine Methyl Ester Reagent1 1. NaNO₂ / HCl Precursor->Reagent1 Intermediate1 Diazonium Salt Intermediate Reagent2 2. NaN₃ Intermediate1->Reagent2 Intermediate2 Methyl 2-azido-3-hydroxypropanoate Reagent3 3. Dehydration Intermediate2->Reagent3 Product Methyl 2-Azidoacrylate Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Product

References

A Guide to Copper-Catalyzed Aziridination: Yield Analysis of Diethyl Dibromomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aziridines is a cornerstone of modern organic chemistry, providing access to a class of strained heterocycles that are valuable intermediates in the synthesis of complex nitrogen-containing molecules, including many pharmaceuticals. Among the various methods for aziridination, the reaction of olefins with a nitrogen source and a bromine source offers a direct and efficient route. This guide provides a detailed analysis of a one-pot synthesis of N-H aziridine-2,2-dicarboxylates using diethyl dibromomalonate as the bromine source in a copper-catalyzed reaction with olefins and ammonia (B1221849).

Comparative Yield Analysis

The following table summarizes the yields of N-H aziridine-2,2-dicarboxylates obtained from the reaction of various olefins with diethyl dibromomalonate and ammonia, catalyzed by copper(I) iodide. The data is extracted from a study by Cui and Wang (2009), which demonstrates the efficacy of this one-pot reaction.

EntryOlefinProductYield (%)
1Styrene (B11656)Diethyl 3-phenylaziridine-2,2-dicarboxylate85
24-MethylstyreneDiethyl 3-(p-tolyl)aziridine-2,2-dicarboxylate82
34-MethoxystyreneDiethyl 3-(4-methoxyphenyl)aziridine-2,2-dicarboxylate78
44-ChlorostyreneDiethyl 3-(4-chlorophenyl)aziridine-2,2-dicarboxylate88
54-BromostyreneDiethyl 3-(4-bromophenyl)aziridine-2,2-dicarboxylate90
62-ChlorostyreneDiethyl 3-(2-chlorophenyl)aziridine-2,2-dicarboxylate75
7IndeneDiethyl 1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-1,1-dicarboxylate72
81-OcteneDiethyl 3-hexylaziridine-2,2-dicarboxylate65
9CyclohexeneDiethyl 7-azabicyclo[4.1.0]heptane-7,7-dicarboxylate70

Experimental Protocol

The following is a representative experimental protocol for the copper-catalyzed one-pot synthesis of diethyl 3-phenylaziridine-2,2-dicarboxylate from styrene, diethyl dibromomalonate, and ammonia.

Materials:

  • Styrene (1.0 mmol)

  • Diethyl dibromomalonate (1.2 mmol)

  • Aqueous ammonia (25-28 wt%, 2.0 mL)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂, 5.0 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a sealed tube, add styrene (1.0 mmol), diethyl dibromomalonate (1.2 mmol), copper(I) iodide (0.1 mmol), and dichloromethane (5.0 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (2.0 mL) to the mixture with stirring.

  • Seal the tube and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired diethyl 3-phenylaziridine-2,2-dicarboxylate.

Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and a plausible logical relationship for the one-pot aziridination reaction.

G reagents Reactants: - Olefin - Diethyl Dibromomalonate - Aqueous Ammonia - CuI Catalyst reaction_vessel Reaction Vessel (Sealed Tube, CH₂Cl₂) reagents->reaction_vessel reaction_conditions Reaction Conditions: - 0 °C to Room Temperature - 12 hours reaction_vessel->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup purification Column Chromatography workup->purification product Purified Aziridine (B145994) Product purification->product

General Experimental Workflow

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_process Reaction Steps olefin Olefin addition Bromonium Ion Formation & Nucleophilic Attack olefin->addition dibromoester Diethyl Dibromomalonate bromoamine In-situ generated Bromoamine species dibromoester->bromoamine with NH₃ ammonia Ammonia activation Catalyst Activation ammonia->activation catalyst CuI catalyst->activation bromoamine->addition cu_complex Copper-Amine Complex cu_complex->addition activation->cu_complex cyclization Intramolecular Cyclization addition->cyclization product Aziridine Product cyclization->product

Logical Reaction Pathway

Discussion

The copper-catalyzed reaction of olefins with diethyl dibromomalonate and ammonia provides an efficient and direct route to N-H aziridine-2,2-dicarboxylates. The reaction proceeds with good to excellent yields for a variety of electronically diverse styrenes, as well as for other cyclic and acyclic olefins. The use of an inexpensive copper catalyst and readily available starting materials makes this method attractive for synthetic applications.

The proposed mechanism likely involves the in-situ formation of a bromoamine species from diethyl dibromomalonate and ammonia, which is then activated by the copper catalyst. This is followed by the addition to the olefin and subsequent intramolecular cyclization to form the aziridine ring. The specific role of the ester group in the dibromoester on the reaction yield is an area that warrants further investigation. Factors such as the steric bulk and electronic effects of the ester moiety could influence the rate and efficiency of the reaction. While this guide focuses on diethyl dibromomalonate due to the availability of comprehensive data, future comparative studies with other dibromoesters, such as dimethyl or di-tert-butyl dibromomalonate, would be invaluable to the scientific community for optimizing this useful transformation.

A Spectroscopic Comparison of Methyl 2,3-dibromopropionate and its Dehydrobromination Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of methyl 2,3-dibromopropionate and its primary reaction product, methyl 2-bromoacrylate, formed through a dehydrobromination reaction. The following sections present key spectroscopic data, detailed experimental protocols for acquiring such data, and a visualization of the underlying reaction mechanism and analytical workflows. This information is intended to aid researchers in the identification, characterization, and analysis of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and methyl 2-bromoacrylate, facilitating a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound4.45dd10.8, 4.8CHBr
3.92dd10.8, 9.8CHH'Br
3.70dd9.8, 4.8CHH' Br
3.84sOCH₃
Methyl 2-bromoacrylate~6.4s=CHH'
~5.9s=CH H'
3.81sOCH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound~168C=O
~53OCH₃
~45CHBr
~33CH₂Br
Methyl 2-bromoacrylate~163C=O
~135C=CH₂
~128=CH₂
~53OCH₃

Table 3: Key IR Spectral Data (Liquid Film)

CompoundWavenumber (cm⁻¹)Assignment
This compound~1740C=O stretch (ester)
~1200-1300C-O stretch
~600-700C-Br stretch
Methyl 2-bromoacrylate~1730C=O stretch (ester)
~1630C=C stretch (alkene)
~1200-1300C-O stretch
~700-800=C-H bend

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₄H₆Br₂O₂245.90165, 167 (M-Br), 107, 109 (M-Br-COOCH₃), 59 (COOCH₃)
Methyl 2-bromoacrylateC₄H₅BrO₂164.99164, 166 (M⁺), 133, 135 (M-OCH₃), 105, 107 (M-COOCH₃), 59 (COOCH₃)

Reaction Pathway and Intermediates

The conversion of this compound to methyl 2-bromoacrylate is a dehydrobromination reaction, which typically proceeds through an E2 (bimolecular elimination) mechanism . This is a concerted, one-step reaction where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, and simultaneously, the double bond is formed and the other bromide ion leaves.

Due to the concerted nature of the E2 reaction, there are no stable, isolable intermediates. The reaction proceeds through a high-energy transition state where the base, the hydrogen being removed, the two carbons, and the leaving bromide are all in the same plane. This transient state cannot be directly observed using standard spectroscopic techniques.

Below is a diagram illustrating the E2 reaction pathway.

Caption: E2 mechanism for the dehydrobromination of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used to characterize these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer, switching to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 0-220 ppm.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Place the sample on the ATR crystal or between the salt plates.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS, which provides characteristic fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is a common alternative.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or other mass analyzer.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic analysis of methyl 2-bromoacrylate from this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis Start This compound + Base (e.g., Triethylamine) + Solvent (e.g., Chloroform) Reaction Heat at 100°C for 30 min Start->Reaction Dissolve Dissolve in Chloroform Reaction->Dissolve Wash Wash with 5% aq. HCl Wash with Water Dissolve->Wash Dry Dry organic layer (e.g., with Na₂SO₄) Wash->Dry Evaporate Remove solvent (Rotary Evaporation) Dry->Evaporate NMR ¹H and ¹³C NMR Evaporate->NMR FTIR FTIR Evaporate->FTIR MS Mass Spectrometry Evaporate->MS Structure_Confirmation Structure Confirmation of Methyl 2-bromoacrylate NMR->Structure_Confirmation Confirm Structure FTIR->Structure_Confirmation Identify Functional Groups MS->Structure_Confirmation Determine Molecular Weight and Fragmentation

Caption: Workflow for synthesis and analysis.

Efficacy of "Methyl 2,3-dibromopropionate" in comparison to analogous chloro- or iodo- compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the efficacy of Methyl 2,3-dibromopropionate and its analogous chloro- and iodo- compounds. While information on the individual properties and synthesis of these molecules is available, head-to-head comparisons of their biological or chemical efficacy under standardized experimental conditions are not present in the public domain. This absence of direct comparative data precludes the creation of a detailed guide with quantitative comparisons, experimental protocols, and signaling pathway diagrams as requested.

This compound: Profile

This compound is a halogenated ester with the chemical formula C4H6Br2O2.[1] It is recognized as a skin and eye irritant and may cause respiratory irritation.[1] Historically, it was registered in the United States for controlling bacteria and fungi in industrial recirculating water systems.[1]

Analogous Compounds:

  • Methyl 2,3-dichloropropionate: This chlorinated analog has the chemical formula ClCH2CH(Cl)COOCH3.[2]

Challenges in Comparative Analysis

The primary obstacle to fulfilling the request is the lack of published research that directly investigates the relative performance of these three specific compounds. An effective comparison would necessitate studies where the bromo-, chloro-, and iodo- variants are tested under the same experimental conditions for a specific application (e.g., antimicrobial activity, enzyme inhibition, or as a synthetic intermediate). Without such studies, any attempt at a comparison would be speculative and lack the required empirical support.

The Importance of Halogen Substitution in Biological Activity

References

Mechanistic studies comparing the reactivity of different substituted dibromopropionates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of substituted dibromopropionates is a critical consideration in organic synthesis and drug development, where these compounds serve as versatile precursors. The nature of the substituent profoundly influences the reaction mechanism and rate, dictating the feasibility and outcome of synthetic transformations. This guide provides a comparative analysis of the reactivity of different substituted dibromopropionates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their specific applications.

Influence of Substituents on Reactivity: A Mechanistic Overview

The primary reaction pathway for dibromopropionates in the presence of a base is elimination, typically proceeding through an E2 (bimolecular elimination) mechanism.[1][2][3] This concerted, one-step process involves the abstraction of a proton by the base and the simultaneous departure of a bromide ion, leading to the formation of a double bond.[1][4] The rate of this reaction is sensitive to the electronic and steric environment around the reaction center, which is directly influenced by the substituents on the propionate (B1217596) backbone.

Key Factors Influencing Reactivity:

  • Substituent Position: The location of the substituent (at the α or β carbon) relative to the leaving groups (bromine atoms) is paramount.

  • Electronic Effects: Electron-withdrawing groups can enhance the acidity of the β-hydrogen, facilitating its abstraction by a base and thus increasing the reaction rate.[5] Conversely, electron-donating groups can decrease the acidity of the β-hydrogen, slowing down the reaction.

  • Steric Hindrance: Bulky substituents can impede the approach of the base to the β-hydrogen, potentially slowing the reaction rate or favoring the formation of the less substituted (Hofmann) alkene product over the more substituted (Zaitsev) product.[6]

  • Aryl vs. Alkyl Substituents: The presence of an aryl group can significantly impact reactivity through resonance and inductive effects. Phenyl substitution, for instance, can stabilize the developing double bond in the transition state, thereby accelerating the reaction.

Comparative Reactivity Data

Substituent at β-positionElectronic EffectExpected Relative Rate of Dehydrobromination
Phenyl (C₆H₅)Electron-withdrawing (inductive), Resonance stabilizingHigh
Nitro (NO₂)Strongly electron-withdrawingVery High
Methyl (CH₃)Electron-donatingLow
Hydrogen (H)NeutralBaseline

This table is a qualitative representation based on established principles of organic chemistry. Actual reaction rates will vary depending on the specific reaction conditions.

Experimental Protocols

To facilitate reproducible research, detailed experimental methodologies for key experiments are provided below.

General Procedure for Dehydrobromination of a Substituted Dibromopropionate

This protocol describes a typical procedure for the base-induced elimination of HBr from a dibromopropionate.

Materials:

  • Substituted dibromopropionate (e.g., ethyl 2,3-dibromo-3-phenylpropanoate)

  • Base (e.g., potassium hydroxide)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the substituted dibromopropionate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base to the solution. The molar ratio of base to substrate is typically between 1:1 and 2:1.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup to remove inorganic salts. This typically involves partitioning the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired alkene.

Kinetic Study of Dehydrobromination by the Initial Rates Method

This protocol outlines a general approach to determine the rate constant for the dehydrobromination reaction.[7]

Materials:

  • Substituted dibromopropionate

  • Base of known concentration

  • Solvent

  • UV-Vis spectrophotometer or other suitable analytical instrument

  • Thermostatted cell holder

  • Syringes for rapid mixing

Procedure:

  • Prepare stock solutions of the substituted dibromopropionate and the base in the chosen solvent at a known temperature.

  • Equilibrate the reactant solutions and the analytical instrument to the desired reaction temperature.

  • To initiate the reaction, rapidly mix known volumes of the reactant solutions in the thermostatted cell of the spectrophotometer.

  • Monitor the change in absorbance of the product or a reactant over time at a predetermined wavelength.

  • The initial rate of the reaction is determined from the slope of the absorbance versus time plot at the beginning of the reaction.

  • Repeat the experiment with varying initial concentrations of the dibromopropionate and the base to determine the order of the reaction with respect to each reactant.

  • The rate constant (k) can then be calculated from the rate law expression.[8][9]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams are provided.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Base Base TS [Base---H---Cβ---Cα---Br]‡      |      |      Br     R Base->TS attacks β-H Substrate Substituted Dibromopropionate Substrate->TS Alkene Alkene TS->Alkene forms C=C Conjugate_Acid Conjugate Acid TS->Conjugate_Acid forms B-H Bromide_Ion Bromide Ion TS->Bromide_Ion Br⁻ departs

Caption: The concerted E2 mechanism for the dehydrobromination of a substituted dibromopropionate.

Experimental_Workflow A Reaction Setup (Dibromopropionate + Base in Solvent) B Reflux and Reaction Monitoring (TLC) A->B C Workup (Solvent Removal, Extraction) B->C D Purification (Column Chromatography/Recrystallization) C->D E Product Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for the synthesis and purification of alkenes from dibromopropionates.

Conclusion

The reactivity of substituted dibromopropionates in elimination reactions is a nuanced interplay of electronic and steric factors. While a comprehensive quantitative comparison is challenging due to the lack of directly comparable kinetic data in the literature, a qualitative understanding based on fundamental organic chemistry principles can guide the selection of appropriate substrates. Aryl and electron-withdrawing substituents are generally expected to enhance reactivity towards base-induced elimination. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the intricate reactivity patterns of this important class of compounds. Future research focusing on systematic kinetic studies of a diverse range of substituted dibromopropionates would be invaluable to the scientific community.

References

Cost-benefit analysis of using "Methyl 2,3-dibromopropionate" in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

In the landscape of large-scale chemical synthesis, the choice of starting materials and reagents is a critical decision, balancing cost, efficiency, safety, and overall yield. This guide provides a detailed cost-benefit analysis of using Methyl 2,3-dibromopropionate in the industrial production of two key heterocyclic scaffolds: aziridine-2-carboxylates and substituted pyrido[3,2-b][1][2]oxazines. Through a comparative lens, we will explore alternative synthetic routes, presenting experimental data and detailed protocols to inform strategic decisions in process development and manufacturing.

I. Synthesis of Aziridine-2-carboxylates: A Comparative Analysis

Aziridine-2-carboxylates are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The traditional approach often involves the use of α,β-unsaturated esters and a nitrogen source. Here, we compare the use of this compound with a more recent and increasingly popular alternative involving hydroxylamine-O-sulfonic acid (HOSA).

Method 1: From this compound

The synthesis of aziridine-2-carboxylates from this compound typically proceeds via a two-step process involving an initial reaction with an amine followed by base-mediated cyclization.

Experimental Protocol:

A solution of the primary amine (1.0 eq) in a suitable solvent (e.g., acetonitrile) is cooled to 0-5 °C. This compound (1.1 eq) is added dropwise, and the reaction mixture is stirred for 2-4 hours. A non-nucleophilic base, such as potassium carbonate (2.5 eq), is then added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to afford the desired aziridine-2-carboxylate (B8329488).

Method 2: Rhodium-Catalyzed Aziridination with Hydroxylamine-O-Sulfonic Acid (HOSA)

A more modern approach involves the direct aziridination of olefins using HOSA as a nitrogen source, often catalyzed by a rhodium complex.[3][4][5] This method is known for its high efficiency and stereospecificity.[3][4]

Experimental Protocol:

To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol, HFIP) under an inert atmosphere, is added the rhodium catalyst (e.g., Rh2(esp)2, 0.5-2 mol%).[2][3] A base, such as pyridine (B92270) (1.2 eq), and hydroxylamine-O-sulfonic acid (1.2 eq) are then added portion-wise.[3] The reaction is stirred at room temperature for 2-6 hours and monitored for completion. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Cost-Benefit and Performance Comparison
ParameterMethod 1: this compoundMethod 2: HOSA & Rh-Catalyst
Starting Material Cost This compound: ~$500/kg (estimated industrial price)α,β-unsaturated ester (variable), HOSA: ~$89-230/kg[1][6], Rh-catalyst (high cost, but low loading)
Typical Yield 60-80%80-95%[3]
Reaction Time 14-22 hours2-6 hours[3]
Reaction Conditions Mild (0 °C to room temperature)Mild (room temperature)[3]
Work-up & Purification Filtration and chromatography/distillationExtraction and chromatography
Safety & Environmental Use of brominated compounds, generation of inorganic salt wasteUse of a more environmentally friendly nitrogen source, but requires a heavy metal catalyst.[3]

Workflow for Aziridine-2-carboxylate Synthesis Comparison

cluster_method1 Method 1: this compound cluster_method2 Method 2: HOSA & Rh-Catalyst M1_Start Primary Amine + This compound M1_Step1 Addition Reaction M1_Start->M1_Step1 M1_Step2 Base-mediated Cyclization M1_Step1->M1_Step2 M1_End Aziridine-2-carboxylate M1_Step2->M1_End M2_Start α,β-unsaturated ester + HOSA M2_Step1 Rh-catalyzed Aziridination M2_Start->M2_Step1 M2_End Aziridine-2-carboxylate M2_Step1->M2_End

Caption: Comparative workflows for aziridine-2-carboxylate synthesis.

II. Synthesis of Substituted Pyrido[3,2-b][1][2]oxazines: A Comparative Analysis

Substituted pyrido[3,2-b][1][2]oxazines are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. A common synthetic route involves the condensation of a substituted 2-aminopyridine (B139424) with a three-carbon synthon.

Method 1: From Ethyl 2,3-dibromopropanoate

This method utilizes the reaction between 2-amino-3-hydroxypyridine (B21099) and ethyl 2,3-dibromopropanoate, a close analog of this compound.[7][8]

Experimental Protocol:

A mixture of 2-amino-3-hydroxypyridine (1.0 eq) and ethyl 2,3-dibromopropanoate (1.1 eq) in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base like potassium carbonate (2.5 eq). The reaction mixture is heated to 80-100 °C for 8-12 hours. Progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired ethyl 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine-2-carboxylate.

Method 2: From 2-Chloroacrylonitrile (B132963)

An alternative approach involves the reaction of 2-amino-3-hydroxypyridine with 2-chloroacrylonitrile.[7][8]

Experimental Protocol:

To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetone (B3395972) or acetonitrile, 2-chloroacrylonitrile (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added.[7][8] The reaction mixture is heated under reflux for 6-10 hours. After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

Cost-Benefit and Performance Comparison
ParameterMethod 1: Ethyl 2,3-dibromopropanoateMethod 2: 2-Chloroacrylonitrile
Starting Material Cost Ethyl 2,3-dibromopropanoate: ~

16,000/kg[9]
2-Chloroacrylonitrile: ~

16,000/kg[9]
Typical Yield Moderate to GoodModerate
Reaction Time 8-12 hours6-10 hours
Reaction Conditions Elevated temperature (80-100 °C)Reflux
Work-up & Purification Extraction and chromatographyExtraction and chromatography
Safety & Environmental Use of brominated compounds, generation of salt waste2-Chloroacrylonitrile is toxic and a lachrymator.[10][11]

Signaling Pathway Illustrating the Role of Pyrido[2,3-b][1][2]oxazines as EGFR-TK Inhibitors

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Pyrido_oxazine Pyrido[2,3-b][1,4]oxazine Inhibitor Pyrido_oxazine->Dimerization Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Inhibition of EGFR signaling by Pyrido[2,3-b][1][2]oxazine derivatives.[12]

Conclusion

The selection of a synthetic route for large-scale production is a multifaceted decision. While this compound and its ethyl ester analog offer a straightforward, albeit sometimes lower-yielding, path to valuable heterocyclic cores, alternative reagents like HOSA present a more efficient and potentially more environmentally benign option for aziridination, albeit with the initial cost of a precious metal catalyst. For the synthesis of pyrido[3,2-b][1][2]oxazines, the high cost of 2-amino-3-hydroxypyridine is a significant factor for both compared routes.

This guide provides a foundational comparison to aid researchers and drug development professionals in their process development. It is crucial to conduct thorough in-house process optimization and economic modeling based on specific project requirements and available resources to make the most informed decision.

References

A Comparative Guide to the Environmental Impact of Aziridine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of paramount importance in organic chemistry and drug development due to their versatile reactivity as synthetic intermediates. As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of different synthetic pathways to these valuable molecules is essential. This guide provides a comparative analysis of several common synthetic routes to aziridines, focusing on key green chemistry metrics, and offers detailed experimental protocols for representative reactions.

Key Green Chemistry Metrics

To objectively compare the environmental performance of different synthetic methods, the following metrics are employed:

  • Atom Economy (AE): A measure of the efficiency of a reaction in converting reactant atoms to product atoms. It is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 A higher atom economy indicates a more efficient and less wasteful process.[1]

  • E-factor (Environmental Factor): This metric, developed by Roger Sheldon, quantifies the amount of waste generated per unit of product.[2] It is calculated as: E-factor = Total Mass of Waste (kg) / Mass of Product (kg) A lower E-factor signifies a greener process.[2][3]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. It is calculated as: PMI = Total Mass in a Process (kg) / Mass of Product (kg) A lower PMI is indicative of a more sustainable and efficient process.

Comparison of Synthetic Routes

The following table summarizes the environmental impact of five key synthetic routes to aziridines based on available data and stoichiometric analysis. It is important to note that direct, side-by-side comparative studies with standardized green metric reporting are not always available in the literature. Therefore, some values are estimations based on typical reaction conditions and yields.

Synthetic RouteGeneral ReactionAtom Economy (AE)E-factorProcess Mass Intensity (PMI)AdvantagesDisadvantages
Wenker Synthesis Intramolecular cyclization of β-amino alcoholsModerate to HighHighHighUtilizes readily available starting materials.Requires stoichiometric amounts of strong acid and base, high temperatures, and generates significant inorganic salt waste.[4]
Gabriel-Cromwell Reaction Reaction of α,β-dihalo ketones with aminesLow to ModerateVery HighVery HighA versatile method for the synthesis of certain aziridines.Poor atom economy due to the use of halogenating agents and the generation of stoichiometric byproducts.
Catalytic Aziridination Metal-catalyzed reaction of alkenes with a nitrene sourceModerate to HighModerate to HighModerate to HighCatalytic nature reduces waste compared to stoichiometric methods; potential for high selectivity.Often relies on heavy metal catalysts and specialized, sometimes hazardous, nitrene precursors.
Aza-Michael Addition/Cyclization Conjugate addition of an amine to an activated alkene followed by cyclizationHighLow to ModerateLow to ModerateHigh atom economy, often proceeds under mild conditions, and can be organocatalyzed.Limited to the synthesis of specific classes of aziridines from activated alkenes.
Electrochemical Synthesis Anodic oxidation to facilitate C-N bond formationHighLowLowAvoids the use of chemical oxidants, can be highly atom-economical, and often proceeds under mild conditions.[2]May require specialized equipment and optimization of electrochemical parameters.

Experimental Protocols

Detailed methodologies for key examples of each synthetic route are provided below.

Wenker Synthesis: Synthesis of N-Benzylaziridine

This protocol is a representative example of the Wenker synthesis, involving the acid-catalyzed cyclization of a β-amino alcohol.

Methodology:

  • Sulfation: To a stirred solution of 2-benzylaminoethanol (15.1 g, 0.1 mol) in a suitable solvent, concentrated sulfuric acid (10.8 g, 0.11 mol) is added dropwise at 0 °C. The mixture is then heated to 140-180 °C for several hours to facilitate the formation of the sulfate (B86663) ester.

  • Cyclization: After cooling, the reaction mixture is slowly added to a stirred, cooled solution of sodium hydroxide (B78521) (12 g, 0.3 mol) in water. The mixture is then heated to reflux for 2-3 hours to induce cyclization.

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield N-benzylaziridine.

Gabriel-Cromwell Reaction: Synthesis of Ethyl 2-phenylaziridine-3-carboxylate

This protocol illustrates the Gabriel-Cromwell reaction for the synthesis of an aziridine (B145994) carboxylate.

Methodology:

  • Bromination: To a solution of ethyl cinnamate (B1238496) (17.6 g, 0.1 mol) in a suitable solvent (e.g., carbon tetrachloride), N-bromosuccinimide (17.8 g, 0.1 mol) and a radical initiator (e.g., AIBN) are added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Aziridination: The reaction mixture is cooled, and the succinimide (B58015) is filtered off. The filtrate, containing the α,β-dibromo ester, is then treated with a primary amine, such as benzylamine (B48309) (10.7 g, 0.1 mol), in the presence of a base (e.g., triethylamine) at room temperature.

  • Workup and Purification: The reaction mixture is washed with water to remove the amine hydrobromide salt. The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography to afford ethyl 2-phenylaziridine-3-carboxylate.

Catalytic Aziridination: Copper-Catalyzed Aziridination of Styrene

This protocol describes a typical copper-catalyzed aziridination of an alkene using a diazo compound as the nitrene source.[5]

Methodology:

  • Catalyst Preparation: A copper(I) catalyst, such as copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex [Cu(OTf)]₂·C₆H₆, is prepared or obtained commercially.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the copper catalyst (1-5 mol%) and a suitable ligand (e.g., a bis(oxazoline) ligand for asymmetric synthesis) are dissolved in a dry solvent (e.g., dichloromethane).[6]

  • Aziridination: Styrene (1.0 equiv.) is added to the catalyst solution. A solution of the nitrene precursor, such as ethyl diazoacetate (1.1 equiv.), in the same solvent is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC or GC.

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst. The solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding aziridine.[5]

Aza-Michael Addition/Cyclization: Synthesis of a Substituted Aziridine

This protocol outlines a two-step, one-pot procedure involving an aza-Michael addition followed by an intramolecular cyclization to form an aziridine.

Methodology:

  • Aza-Michael Addition: To a solution of an α,β-unsaturated ester, such as ethyl acrylate (B77674) (1.0 equiv.), in a suitable solvent (e.g., ethanol), is added a primary amine, for instance, aniline (B41778) (1.0 equiv.). The reaction can be performed with or without a catalyst (e.g., a Lewis acid or base) and is typically stirred at room temperature until the conjugate addition is complete.[4]

  • Cyclization: To the reaction mixture, a reagent to facilitate cyclization is added. For example, a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) in the presence of a base can be used to effect an intramolecular oxidative C-N bond formation.

  • Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Electrochemical Synthesis: Aziridination of an Alkene

This protocol provides a general procedure for the electrochemical aziridination of an alkene, a method that avoids chemical oxidants.[2]

Methodology:

  • Electrochemical Setup: An undivided electrochemical cell is equipped with a carbon-based anode (e.g., graphite (B72142) felt) and a platinum or nickel cathode.

  • Electrolysis: The cell is charged with a solution of the alkene (e.g., 1-octene, 1.0 equiv.), a nitrogen source (e.g., ammonia (B1221849) or a primary amine), and a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) in a suitable solvent (e.g., methanol).[2] A constant current or potential is applied to the cell. The reaction is monitored by analyzing aliquots of the electrolyte.

  • Workup and Purification: After the electrolysis is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove the electrolyte. The organic layer is dried and concentrated, and the product is purified by chromatography or distillation.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.

Synthetic_Routes_to_Aziridines cluster_Classical Classical Methods cluster_Modern Modern Methods β-Amino Alcohol β-Amino Alcohol Wenker Synthesis Wenker Synthesis β-Amino Alcohol->Wenker Synthesis H₂SO₄, NaOH Aziridine Aziridine Wenker Synthesis->Aziridine α,β-Dihalo Ketone α,β-Dihalo Ketone Gabriel-Cromwell Gabriel-Cromwell α,β-Dihalo Ketone->Gabriel-Cromwell R-NH₂ Gabriel-Cromwell->Aziridine Alkene Alkene Catalytic Aziridination Catalytic Aziridination Alkene->Catalytic Aziridination [M], Nitrene Source Electrochemical Synthesis Electrochemical Synthesis Alkene->Electrochemical Synthesis e⁻, N-Source Catalytic Aziridination->Aziridine Activated Alkene Activated Alkene Aza-Michael/Cyclization Aza-Michael/Cyclization Activated Alkene->Aza-Michael/Cyclization R-NH₂, [Ox] Aza-Michael/Cyclization->Aziridine Electrochemical Synthesis->Aziridine

Caption: Overview of classical and modern synthetic routes to aziridines.

Green_Chemistry_Metrics_Comparison node1 Synthetic Route Atom Economy E-factor PMI node2 Wenker Synthesis Moderate-High High High node3 Gabriel-Cromwell Low-Moderate Very High Very High node4 Catalytic Aziridination Moderate-High Moderate-High Moderate-High node5 Aza-Michael Addition High Low-Moderate Low-Moderate node6 Electrochemical Synthesis High Low Low

References

Safety Operating Guide

Proper Disposal of Methyl 2,3-dibromopropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2,3-dibromopropionate is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[1][3] All work with this chemical should be conducted in a properly functioning certified chemical fume hood.[3][4][5] If working in a fume hood is not feasible, contact your institution's Environmental Health & Safety (EHS) department to assess the adequacy of ventilation measures.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[3]

  • Skin Protection: Use appropriate chemical-resistant gloves and a lab coat.[3] Disposable gloves should be changed immediately if they become contaminated.[3]

  • Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.

In case of exposure, follow these first-aid measures and seek immediate medical attention:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Waste Disposal Plan: A Step-by-Step Procedural Guide

The primary method for the disposal of this compound is to treat it as a hazardous waste.[3][5] Evaporation is not an acceptable method of disposal.[6][7]

Step 1: Waste Segregation and Collection

  • Waste Classification: this compound is a halogenated organic compound.[2][8][9] It should be collected separately from non-halogenated solvent waste to reduce disposal costs and ensure proper treatment.[9][10]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[11] The container should be kept closed except when adding waste.[3][10]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3][10] The label should clearly identify the contents as "Hazardous Waste," list all chemical constituents and their approximate percentages, and indicate the associated hazards (e.g., Combustible, Irritant).[10]

Step 2: Storage of Hazardous Waste

  • Location: Store the waste container in a designated satellite accumulation area (SAA) near the point of generation.[10][11] The storage area should be well-ventilated.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[3][4][10]

  • Segregation: Store containers of halogenated waste separately from incompatible materials, such as acids and bases.[12]

Step 3: Arranging for Disposal

  • Contact EHS: Do not attempt to treat or dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EHS) or hazardous waste management department for waste collection.[3][5][6]

  • Scheduling Pickup: Once the container is full (no more than 90% capacity) or waste has been accumulated for the maximum allowed time (e.g., 90 days in some jurisdictions), arrange for a pickup by the EHS department.[11]

Step 4: Decontamination and Spill Management

  • Decontamination: After handling, decontaminate all equipment and work surfaces.[3]

  • Spill Cleanup: In the event of a spill, contain the leak and absorb the material with an inert absorbent.[10][13] The cleanup materials should be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly.[6][10] For large spills, evacuate the area and contact EHS immediately.[6]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC4H6Br2O2[2]
Molecular Weight245.90 g/mol [2]
FormLiquid
Density1.944 g/mL at 20 °C[14]
Boiling Point83-86 °C/10 mmHg[14]
Storage Temperature2-8°C[14]
Signal WordWarning[14]
Hazard StatementsH225 (Highly Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_LabOperations Laboratory Operations cluster_EHSOperations EHS Operations Start Generation of This compound Waste Segregation Segregate as Halogenated Organic Waste Start->Segregation Collection Collect in Labeled, Compatible Container Segregation->Collection Storage Store in Designated SAA with Secondary Containment Collection->Storage EHS_Contact Contact EHS for Waste Pickup Storage->EHS_Contact Pickup EHS Collects Hazardous Waste EHS_Contact->Pickup Transport Transport to Licensed Disposal Facility Pickup->Transport FinalDisposal Proper Disposal by Licensed Facility Transport->FinalDisposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Methyl 2,3-dibromopropionate, a halogenated ester that requires careful management due to its potential hazards. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldProvides a barrier against splashes and vapors, protecting against serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton recommended)Nitrile gloves offer poor resistance to halogenated hydrocarbons and should be avoided for prolonged contact.[1] Butyl rubber and Viton generally provide better protection against these types of chemicals. Always inspect gloves for degradation or punctures before use.
Body Protection Chemical-resistant lab coat or apronProtects against skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeTo be used when engineering controls (such as a fume hood) are not sufficient to maintain exposure below acceptable limits, or during spill cleanup.

Glove Compatibility and Breakthrough Time

Due to the lack of specific breakthrough time data for this compound, recommendations are based on data for similar halogenated organic compounds. It is crucial to understand that these are estimates and on-site testing is recommended for applications involving prolonged or direct contact.

Glove MaterialBreakthrough Time (Estimated)Recommendation
NitrilePoor (Potentially < 15 minutes for splash exposure)Not recommended for prolonged contact. Suitable for incidental splash protection only, with immediate removal and replacement upon contact.[3]
Butyl RubberGood to ExcellentRecommended for handling halogenated compounds.[4]
VitonGood to ExcellentRecommended for handling halogenated and aromatic hydrocarbons.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling Protocol:
  • Work in a Ventilated Area: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[1]

  • Don Appropriate PPE: Before handling, ensure all recommended PPE is correctly worn.

  • Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.

  • Avoid Incompatibilities: Keep the chemical away from strong acids, bases, oxidizing agents, and reducing agents.[5]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Storage Protocol:
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]

  • Location: Keep away from heat, sparks, and open flames.[5]

  • Segregation: Store separately from incompatible materials.

  • Secondary Containment: Use secondary containment trays to catch any potential leaks.

Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: For small spills (less than 100 mL) that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, evacuate the lab and contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before entering the spill area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[2] Work from the outside of the spill inwards to prevent spreading.

  • Absorb the Spill: Apply the absorbent material over the entire spill and allow it to fully absorb the liquid.

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.[6] For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[7]

  • Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Waste Disposal Plan:
  • Segregation: Collect all waste containing this compound in a dedicated, labeled hazardous waste container for halogenated organic compounds.[2][8][9] Do not mix with non-halogenated waste.[9]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[8]

  • Storage of Waste: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.[2]

  • Disposal Request: When the container is nearly full, follow your institution's procedures to request a hazardous waste pickup.

Decontamination Protocol

Routine decontamination of surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.

  • Don PPE: Wear appropriate PPE as outlined in the table above.

  • Prepare Cleaning Solution: Use a mild detergent and water solution for routine cleaning of non-porous surfaces.[6][10]

  • Decontaminate Surfaces: Thoroughly wipe down all potentially contaminated surfaces, including benchtops, fume hood surfaces, and equipment exteriors.

  • Rinse: If necessary, rinse the cleaned area with water to remove any detergent residue.

  • Dispose of Cleaning Materials: All used wipes and other cleaning materials should be disposed of as hazardous waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Butyl/Viton Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood handling_use Use Grounding/Bonding for Transfers prep_fume_hood->handling_use handling_avoid Avoid Incompatible Materials handling_use->handling_avoid spill Spill Occurs handling_use->spill storage Store in Tightly Closed Container in a Cool, Dry, Ventilated Area handling_avoid->storage handling_avoid->spill decon Decontaminate Surfaces with Soap and Water storage->decon waste_collection Collect Waste in Labeled Halogenated Waste Container decon->waste_collection spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste_collection waste_disposal Request Hazardous Waste Pickup waste_collection->waste_disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Methyl 2,3-dibromopropionate
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Methyl 2,3-dibromopropionate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.